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1,8-Cyclotetradecanedione

Cat. No.: B15474670
CAS No.: 38300-49-1
M. Wt: 224.34 g/mol
InChI Key: SFZJEGHAKFMLOC-UHFFFAOYSA-N
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Description

1,8-Cyclotetradecanedione is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B15474670 1,8-Cyclotetradecanedione CAS No. 38300-49-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38300-49-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

cyclotetradecane-1,8-dione

InChI

InChI=1S/C14H24O2/c15-13-9-5-1-2-6-10-14(16)12-8-4-3-7-11-13/h1-12H2

InChI Key

SFZJEGHAKFMLOC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)CCCCCCC(=O)CC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical properties of 1,8-Cyclotetradecanedione, a macrocyclic diketone. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from the closely related and more extensively studied cyclotetradecanone to provide a comparative context. Furthermore, it outlines general experimental protocols for the synthesis and characterization of macrocyclic ketones, offering a foundational understanding for researchers in the field.

Core Physical Properties

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂[1][2]
Molecular Weight 224.34 g/mol [1][2]
CAS Registry Number 38300-49-1[1]

Estimated and Comparative Physical Properties

To provide a more complete picture, the following table includes calculated and experimental data for the related monoketone, cyclotetradecanone. These values can serve as a reasonable estimation for the properties of this compound, with the understanding that the presence of a second ketone group will likely increase the melting point, boiling point, and density due to increased polarity and intermolecular forces.

Table 2: Estimated and Comparative Physical Properties

PropertyThis compound (Estimated)Cyclotetradecanone (for comparison)Source
Melting Point Expected to be a low-melting solid299.22 K (26.07 °C) (calculated)[2]
Boiling Point Higher than cyclotetradecanone645.92 K (372.77 °C) (calculated)[2]
Density Expected to be slightly > 1 g/cm³Not available
Solubility Soluble in organic solvents, sparingly soluble in waterLogP: 4.640 (calculated)[2]

Experimental Protocols

While specific experimental protocols for the synthesis and property determination of this compound are not detailed in readily available literature, general methodologies for macrocyclic ketones are well-established.

General Synthesis of Macrocyclic Diketones

The synthesis of macrocyclic diketones can be achieved through various strategies, often involving an intramolecular cyclization step under high-dilution conditions to favor the formation of the large ring over intermolecular polymerization. A common approach is the acyloin condensation of a long-chain dicarboxylic acid ester, followed by oxidation of the resulting acyloin to the diketone.

Experimental Workflow: Acyloin Condensation for Macrocyclic Diketone Synthesis

G A Long-chain dicarboxylic acid ester B High-dilution reaction with molten sodium A->B C Acyloin Condensation B->C D Workup and purification C->D E Macrocyclic acyloin D->E F Oxidation (e.g., with Cu(OAc)₂) E->F G This compound F->G

Caption: Generalized workflow for the synthesis of a macrocyclic diketone via acyloin condensation.

Determination of Physical Properties

Standard analytical techniques are employed to determine the physical properties of synthesized macrocyclic ketones.

  • Melting Point: Determined using a calibrated melting point apparatus. The sample is slowly heated, and the temperature range over which it melts is recorded.

  • Boiling Point: For high-boiling compounds like macrocyclic ketones, vacuum distillation is often required to prevent decomposition. The boiling point is recorded at a specific pressure and can be extrapolated to atmospheric pressure.

  • Density: Measured using a pycnometer or a densitometer.

  • Solubility: Determined by adding a known mass of the compound to a known volume of solvent at a specific temperature until saturation is reached. The concentration is then determined analytically.

  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

    • Infrared (IR) Spectroscopy: To identify the presence of the ketone functional group (strong absorption around 1700-1720 cm⁻¹).

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Signaling Pathways and Biological Activity

Currently, there is no information available in scientific literature to suggest that this compound is involved in any biological signaling pathways. As a synthetic macrocyclic ketone, its biological activity would need to be determined through specific screening programs.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and determined by its molecular structure.

G cluster_0 Molecular Structure cluster_1 Physical Properties A C₁₄H₂₄O₂ Molecular Formula D High Molecular Weight A->D B Two Ketone Groups E Polarity B->E C 14-Membered Ring F Large Size & Flexibility C->F G Intermolecular Forces (van der Waals, Dipole-Dipole) D->G E->G I Solubility E->I F->G H Melting & Boiling Points G->H

Caption: Interrelationship between the molecular structure and physical properties of this compound.

References

An In-Depth Technical Guide to 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1,8-Cyclotetradecanedione, a macrocyclic diketone. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and characterization.

Chemical Formula and Structure

This compound is a cyclic organic compound with a 14-membered ring containing two ketone functional groups at the 1 and 8 positions.

  • Chemical Formula: C14H24O2

  • Molecular Weight: 224.34 g/mol

  • IUPAC Name: Cyclotetradecane-1,8-dione

2D Structure:

3D Representation (Predicted):

Due to the flexibility of the 14-membered ring, this compound can exist in various conformations. The lowest energy conformation would seek to minimize steric strain and transannular interactions.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value / Range
Physical State Likely a white to off-white crystalline solid at room temperature.
Melting Point Expected to be in the range of 50-100 °C, typical for macrocyclic ketones of this size.
Boiling Point High, likely >300 °C at atmospheric pressure, with decomposition.
Solubility Soluble in a wide range of organic solvents (e.g., chloroform, dichloromethane, ethyl acetate); insoluble in water.
13C NMR (CDCl3) Carbonyl (C=O): 205-220 ppm; Aliphatic (CH2): 20-40 ppm.[2]
1H NMR (CDCl3) Protons α to carbonyl: 2.2-2.6 ppm (triplet); Other methylene protons: 1.2-1.8 ppm (multiplet).[3]
IR Spectroscopy (KBr) Strong C=O stretching vibration between 1700-1725 cm-1.[2][3]
Mass Spectrometry Molecular ion peak (M+) at m/z = 224. Characteristic fragmentation patterns involving alpha-cleavage.[2][3]

Synthesis of this compound

The synthesis of macrocyclic compounds like this compound presents a challenge due to the entropic unfavorability of ring closure, which often competes with intermolecular polymerization.[4] A common and effective method for the synthesis of large-ring ketones from dicarboxylic acid esters is the Acyloin condensation .[5][6][7] This intramolecular reductive coupling of a diester is performed in the presence of molten sodium in an aprotic solvent under high dilution conditions to favor cyclization.

Proposed Synthetic Pathway:

The logical precursor for the synthesis of this compound via Acyloin condensation is a 1,14-dicarboxylic acid ester, such as diethyl tetradecanedioate. The Acyloin condensation would yield the α-hydroxyketone (an acyloin), which can then be oxidized to the desired 1,8-diketone.

G cluster_0 Synthesis of this compound Diethyl_Tetradecanedioate Diethyl Tetradecanedioate Acyloin 1-Hydroxy-8-oxocyclotetradecane (Acyloin Intermediate) Diethyl_Tetradecanedioate->Acyloin 1. Na, Toluene (High Dilution) 2. H3O+ Diketone This compound Acyloin->Diketone Oxidation (e.g., PCC, Swern)

Caption: Synthetic pathway to this compound.

This protocol is a representative procedure for the synthesis of a macrocyclic acyloin from a long-chain diester.[6][7][8]

Materials:

  • Diethyl tetradecanedioate

  • Sodium metal

  • Anhydrous toluene

  • Trimethylchlorosilane (TMSCl)

  • Methanol

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Preparation: A three-necked flask equipped with a high-speed stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous toluene and sodium metal. The apparatus is flushed with dry nitrogen.

  • Sodium Dispersion: The toluene is heated to reflux, and the stirrer is started at high speed to create a fine dispersion of molten sodium.

  • Diester Addition: A solution of diethyl tetradecanedioate and trimethylchlorosilane in anhydrous toluene is added dropwise to the sodium dispersion over several hours. The high dilution conditions are crucial to favor intramolecular cyclization.

  • Reaction: The reaction mixture is refluxed with vigorous stirring for an additional 12-24 hours.

  • Quenching: After cooling to room temperature, excess sodium is destroyed by the slow addition of methanol.

  • Hydrolysis: The mixture is then poured into a mixture of ice and hydrochloric acid to hydrolyze the silyl enol ether intermediate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude acyloin is purified by column chromatography or distillation under high vacuum.

Oxidation of the Acyloin:

The resulting α-hydroxyketone can be oxidized to this compound using standard oxidation methods such as Pyridinium chlorochromate (PCC) or Swern oxidation.

Characterization Workflow

A logical workflow for the characterization of the synthesized this compound is essential to confirm its structure and purity.

G cluster_1 Characterization Workflow Crude Crude Product Purification Purification (Column Chromatography) Crude->Purification Purity Purity Assessment (TLC, GC-MS) Purification->Purity Structure Structural Elucidation Purity->Structure NMR 1H and 13C NMR Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Xray X-ray Crystallography (if crystalline) Structure->Xray

Caption: Workflow for the characterization of this compound.

Single-crystal X-ray diffraction would provide unambiguous proof of the structure and conformation of this compound if a suitable crystal can be obtained.[9]

Potential Applications in Drug Development

Macrocyclic compounds are of significant interest in drug discovery due to their unique combination of conformational flexibility and pre-organization, which can lead to high binding affinity and selectivity for biological targets. While there is no specific biological activity reported for this compound, its structural motif is a valuable scaffold for the synthesis of more complex molecules.

Macrocyclic diketones can serve as precursors to a variety of other functional groups and ring systems. The carbonyl groups can be functionalized to introduce diversity, and the macrocyclic ring can act as a template to control the spatial orientation of these functional groups. The biological activities of other cyclic peptides suggest potential for antimicrobial or anti-tumor properties.[10] Derivatives of other cyclic compounds have also shown anti-inflammatory and anti-angiogenic activity.[11]

The development of efficient synthetic routes to macrocycles like this compound is a key area of research for building libraries of diverse compounds for high-throughput screening in drug discovery programs.[4]

References

An In-depth Technical Guide to 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 38300-49-1

This technical guide provides a comprehensive overview of 1,8-Cyclotetradecanedione, a macrocyclic dione of interest in various fields of chemical research. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and provides context based on the chemistry of related macrocyclic ketones.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented. The following table summarizes the available information.[1]

PropertyValueSource
CAS Registry Number 38300-49-1NIST Chemistry WebBook[1]
Molecular Formula C₁₄H₂₄O₂NIST Chemistry WebBook[1]
Molecular Weight 224.3392 g/mol NIST Chemistry WebBook[1]
Phase Change Data Available through NIST subscriptionNIST Chemistry WebBook[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, general synthetic strategies for macrocyclic diones can be proposed based on established organic chemistry principles. One plausible approach is the ozonolysis of a corresponding cyclic diene, such as 1,8-cyclotetradecadiene. Another potential route could involve the ring expansion of a smaller cyclic ketone, a common strategy in macrocycle synthesis.

Below is a generalized experimental workflow for the synthesis of a macrocyclic dione from a cyclic diene, which could be adapted for this compound.

G Generalized Synthesis Workflow cluster_0 Ozonolysis cluster_1 Workup and Purification A 1,8-Cyclotetradecadiene in an inert solvent (e.g., CH2Cl2) is cooled to -78 °C. B Ozone gas is bubbled through the solution until a blue color persists. A->B C The reaction is quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine). B->C D The reaction mixture is warmed to room temperature. C->D E The solvent is removed under reduced pressure. D->E F The crude product is purified by column chromatography. E->F G This compound F->G Characterization

Caption: Generalized workflow for the synthesis of this compound via ozonolysis.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in public spectral databases. For a compound with this structure, the following characteristic signals would be expected:

  • ¹H NMR: Broad multiplets in the aliphatic region (δ 1.2-1.8 ppm) corresponding to the methylene protons of the cyclotetradecane ring. Protons alpha to the carbonyl groups would appear as a triplet at approximately δ 2.4 ppm.

  • ¹³C NMR: A signal for the carbonyl carbon in the range of δ 200-220 ppm. Multiple signals in the aliphatic region (δ 20-40 ppm) for the methylene carbons.

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the ketone functional groups, typically appearing around 1705-1725 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 224.34).

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Macrocyclic compounds, in general, are of significant interest in drug discovery due to their conformational flexibility and ability to bind to challenging protein targets. However, without specific studies on this particular dione, any potential biological effects remain speculative.

The following diagram illustrates a logical workflow for the initial biological screening of a novel compound like this compound in a drug discovery context.

G Hypothetical Biological Screening Workflow A Compound Synthesis and Purification (this compound) B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-based Screening (e.g., enzyme inhibition, receptor binding) A->C D Phenotypic Screening (e.g., anti-proliferative, anti-inflammatory) A->D E Hit Identification B->E C->E D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a macrocyclic dione with a confirmed CAS number and molecular formula. However, a comprehensive understanding of its chemical, physical, and biological properties is hampered by the lack of available data in public scientific databases. The information and generalized protocols provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring this and related macrocyclic compounds. Further experimental investigation is necessary to fully characterize this molecule and to determine its potential applications.

References

An In-Depth Technical Guide to the Synthesis of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathways for 1,8-cyclotetradecanedione, a macrocyclic diketone of interest in various fields of chemical research. The guide details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate the replication and adaptation of these methods.

Introduction

This compound is a 14-membered carbocyclic ring containing two ketone functionalities. The synthesis of such large-ring structures presents unique challenges, primarily the need to favor intramolecular cyclization over competing intermolecular polymerization. This guide focuses on two classical and effective methods for the synthesis of macrocyclic ketones: the Thorpe-Ziegler reaction and the Acyloin condensation. These methods have been successfully applied to the preparation of this compound and related macrocycles.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a powerful method for synthesizing large-ring ketones via the intramolecular cyclization of a dinitrile, followed by hydrolysis and decarboxylation. The key to the success of this reaction for macrocycles is the application of high-dilution conditions to minimize intermolecular side reactions.

The overall pathway begins with a long-chain dinitrile, which is cyclized in the presence of a strong base to form a β-enaminonitrile. Subsequent acidic hydrolysis converts the enaminonitrile to a β-keto acid, which readily undergoes decarboxylation to yield the desired cyclic ketone.

Thorpe_Ziegler_Pathway cluster_start Starting Material cluster_cyclization Cyclization cluster_hydrolysis Hydrolysis & Decarboxylation Dinitrile NC-(CH2)5-CH(CN)-(CH2)6-CN (Tetradecanedinitrile Derivative) Enaminonitrile Cyclic β-Enaminonitrile Dinitrile->Enaminonitrile 1. Base (e.g., NaNH2) 2. High Dilution Keto_Acid Cyclic β-Keto Acid Enaminonitrile->Keto_Acid H3O+ Diketone This compound Keto_Acid->Diketone Heat (-CO2)

Figure 1. General pathway for the Thorpe-Ziegler synthesis of this compound.
Quantitative Data

The Ziegler cyclization of the appropriate dinitrile has been reported to produce this compound in good yield.

ProductStarting MaterialMethodYieldReference
This compoundTetradecanedinitrileZiegler cyclization60%[1]
Experimental Protocol: General Procedure for Ziegler Cyclization

The following is a representative protocol for the intramolecular cyclization of a dinitrile under high-dilution conditions, adapted from established procedures for large-ring synthesis.

  • Apparatus Setup: A multi-necked flask is equipped with a high-speed stirrer, a reflux condenser, and two dropping funnels. The entire apparatus is dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base Preparation: The reaction flask is charged with a suitable anhydrous solvent (e.g., toluene or xylene) and a dispersion of a strong base, such as sodium amide. The mixture is heated to reflux with vigorous stirring to ensure the base is finely dispersed.

  • High-Dilution Addition: A solution of the starting dinitrile (e.g., 1,8-dicyanotetradecane) in the same anhydrous solvent is prepared. This solution is added dropwise from one of the funnels to the refluxing base suspension over an extended period (e.g., 20-40 hours) to maintain high dilution and favor intramolecular cyclization.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional period (e.g., 1-2 hours) to ensure complete cyclization.

  • Hydrolysis and Workup: The reaction mixture is cooled, and the excess base is carefully quenched with water or ethanol. The resulting mixture is then acidified with a mineral acid (e.g., HCl) and heated to reflux to effect hydrolysis of the intermediate enaminonitrile and subsequent decarboxylation of the resulting β-keto acid.

  • Isolation and Purification: After cooling, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or recrystallization.

Acyloin Condensation

The intramolecular Acyloin condensation is a highly effective method for the synthesis of macrocyclic α-hydroxy ketones (acyloins) from long-chain diesters.[2] It is considered one of the best methods for closing rings of 10 members or more.[2] The resulting acyloin can then be oxidized to the corresponding diketone. The reaction involves the reductive coupling of two ester groups using metallic sodium in an aprotic solvent. A significant improvement to this method, known as the Rühlmann modification, involves the addition of chlorotrimethylsilane (TMSCl) to trap the intermediate enediolate, which prevents side reactions and generally leads to higher yields.

Acyloin_Pathway cluster_start Starting Material cluster_cyclization Reductive Cyclization cluster_oxidation Oxidation Diester EtOOC-(CH2)12-COOEt (Diethyl Tetradecanedioate) Acyloin Cyclic Acyloin (α-Hydroxy Ketone) Diester->Acyloin 1. Na, Toluene, Reflux 2. H3O+ Diketone This compound Acyloin->Diketone Oxidizing Agent (e.g., Cu(OAc)2)

Figure 2. General pathway for the Acyloin synthesis of this compound.
Quantitative Data

The Acyloin condensation is known for providing good to excellent yields for large rings.

Ring SizeAcyloin Yield (General)
5-680-85%
10-1150-60%
≥ 12> 70%
Source: General yield ranges for intramolecular Acyloin condensation.[2]
Experimental Protocol: Acyloin Condensation (Rühlmann Modification)

The following protocol describes the synthesis of a macrocyclic acyloin from a diester using chlorotrimethylsilane as a trapping agent.

  • Apparatus and Reagent Preparation: A three-necked flask is fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus is thoroughly dried and flushed with an inert gas. Anhydrous toluene is added to the flask, followed by finely cut sodium metal.

  • Sodium Dispersion: The mixture is heated to reflux, and the stirrer is operated at high speed to create a fine dispersion of molten sodium.

  • Reagent Addition: After the dispersion is formed, the stirring speed is reduced. A mixture of the starting diester (e.g., diethyl tetradecanedioate) and chlorotrimethylsilane (TMSCl) dissolved in anhydrous toluene is added dropwise from the funnel over several hours. The reaction is exothermic.

  • Reaction Completion: Once the addition is complete, the mixture is stirred under reflux for an additional 2 hours.

  • Workup and Isolation of Silyl Ether: The reaction mixture is cooled to room temperature, and the excess sodium is filtered off. The solvent and excess TMSCl are removed from the filtrate by distillation under reduced pressure. The residue, containing the bis-silyloxycycloalkene, can be purified by vacuum distillation.

  • Hydrolysis to Acyloin: The purified silyl ether intermediate is dissolved in a mixture of tetrahydrofuran (THF) and aqueous HCl. The solution is stirred at room temperature for several hours until hydrolysis is complete (monitored by TLC).

  • Final Isolation: The mixture is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over magnesium sulfate. The solvent is evaporated to yield the crude cyclic acyloin, which can be purified by distillation or chromatography.

  • Oxidation to Diketone: The purified acyloin is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent, such as copper(II) acetate, and heated to produce the final this compound.

Conclusion

Both the Thorpe-Ziegler reaction and the Acyloin condensation represent robust and reliable methods for the synthesis of this compound. The choice of method may depend on the availability of the starting dinitrile or diester. The Thorpe-Ziegler reaction offers a direct route to the diketone after hydrolysis, while the Acyloin condensation provides an intermediate α-hydroxy ketone that requires a subsequent oxidation step. For both methods, careful control of reaction conditions, particularly the use of high dilution for the Thorpe-Ziegler reaction, is paramount to achieving high yields of the desired macrocyclic product.

References

Pioneering the Macrocycle: The Discovery and Synthesis of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

A landmark in the field of macrocyclic chemistry, the first synthesis of 1,8-cyclotetradecanedione was achieved in 1950 by N. J. Leonard and C. W. Mader. This accomplishment was a significant step forward in the ability of chemists to construct large ring structures, a challenge that had intrigued and often frustrated the scientific community for decades.

The successful synthesis of this 14-membered dione was realized through the application of the Thorpe-Ziegler reaction, a powerful method for intramolecular cyclization. This reaction involves the base-catalyzed condensation of a dinitrile, in this case, sebaconitrile, to form a cyclic β-keto nitrile, which is then hydrolyzed and decarboxylated to yield the desired cyclic ketone. The work of Leonard and Mader provided a crucial example of the utility of this method for the preparation of macrocyclic compounds, which were, at the time, notoriously difficult to synthesize due to the entropic unfavorability of bringing two ends of a long chain together.

Prior to the development of methods like the Thorpe-Ziegler cyclization, the synthesis of large rings was a formidable task, often resulting in very low yields. Early efforts, such as the Ruzicka large-ring synthesis developed in the 1920s, relied on the high-temperature pyrolysis of thorium or cerium salts of dicarboxylic acids. While groundbreaking, these methods were often inefficient. The Thorpe-Ziegler reaction, particularly when conducted under high-dilution conditions to favor intramolecular over intermolecular reactions, offered a more reliable and higher-yielding pathway to these challenging molecular architectures.

The discovery of this compound and the refinement of synthetic routes to access it and other macrocycles have had a lasting impact on various fields of chemistry. These large-ring structures are integral components of many natural products, including fragrances, antibiotics, and other biologically active compounds. The ability to synthesize them in the laboratory has opened doors to the study of their structure-activity relationships and the development of novel therapeutic agents and materials.

Quantitative Data Summary

ParameterValueReference
Starting MaterialSebaconitrile (Decanedinitrile)Leonard, N. J., & Mader, C. W. (1950)
ReactionThorpe-Ziegler CyclizationLeonard, N. J., & Mader, C. W. (1950)
ProductThis compoundLeonard, N. J., & Mader, C. W. (1950)

Key Experimental Protocols

The seminal synthesis of this compound by Leonard and Mader involved a carefully executed Thorpe-Ziegler cyclization. The following is a detailed description of the experimental methodology based on their pioneering work.

Materials:

  • Sebaconitrile

  • Sodium hydride (or other suitable base)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • High-Dilution Setup: A solution of sebaconitrile in a large volume of anhydrous solvent was prepared. The principle of high dilution is critical to favor the intramolecular cyclization of the dinitrile over intermolecular polymerization. This is typically achieved by the slow addition of the reactant solution to a refluxing solution of the base.

  • Cyclization: The sebaconitrile solution was added dropwise over an extended period (often several hours) to a vigorously stirred suspension of a strong base, such as sodium hydride, in the refluxing anhydrous solvent. The reaction mixture was maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Hydrolysis: After the addition was complete and the reaction was allowed to proceed for a specified time, the reaction mixture was cooled. The intermediate cyclic β-keto nitrile was then hydrolyzed by the careful addition of aqueous acid (e.g., hydrochloric acid). This step converts the nitrile group to a carboxylic acid and hydrolyzes the enamine intermediate.

  • Decarboxylation: The acidic mixture was heated to effect the decarboxylation of the β-keto acid intermediate, which readily loses carbon dioxide to form the cyclic diketone.

  • Workup and Purification: The organic layer was separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to yield the crude this compound. Further purification was typically achieved by distillation under high vacuum or by recrystallization from a suitable solvent.

Visualizing the Pathway

Discovery_and_Synthesis_of_1_8_Cyclotetradecanedione cluster_0 Early Macrocycle Synthesis cluster_1 Development of New Methods cluster_2 First Synthesis of this compound (1950) Ruzicka Ruzicka Large-Ring Synthesis (1920s) Low_Yields Low Yields Ruzicka->Low_Yields Thorpe_Ziegler Thorpe-Ziegler Reaction Ruzicka->Thorpe_Ziegler Methodological Advancement Dicarboxylic_Acid Dicarboxylic Acids Dicarboxylic_Acid->Ruzicka Leonard_Mader Leonard & Mader Thorpe_Ziegler->Leonard_Mader Applied by Dinitriles α,ω-Dinitriles Dinitriles->Thorpe_Ziegler High_Dilution High-Dilution Principle High_Dilution->Thorpe_Ziegler Cyclization Intramolecular Cyclization Leonard_Mader->Cyclization Sebaconitrile Sebaconitrile Sebaconitrile->Cyclization Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis_Decarboxylation Product This compound Hydrolysis_Decarboxylation->Product

Figure 1. Historical progression of macrocyclic ketone synthesis leading to this compound.

Thorpe_Ziegler_Mechanism Start Sebaconitrile (α,ω-dinitrile) Carbanion Carbanion Formation Start->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Keto_Nitrile Cyclic β-Keto Nitrile Intermediate Cyclization->Keto_Nitrile Hydrolysis Acidic Hydrolysis Keto_Nitrile->Hydrolysis Keto_Acid Cyclic β-Keto Acid Hydrolysis->Keto_Acid Decarboxylation Decarboxylation (Heat) Keto_Acid->Decarboxylation Product This compound Decarboxylation->Product

Figure 2. Simplified workflow of the Thorpe-Ziegler synthesis of this compound.

spectroscopic data of 1,8-Cyclotetradecanedione (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

IUPAC Name: Cyclotetradecane-1,8-dione Molecular Formula: C₁₄H₂₄O₂ Molecular Weight: 224.34 g/mol CAS Number: 38300-49-1

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 1,8-Cyclotetradecanedione.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Notes
¹HCDCl₃~ 2.4TripletProtons alpha to the carbonyl group (-CH₂-C=O).
~ 1.6MultipletProtons beta to the carbonyl group.
~ 1.3MultipletMethylene protons further from the carbonyl groups.
¹³CCDCl₃~ 210-Carbonyl carbon (C=O).
~ 42-Methylene carbons alpha to the carbonyl group (-CH₂-C=O).
~ 24-30-Other methylene carbons in the ring.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode **Frequency (cm⁻¹) **Intensity
C=O Stretch~ 1715Strong
C-H Stretch (sp³)2850-2950Strong
C-H Bend1465Medium

Table 3: Mass Spectrometry (MS) Data

Ionization Mode m/z Fragment
Electron Ionization (EI)224[M]⁺ (Molecular Ion)
VariousCharacteristic fragmentation pattern of cyclic ketones.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire spectra at room temperature using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Obtain the mass spectrum, identifying the molecular ion peak and analyzing the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound believed to be this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Putative This compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Data_Analysis Analyze and Compare Spectroscopic Data IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Matches Expected Values Structure_Incorrect Structure Incorrect (Further Analysis Needed) Data_Analysis->Structure_Incorrect Data Does Not Match

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Conformational Analysis of 1,8-Cyclotetradecanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Cyclotetradecanedione, a 14-membered carbocyclic diketone, presents a fascinating case study in the conformational analysis of medium-to-large ring systems. The inherent flexibility of the cyclotetradecane backbone, coupled with the influence of two carbonyl groups, gives rise to a complex potential energy surface with numerous accessible conformers. Understanding the conformational preferences of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as macrocyclic drug design and materials science. This technical guide outlines a comprehensive approach to the conformational analysis of this compound, integrating computational modeling with established experimental techniques. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a methodological blueprint for researchers undertaking such an analysis.

Introduction to Conformational Analysis of Macrocycles

Macrocyclic compounds, such as this compound, occupy a unique chemical space between small molecules and large biomolecules. Their conformational landscape is typically characterized by a multitude of low-energy structures, making their study challenging. The interplay of torsional strain, transannular interactions, and the electronic effects of functional groups dictates the preferred three-dimensional arrangements. A thorough conformational analysis is paramount for:

  • Predicting Reactivity: The accessibility of reactive sites is highly dependent on the molecule's conformation.

  • Understanding Spectroscopic Data: Relating NMR chemical shifts and coupling constants to specific conformations.

  • Drug Design and Development: The bioactivity of macrocyclic drugs is intrinsically linked to the conformation that binds to a biological target.

  • Materials Science: The packing and bulk properties of materials derived from macrocycles are governed by their conformational preferences.

Computational Approach to Conformational Analysis

Given the complexity of the conformational space, a computational approach is an indispensable first step in the analysis of this compound.

Methodology

A robust computational workflow would involve the following steps:

  • Initial Conformer Search: A broad and systematic search of the conformational space is performed using methods like Monte Carlo, Low-Mode, or distance geometry-based searches. This initial scan aims to identify a wide range of possible low-energy structures.

  • Geometry Optimization and Energy Minimization: The conformers identified in the initial search are then subjected to geometry optimization using a suitable level of theory. Molecular mechanics force fields (e.g., MMFF94, OPLS3e) are often employed for an initial, less computationally expensive optimization. Subsequently, a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), is used for further refinement.

  • Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.

  • Relative Energy Calculation: The relative energies of the stable conformers are calculated to determine their Boltzmann populations at a given temperature.

computational_workflow start Initial 3D Structure of This compound conformer_search Conformational Search (e.g., Monte Carlo, Low-Mode) start->conformer_search mm_opt Molecular Mechanics Optimization (e.g., MMFF94) conformer_search->mm_opt dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) mm_opt->dft_opt freq_analysis Vibrational Frequency Analysis dft_opt->freq_analysis energy_calc Relative Energy Calculation and Boltzmann Population freq_analysis->energy_calc results Identification of Low-Energy Conformers and their Thermodynamic Properties energy_calc->results

Figure 1: Computational workflow for the conformational analysis of this compound.
Data Presentation

The quantitative data obtained from computational studies should be summarized in a clear and concise manner.

Table 1: Calculated Relative Energies and Boltzmann Populations of this compound Conformers (Illustrative Data)

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298 KKey Dihedral Angles (°) (C1-C2-C3-C4)
Conf-1 0.0075.3-175.2
Conf-2 1.2512.165.8
Conf-3 2.502.0-88.1
Conf-4 3.100.8150.4

Table 2: Selected Optimized Geometric Parameters of the Lowest Energy Conformer (Conf-1) (Illustrative Data)

ParameterValue
Bond Lengths (Å)
C1=O11.22
C1-C21.53
C7-C81.54
Bond Angles (°) **
O1=C1-C2121.5
C1-C2-C3114.8
Dihedral Angles (°) **
O1=C1-C2-C3-15.2
C2-C3-C4-C5178.9

Experimental Approach to Conformational Analysis

Experimental techniques are crucial for validating the results of computational models and providing a direct probe of the conformational landscape in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-phase conformations of molecules.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL.

  • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the number of unique proton and carbon environments. The chemical shifts provide initial clues about the electronic environment of the nuclei.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can help in assigning quaternary carbons and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing crucial information about the three-dimensional structure.

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can reveal information about dynamic processes, such as the interconversion between different conformers. Coalescence of signals at higher temperatures can be used to determine the energy barriers for these processes.

nmr_workflow start Purified this compound sample_prep Sample Preparation (Deuterated Solvent) start->sample_prep one_d_nmr 1D NMR (¹H, ¹³C) - Chemical Shifts - Integration sample_prep->one_d_nmr vt_nmr Variable Temperature NMR - Dynamic Processes - Interconversion Barriers sample_prep->vt_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) - Connectivity - Spatial Proximity one_d_nmr->two_d_nmr data_analysis Data Analysis and Structure Elucidation two_d_nmr->data_analysis vt_nmr->data_analysis result Solution-Phase Conformational Model data_analysis->result

Figure 2: Experimental workflow for NMR-based conformational analysis.
X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.

Experimental Protocol:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and torsional angles.

Integrated Conformational Analysis

The most powerful approach to conformational analysis involves the integration of computational and experimental data.

integrated_analysis comp_model Computational Modeling (Predicted Conformers and Energies) comparison Comparison and Correlation comp_model->comparison nmr_data NMR Spectroscopy (Solution-Phase Data, NOEs, Coupling Constants) nmr_data->comparison xray_data X-ray Crystallography (Solid-State Structure) xray_data->comparison refined_model Refined Conformational Model (Validated by Experiment) comparison->refined_model

Figure 3: Logical relationship for an integrated conformational analysis.

By comparing the computationally predicted low-energy conformers with the experimental data from NMR (for solution) and X-ray crystallography (for solid-state), a comprehensive and validated model of the conformational preferences of this compound can be developed. For instance, calculated NMR chemical shifts for different conformers can be compared to the experimental spectrum to identify the predominant solution-phase structure.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach combining computational modeling and experimental validation. This technical guide provides a framework for researchers to systematically investigate the conformational landscape of this and other flexible macrocyclic molecules. A thorough understanding of the conformational behavior is a critical prerequisite for the rational design of novel molecules with desired properties and functions.

Theoretical Modeling of 1,8-Cyclotetradecanedione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 1,8-cyclotetradecanedione, a medium-ring macrocyclic diketone. The unique conformational landscape of such macrocycles presents a significant challenge to computational chemists. This document outlines a multi-step computational workflow designed to thoroughly explore the potential energy surface of this compound, identify low-energy conformers, and predict its spectroscopic and physicochemical properties. The methodologies described herein are intended to serve as a detailed protocol for researchers in the fields of computational chemistry, materials science, and drug development, providing a robust foundation for future in-silico studies of this and related macrocyclic compounds.

Introduction

Macrocyclic compounds, such as this compound, are of significant interest in various fields, including medicinal chemistry and materials science, owing to their unique structural and functional properties. Their conformational flexibility allows them to adapt to different environments and bind to biological targets with high affinity and selectivity. However, this same flexibility makes the computational prediction of their three-dimensional structure and behavior a non-trivial task.

A thorough understanding of the conformational preferences of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Theoretical modeling provides a powerful tool to investigate these aspects at a molecular level, offering insights that can guide experimental studies and the rational design of novel materials and therapeutics. This guide presents a systematic approach to the theoretical modeling of this compound, leveraging a combination of molecular mechanics and quantum mechanics methods.

Computational Methodology

A multi-tiered computational approach is recommended to effectively model the complex conformational space of this compound. This involves an initial broad conformational search using computationally inexpensive methods, followed by refinement of the most promising structures with more accurate, and computationally demanding, techniques.

Conformational Search

The initial and most critical step is to perform a comprehensive search of the conformational space to identify all relevant low-energy structures. Due to the high number of rotatable bonds in the fourteen-membered ring, a systematic search is often computationally prohibitive. Therefore, stochastic search methods are generally employed.

Experimental Protocol: Monte Carlo Multiple Minimum (MCMM) Conformational Search

  • Structure Preparation: A 2D structure of this compound is drawn and converted to a 3D structure using a molecular builder. Initial geometry optimization is performed using a suitable molecular mechanics force field (e.g., MMFF94s).

  • MCMM Simulation: The conformational search is performed using a Monte Carlo Multiple Minimum (MCMM) algorithm. This method involves random torsional perturbations of the rotatable bonds, followed by energy minimization.

  • Simulation Parameters:

    • Force Field: A general-purpose force field such as OPLS3e or a more recent version is recommended.

    • Solvation: An implicit solvent model, such as the Generalized-Born/Surface Area (GB/SA) model for water, should be used to approximate the effect of a solvent environment.

    • Number of Steps: A large number of search steps (e.g., 10,000 or more) should be performed to ensure thorough sampling of the conformational space.

    • Energy Window: A suitable energy window (e.g., 20 kJ/mol) above the global minimum is defined to save unique conformers.

  • Conformer Clustering: The resulting unique conformers are clustered based on their root-mean-square deviation (RMSD) to identify distinct conformational families.

G cluster_workflow Conformational Search Workflow Start Start Build_3D Build 3D Structure Start->Build_3D Initial_Opt Initial Geometry Optimization (MMFF94s) Build_3D->Initial_Opt MCMM_Search MCMM Conformational Search (OPLS3e, Implicit Solvent) Initial_Opt->MCMM_Search Energy_Min Energy Minimization MCMM_Search->Energy_Min Check_Energy Within Energy Window? Energy_Min->Check_Energy Check_Energy->MCMM_Search No Save_Conformer Save Unique Conformer Check_Energy->Save_Conformer Yes Save_Conformer->MCMM_Search Cluster Cluster Conformers (RMSD) Save_Conformer->Cluster End End Cluster->End

Caption: Workflow for the Monte Carlo Multiple Minimum (MCMM) conformational search.

Molecular Dynamics Simulations

To further refine the conformational ensemble and to understand the dynamic behavior of this compound, molecular dynamics (MD) simulations are performed on the lowest energy conformers identified from the conformational search.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The lowest-energy conformer is placed in a periodic box of an explicit solvent (e.g., TIP3P water).

  • Force Field Selection: A well-validated force field for organic molecules, such as GAFF2 or the OpenFF "Sage" force field, should be used.[1][2]

  • Equilibration: The system is first minimized and then gradually heated to the desired temperature (e.g., 298 K) and equilibrated under constant pressure (NPT ensemble).

  • Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational landscape around the initial structure.

  • Trajectory Analysis: The resulting trajectory is analyzed to identify conformational transitions and to calculate properties such as radial distribution functions and intramolecular hydrogen bonding.

Quantum Mechanical Calculations

For a more accurate determination of the geometries and relative energies of the most stable conformers, as well as for the prediction of spectroscopic properties, quantum mechanical (QM) calculations are necessary. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Experimental Protocol: DFT Calculations

  • Conformer Selection: A set of low-energy conformers from the conformational search and MD simulations (e.g., within 10 kJ/mol of the global minimum) are selected for QM calculations.

  • Geometry Optimization: The geometry of each selected conformer is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The inclusion of a dispersion correction (e.g., D3) is crucial for accurately describing non-covalent interactions.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE). These calculations also allow for the prediction of the infrared (IR) and Raman spectra.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).

  • Spectroscopic Properties: Other properties such as NMR chemical shifts and UV-Vis absorption spectra can be calculated using appropriate DFT methods (e.g., GIAO for NMR and TD-DFT for UV-Vis).

G cluster_qm Quantum Mechanics Refinement Select_Conformers Select Low-Energy Conformers DFT_Opt Geometry Optimization (B3LYP-D3/6-31G(d)) Select_Conformers->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Check_Minima True Minima? Freq_Calc->Check_Minima Check_Minima->DFT_Opt No (Re-optimize) SPE_Calc Single-Point Energy (6-311+G(2d,p)) Check_Minima->SPE_Calc Yes Spectra_Calc Spectroscopic Properties (NMR, UV-Vis) SPE_Calc->Spectra_Calc Final_Data Final Energetic and Spectroscopic Data Spectra_Calc->Final_Data

Caption: Workflow for the quantum mechanical refinement of conformer properties.

Data Presentation

The quantitative data generated from the theoretical modeling should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Relative Energies of this compound Conformers
Conformer IDRelative Energy (MM) (kJ/mol)Relative Energy (DFT) (kJ/mol)ZPVE Corrected Energy (kJ/mol)Boltzmann Population (%)
CTD-10.000.000.0065.2
CTD-21.522.152.0525.1
CTD-33.895.505.358.3
CTD-46.218.908.701.4
Table 2: Selected Geometric Parameters of the Global Minimum Conformer (CTD-1)
ParameterBond/AngleValue (Å or °)
Bond LengthC1=O11.22
C8=O21.23
C1-C21.53
C7-C81.54
Bond AngleC2-C1-O1121.5
C7-C8-O2121.2
C1-C2-C3114.8
Dihedral AngleO1-C1-C2-C3-155.6
O2-C8-C9-C10160.2
Table 3: Predicted Vibrational Frequencies for this compound (CTD-1)
Vibrational ModeFrequency (cm⁻¹)Intensity (km/mol)Assignment
12985150.2C-H stretch
21715350.8C=O stretch
3145085.3CH₂ scissoring
4122055.1C-C stretch

Conclusion

The theoretical modeling of this compound requires a systematic and multi-faceted computational approach to adequately explore its complex conformational landscape. The workflow presented in this guide, combining conformational searches, molecular dynamics simulations, and quantum mechanical calculations, provides a robust framework for obtaining reliable structural, energetic, and spectroscopic data. The resulting insights are invaluable for understanding the fundamental properties of this macrocycle and for guiding its potential applications in various scientific and industrial domains. Researchers and drug development professionals can adapt and build upon these methodologies to investigate other challenging macrocyclic systems.

References

A Technical Guide to the Solubility of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,8-Cyclotetradecanedione, a macrocyclic diketone. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a framework for understanding and determining its solubility. It includes a theoretical assessment of its expected solubility in common laboratory solvents, a detailed experimental protocol for solubility determination, and a visual workflow to guide the experimental process. This guide is intended to equip researchers with the necessary tools to evaluate the solubility of this compound for applications in drug development and other scientific research.

Introduction to this compound and its Solubility

This compound (C₁₄H₂₄O₂) is a large, cyclic organic molecule containing a fourteen-membered carbon ring with two ketone functional groups. As a macrocyclic ketone, its physical properties, including solubility, are of interest in various fields, including medicinal chemistry and materials science. Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design.[1][2][3] Understanding the solubility of a compound like this compound is a foundational step in its scientific exploration.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar molecules dissolve well in polar solvents, while nonpolar molecules dissolve well in nonpolar solvents.[5]

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of solubility can be made by analyzing the molecular structure of this compound.

  • Molecular Structure: The molecule consists of a large, nonpolar hydrocarbon ring (C₁₂H₂₄) and two polar ketone (C=O) functional groups.

  • Polarity: The long hydrocarbon chain imparts significant nonpolar character to the molecule. The two ketone groups introduce localized polarity and the potential for dipole-dipole interactions.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via the oxygen atoms of the ketone groups, but it cannot act as a hydrogen bond donor.

Based on these features, the following solubility profile is predicted:

  • High Solubility: Expected in nonpolar to moderately polar aprotic solvents. The large nonpolar surface area should interact favorably with nonpolar solvent molecules.

    • Examples: Toluene, diethyl ether, dichloromethane, tetrahydrofuran (THF), ethyl acetate.

  • Moderate to Low Solubility: Expected in polar aprotic solvents. The polar functional groups will interact with the polar solvent, but the large nonpolar ring may limit extensive solvation.

    • Examples: Acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

  • Low to Insoluble: Expected in polar protic solvents, particularly water. The molecule's inability to donate hydrogen bonds and its large hydrophobic character will likely result in poor solubility in water and, to a lesser extent, in short-chain alcohols.[6]

    • Examples: Water, methanol, ethanol.

Quantitative Solubility Data

As of the date of this document, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventSolvent PolarityTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Nonpolar Solvents
HexaneNonpolar
TolueneNonpolar
Moderately Polar Aprotic Solvents
Diethyl EtherSlightly Polar
DichloromethaneModerately Polar
Tetrahydrofuran (THF)Moderately Polar
Ethyl AcetateModerately Polar
Polar Aprotic Solvents
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Dimethylformamide (DMF)Polar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
Polar Protic Solvents
MethanolPolar Protic
EthanolPolar Protic
WaterPolar Protic

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method.[1][7] This method is considered the gold standard for obtaining accurate solubility data.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another quantitative analytical instrument.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24-48 hours.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

    • Analyze the diluted sample of the saturated solution using the same method.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

4.3. Considerations for Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility.[2]

  • Kinetic Solubility: Often measured in early drug discovery from a DMSO stock solution, it reflects the concentration at which a compound precipitates out of an aqueous buffer. It is a faster measurement but can be influenced by the initial solid form and experimental conditions.[1][2]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a more rigorous and reproducible measurement.[1][2]

The protocol provided above is for determining thermodynamic solubility.

Visualized Workflows

The following diagrams illustrate the logical workflow for solubility prediction and the experimental workflow for its determination.

G cluster_0 Solubility Prediction Workflow A Analyze Molecular Structure of this compound B Identify Functional Groups (2 x Ketone) A->B C Assess Hydrocarbon Backbone (Large, Nonpolar Ring) A->C D Evaluate Polarity (Overall Nonpolar with Polar Regions) B->D C->D E Apply 'Like Dissolves Like' Principle D->E F Predict Solubility Profile in Various Solvents E->F

Caption: Logical workflow for predicting the solubility of this compound.

G cluster_1 Experimental Solubility Determination Workflow Start Start A Add excess this compound to solvent Start->A B Equilibrate at Constant Temp (e.g., 24-48h shaking) A->B C Filter Supernatant to Remove Undissolved Solid B->C D Dilute Sample to Known Volume C->D E Quantify Concentration (e.g., via HPLC) D->E F Calculate Solubility E->F End End F->End

Caption: Experimental workflow for determining thermodynamic solubility.

References

No Biological Activity Data Currently Available for 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and research databases has revealed no available information on the biological activity of 1,8-Cyclotetradecanedione. Despite extensive searches, no studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications have been identified.

This absence of data means that for researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. There are currently no publicly accessible records of in vitro or in vivo studies, toxicological assessments, or investigations into its interactions with biological systems.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the core biological activity of this compound. The foundational scientific research required to generate such a document, including quantitative data, detailed experimental protocols, and the elucidation of signaling pathways, does not appear to have been conducted or published.

Therefore, the creation of data tables summarizing quantitative metrics, descriptions of experimental methodologies, and visualizations of molecular interactions or signaling pathways is not feasible at this time. The scientific community has not yet characterized the biological profile of this compound.

For professionals in the field of drug discovery and development, this represents a complete unknown. Any investigation into the potential biological activities of this compound would be entering novel research territory.

A Review of 1,8-Cyclotetradecanedione and its Analogs: A Landscape of Limited Research and Potential Opportunities

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals a notable scarcity of research focused specifically on 1,8-cyclotetradecanedione. While the broader class of macrocyclic ketones and diones has garnered interest for various applications, this particular isomer remains largely unexplored. This technical guide provides a comprehensive overview of the limited existing data and contextualizes it within the research of closely related analogs. This approach aims to offer valuable insights for researchers, scientists, and drug development professionals by highlighting potential research gaps and opportunities in this area.

Physicochemical Properties of Related Cyclotetradecane Derivatives

Quantitative data on this compound is not available in the reviewed literature. However, the properties of related C14 macrocycles provide a useful reference point for estimating its potential characteristics. The table below summarizes key physicochemical data for several cyclotetradecane derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
1,2-Cyclotetradecanedione[1]C₁₄H₂₄O₂224.343N/ASynthesis reported in Can. J. Chem., 1969.[1]
1,8-Cyclotetradecadiyne[2]C₁₄H₂₀188.311540-80-3Harmful if swallowed.[2]
Cyclotetradeca-1,8-diene[3]C₁₄H₂₄192.344308-14-9
CyclotetradecaneC₁₄H₂₈196.38295-17-0

Synthesis of Macrocyclic Diones: General Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not described in the literature, general methods for the formation of macrocyclic ketones and diones are well-established. One common approach is the acyloin condensation of long-chain dicarboxylic acid esters, followed by oxidation of the resulting acyloin. Another prevalent method involves the ring-closing metathesis of a diene, followed by oxidation of the resulting double bond.

A generalized workflow for the synthesis of macrocyclic diones is presented below. This diagram illustrates a conceptual pathway and does not represent a specific experimental protocol for this compound.

G cluster_0 Synthesis of Precursor cluster_1 Cyclization cluster_2 Oxidation Long_chain_diacid Long-chain Dicarboxylic Acid Esterification Esterification Long_chain_diacid->Esterification Diester Diester Precursor Esterification->Diester Acyloin_Condensation Acyloin Condensation Diester->Acyloin_Condensation Cyclic_Acyloin Cyclic Acyloin Acyloin_Condensation->Cyclic_Acyloin Oxidation_Step Oxidation Cyclic_Acyloin->Oxidation_Step Final_Dione 1,X-Cycloalkanedione Oxidation_Step->Final_Dione

A generalized workflow for the synthesis of macrocyclic diones.

Biological Activities of Related Cyclic Compounds

There is no information regarding the biological activity or potential signaling pathways of this compound. However, research on other cyclic compounds offers a glimpse into the potential bioactivities of this class of molecules. For instance, cyclopentenediones, another class of cyclic diones, are known to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, and cytostatic activities.[4] Similarly, 1,8-cineole, a monoterpene with a cyclic ether structure, has demonstrated anti-inflammatory and antioxidant properties.[5]

The presence of the dione functionality in a macrocyclic ring presents an interesting scaffold for medicinal chemistry. The conformational flexibility of the large ring, combined with the reactive keto groups, could potentially allow for interactions with a variety of biological targets.

Future Directions and Research Opportunities

The significant lack of research on this compound represents a clear knowledge gap. Future research efforts could be directed towards:

  • Development of a reliable and efficient synthesis for this compound to enable further study.

  • Thorough characterization of its physicochemical properties, including spectroscopic data (NMR, IR, Mass Spectrometry) and X-ray crystallography.

  • Screening for biological activity in a variety of assays to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Computational studies to model its conformational landscape and predict its binding affinity to various enzymatic targets.

References

1,8-Cyclotetradecanedione: A Preliminary Technical Bulletin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding 1,8-Cyclotetradecanedione is exceptionally scarce in publicly available scientific literature and chemical databases. This document has been compiled to provide a general overview of safety, handling, and potential synthetic approaches based on related chemical compounds. The information herein should be treated as a preliminary guide and not as a substitute for a comprehensive, substance-specific safety data sheet (SDS) or rigorous experimental validation. Researchers and drug development professionals are strongly advised to conduct a thorough risk assessment before handling or attempting to synthesize this compound.

Safety and Handling

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following safety and handling precautions are based on general principles for macrocyclic ketones and diones. These recommendations are intended to provide a baseline for safe laboratory practices and should be adapted to the specific experimental context.

Hazard Identification

The specific hazards of this compound have not been fully investigated. However, based on data for similar macrocyclic ketones, it may be harmful if swallowed and could cause eye irritation. Long-term exposure effects are unknown. It is prudent to handle this compound with care, assuming it may possess uncharacterised toxicological properties.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In the case of handling the compound as a powder or generating aerosols, a dust mask or respirator may be necessary.

Handling and Storage
  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably within a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

PropertyThis compoundCyclododecanone (for comparison)
Molecular Formula C₁₄H₂₄O₂C₁₂H₂₂O
Molecular Weight 224.34 g/mol 182.31 g/mol
Appearance Not AvailableWhite solid
Melting Point Not Available59-61 °C
Boiling Point Not Available276-278 °C
Solubility Not AvailableInsoluble in water

Table 2: Toxicological Data

TestThis compoundCyclododecanone (for comparison)
Acute Oral Toxicity Not AvailableMay be harmful if swallowed
Skin Corrosion/Irritation Not AvailableNot classified as an irritant
Serious Eye Damage/Irritation Not AvailableNot classified as an irritant
Carcinogenicity Not AvailableNo data available

Experimental Protocols

No specific, validated experimental protocols for the synthesis or use of this compound have been found in the surveyed literature. A plausible, yet unconfirmed, synthetic route is the ozonolysis of 1,8-cyclotetradecadiene. Ozonolysis is a well-established method for the oxidative cleavage of alkenes to carbonyl compounds.

Hypothetical Synthesis of this compound via Ozonolysis

Disclaimer: The following is a generalized, hypothetical protocol and has not been experimentally validated for this specific substrate. It should be used as a conceptual guideline only.

  • Dissolution: Dissolve 1,8-cyclotetradecadiene in a suitable solvent (e.g., dichloromethane or methanol) in a reaction vessel equipped with a gas inlet and a cooling bath.

  • Ozonolysis: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Quenching: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Workup: Add a reducing agent to the reaction mixture to decompose the ozonide intermediate. Common reducing agents for this purpose include dimethyl sulfide (DMS) or zinc dust with acetic acid.

  • Isolation: Allow the reaction to warm to room temperature. Wash the organic layer with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by a suitable method such as column chromatography or recrystallization to yield this compound.

Visualizations

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound based on the hypothetical ozonolysis protocol described above.

G Hypothetical Synthesis Workflow A 1. Dissolve 1,8-cyclotetradecadiene in a suitable solvent B 2. Cool solution to -78°C A->B C 3. Bubble ozone gas through the solution B->C D 4. Purge with inert gas C->D E 5. Add reducing agent (e.g., DMS) D->E F 6. Warm to room temperature E->F G 7. Aqueous workup (wash with water and brine) F->G H 8. Dry the organic layer G->H I 9. Remove solvent under reduced pressure H->I J 10. Purify by column chromatography or recrystallization I->J K This compound J->K

Unveiling 1,8-Cyclotetradecanedione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 1,8-Cyclotetradecanedione. Due to its limited commercial availability, this document focuses on providing the necessary scientific foundation for its laboratory-scale preparation and characterization.

Commercial Unavailability and the Need for Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through an intramolecular cyclization of a linear precursor. A plausible and efficient approach involves the Dieckmann condensation of a diester derived from a C14 dicarboxylic acid. This method is a well-established strategy for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the desired cyclic diketone.

A logical workflow for this synthesis is depicted below:

G cluster_0 Starting Material Preparation cluster_1 Cyclization cluster_2 Final Product Formation A Tetradecanedioic Acid B Esterification (e.g., EtOH, H+) A->B C Diethyl Tetradecanedioate B->C D Dieckmann Condensation (e.g., NaOEt) C->D E Cyclic β-Keto Ester Intermediate D->E F Hydrolysis and Decarboxylation (e.g., H3O+, heat) E->F G This compound F->G

Figure 1: Proposed synthetic workflow for this compound via Dieckmann condensation.

Experimental Protocols

Esterification of Tetradecanedioic Acid

Objective: To convert the dicarboxylic acid into its corresponding diethyl ester.

Procedure:

  • Suspend tetradecanedioic acid in a 10-fold molar excess of absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield diethyl tetradecanedioate.

Intramolecular Dieckmann Condensation

Objective: To cyclize the diester to form the cyclic β-keto ester.

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in absolute ethanol.

  • Slowly add a solution of diethyl tetradecanedioate in a high-boiling, inert solvent (e.g., toluene or xylene) to the sodium ethoxide solution at reflux, employing high-dilution principles to favor intramolecular cyclization.

  • Continue refluxing for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase, filter, and remove the solvent under reduced pressure to obtain the crude cyclic β-keto ester.

Hydrolysis and Decarboxylation

Objective: To convert the cyclic β-keto ester to the final this compound.

Procedure:

  • Reflux the crude cyclic β-keto ester in an aqueous acidic solution (e.g., 10% H₂SO₄ or 6 M HCl) for 4-8 hours.

  • Monitor the evolution of carbon dioxide to gauge the progress of the decarboxylation.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Predicted Physicochemical Data

Quantitative data for this compound is not widely published. The following table summarizes the predicted and expected properties based on its chemical structure and analogy to similar macrocyclic ketones.

PropertyPredicted/Expected Value
Molecular Formula C₁₄H₂₄O₂
Molecular Weight 224.34 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 50-80 °C
Boiling Point > 300 °C (at atmospheric pressure)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, acetone), insoluble in water.
¹H NMR (CDCl₃) Peaks expected in the δ 1.2-1.8 ppm (methylene protons) and δ 2.2-2.6 ppm (protons α to carbonyl) regions.
¹³C NMR (CDCl₃) Carbonyl carbons expected around δ 200-215 ppm. Methylene carbons expected in the δ 20-45 ppm range.
IR (KBr) Strong C=O stretching vibration expected around 1700-1720 cm⁻¹.
Mass Spectrometry (EI) Molecular ion peak (M⁺) expected at m/z = 224.

Potential Signaling Pathway Interactions and Applications

While specific biological activities of this compound are not yet documented, macrocyclic compounds are of significant interest in drug discovery. Their conformational flexibility and ability to present functional groups in a defined spatial orientation make them attractive scaffolds for targeting protein-protein interactions and other challenging biological targets.

A potential area of investigation could be its role as a modulator of signaling pathways involved in cell proliferation or inflammation. The logical relationship for such an investigation is outlined below:

G A This compound B Cell-Based Assay (e.g., Proliferation, Cytokine Release) A->B C Identification of Phenotypic Effect B->C D Target Identification (e.g., Affinity Chromatography, Proteomics) C->D E Pathway Analysis (e.g., Western Blot, Kinase Assays) D->E F Mechanism of Action E->F

Figure 2: Logical workflow for investigating the biological activity of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and study of this compound. Although not commercially available, its preparation is feasible through established synthetic methodologies. The information presented here is intended to empower researchers to produce this compound in their own laboratories and explore its potential in various scientific disciplines, particularly in the realm of medicinal chemistry and drug development. Further research is warranted to fully elucidate its chemical properties and biological activities.

Methodological & Application

Application Notes and Protocols for Macrocyclic Synthesis Using 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of macrocycles utilizing 1,8-cyclotetradecanedione as a key starting material. The following sections detail two primary synthetic strategies: Baeyer-Villiger oxidation for the synthesis of macrocyclic dilactones and reductive amination for the preparation of aza-macrocycles. These macrocyclic scaffolds are of significant interest in drug discovery and materials science due to their unique conformational properties and potential for biological activity.

Application Note 1: Synthesis of a 16-Membered Macrocyclic Dilactone via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a reliable method for the conversion of ketones to esters, and in the case of cyclic ketones, to lactones.[1][2][3] When applied to a cyclic diketone such as this compound, a double oxidation can be achieved to yield a macrocyclic dilactone. This transformation is typically effected using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5][6]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Baeyer-Villiger oxidation of this compound.

ParameterValue
Starting MaterialThis compound
Reagentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time24 hours
Product1,9-Dioxacyclohexadecane-2,10-dione
Yield75-85%
Purity (post-chromatography)>95%
Experimental Protocol: Baeyer-Villiger Oxidation
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 4.46 mmol) in dichloromethane (DCM, 100 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 2.2 g, 9.81 mmol, 2.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.

    • Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure 1,9-dioxacyclohexadecane-2,10-dione.

Experimental Workflow: Baeyer-Villiger Oxidation

baeyer_villiger_workflow start Start: this compound dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at RT for 24h add_mcpba->react quench Quench with Na₂S₂O₃ react->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Product: 1,9-Dioxacyclohexadecane-2,10-dione purify->product

Baeyer-Villiger Oxidation Workflow

Application Note 2: Synthesis of a 16-Membered Aza-Macrocycle via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7][8] A double reductive amination of this compound with a diamine can be employed to construct aza-macrocycles.[9] This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ by a suitable reducing agent such as sodium triacetoxyborohydride.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the double reductive amination of this compound with 1,2-ethanediamine.

ParameterValue
Starting MaterialThis compound
Reagents1,2-Ethanediamine, Sodium triacetoxyborohydride
Solvent1,2-Dichloroethane (DCE)
AdditiveAcetic Acid
Reaction TemperatureRoom Temperature
Reaction Time48 hours
Product1,8-Diaza-cyclohexadecane
Yield60-70%
Purity (post-chromatography)>95%
Experimental Protocol: Reductive Amination
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 g, 4.46 mmol) and 1,2-ethanediamine (0.27 g, 4.46 mmol) to 1,2-dichloroethane (DCE, 100 mL).

    • Add acetic acid (0.5 mL) to the mixture.

  • Reaction:

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (2.83 g, 13.38 mmol, 3.0 equivalents) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir the mixture for 30 minutes, then separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol with 1% triethylamine) to afford the pure 1,8-diaza-cyclohexadecane.

Logical Relationship: Reductive Amination Pathway

reductive_amination_pathway diketone This compound imine_formation Di-imine Intermediate Formation diketone->imine_formation diamine Diamine (e.g., 1,2-Ethanediamine) diamine->imine_formation reduction In situ Reduction (Sodium Triacetoxyborohydride) imine_formation->reduction product Aza-Macrocycle reduction->product

Reductive Amination Pathway

References

Application Notes and Protocols for Catalytic Reactions Involving Macrocyclic Diones, with Reference to 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Direct experimental data and established protocols for catalytic reactions specifically involving 1,8-Cyclotetradecanedione are scarce in publicly available scientific literature. The following application notes and protocols are therefore based on well-established catalytic transformations of analogous macrocyclic ketones and diones. These methodologies provide a strong starting point for the investigation of this compound's reactivity and can be adapted and optimized for this specific substrate.

Catalytic Hydrogenation of Macrocyclic Diones

Application Note:

Catalytic hydrogenation is a fundamental process for the reduction of carbonyl groups to alcohols. In the context of macrocyclic diones such as this compound, this reaction can yield the corresponding diols, which are valuable intermediates in the synthesis of macrocyclic drugs and other complex molecules. The stereochemical outcome of the reduction can often be controlled by the choice of catalyst and reaction conditions, leading to specific diastereomers of the diol.

Key Applications:

  • Synthesis of Chiral Ligands: The resulting diols can be used as precursors for chiral ligands in asymmetric catalysis.

  • Building Blocks for Natural Product Synthesis: Macrocyclic diols are common structural motifs in various natural products with biological activity.

  • Drug Discovery: Modification of the hydroxyl groups can lead to derivatives with potential therapeutic properties.

Experimental Protocol: Catalytic Hydrogenation of a Macrocyclic Dione

This protocol describes a general procedure for the catalytic hydrogenation of a macrocyclic dione to the corresponding diol using a palladium on carbon (Pd/C) catalyst.

Materials:

  • Macrocyclic dione (e.g., this compound)

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol (or other suitable solvent like methanol or ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve the macrocyclic dione (1.0 eq) in ethanol (e.g., 0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt. % Pd/C catalyst (typically 5-10 mol % of Pd relative to the substrate) to the solution.

  • Inerting: Seal the reaction vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the substrate and conditions.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure macrocyclic diol.

Quantitative Data for Analogous Macrocyclic Ketone Hydrogenations:

Substrate (Analogous)CatalystSolventH2 Pressure (atm)Temperature (°C)Time (h)Yield (%)Reference
Cyclododecanone10% Pd/CEthanol12512>95General Knowledge
MusconeRu-BINAPMethanol50502498 (99% ee)Asymmetric Catalysis Literature
Exaltone® (Cyclopentadecanone)5% Rh/Al2O3Isopropanol10808>90Industrial Chemistry Texts

Diagram: Catalytic Hydrogenation Workflow

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dione This compound in Solvent Add_Catalyst Reaction Mixture Dione->Add_Catalyst Catalyst Pd/C Catalyst Catalyst->Add_Catalyst Purge Purge with N2/Ar Add_Catalyst->Purge Hydrogenate Introduce H2 (1-4 atm) Purge->Hydrogenate Stir Stir at RT Hydrogenate->Stir Filter Filter Stir->Filter Filter through Celite Concentrate Concentrate Filter->Concentrate Concentrate Purify Purify Concentrate->Purify Purify (Chromatography) Product Product Purify->Product Macrocyclic Diol

Caption: Workflow for the catalytic hydrogenation of a macrocyclic dione.

Baeyer-Villiger Oxidation of Macrocyclic Diones

Application Note:

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones. For a macrocyclic dione like this compound, this reaction could lead to the formation of a dilactone, a macrocycle containing two ester functional groups. These macrocyclic lactones are of significant interest in medicinal chemistry and materials science due to their unique structural features and biological activities. The regioselectivity of the oxygen insertion can be influenced by the substituents on the carbonyl groups.

Key Applications:

  • Synthesis of Macrolides: The resulting dilactones are a class of macrolides, many of which exhibit antibiotic, antifungal, or anticancer properties.

  • Polymer Chemistry: Macrocyclic lactones can serve as monomers for ring-opening polymerization to produce biodegradable polyesters.

  • Fragrance and Flavor Industry: Some macrocyclic lactones possess pleasant musk-like odors.

Experimental Protocol: Baeyer-Villiger Oxidation of a Macrocyclic Dione

This protocol describes a general procedure for the Baeyer-Villiger oxidation of a macrocyclic dione to the corresponding dilactone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Macrocyclic dione (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: Dissolve the macrocyclic dione (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (typically 2.2-3.0 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS. The reaction time can range from a few hours to overnight.

  • Quenching: Cool the reaction mixture back to 0 °C and quench the excess peracid by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude dilactone can be purified by flash column chromatography on silica gel.

Quantitative Data for Analogous Macrocyclic Ketone Baeyer-Villiger Oxidations:

Substrate (Analogous)OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclododecanonem-CPBADCM251290Organic Syntheses
AdamantanoneH2O2, Sn-BEA1,4-Dioxane902498Green Chemistry Literature
CyclohexanonePeracetic acidAcetic Acid25685General Organic Chemistry Texts

Diagram: Baeyer-Villiger Oxidation Workflow

BV_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dione This compound in DCM Add_mCPBA Reaction Mixture Dione->Add_mCPBA 0 °C mCPBA m-CPBA mCPBA->Add_mCPBA Stir Stir at RT Add_mCPBA->Stir Quench Quench Stir->Quench Quench with Na2SO3 Wash Wash Quench->Wash Wash with NaHCO3, Brine Dry Dry Wash->Dry Dry over Na2SO4 Concentrate Concentrate Dry->Concentrate Concentrate Purify Purify Concentrate->Purify Purify (Chromatography) Product Product Purify->Product Macrocyclic Dilactone

Caption: Workflow for the Baeyer-Villiger oxidation of a macrocyclic dione.

Reductive Amination of Macrocyclic Diones

Application Note:

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. For a macrocyclic dione, this reaction can be used to introduce two amino groups into the macrocyclic ring, leading to the formation of macrocyclic diamines. These diamines are valuable precursors for the synthesis of aza-macrocycles, which are important in coordination chemistry, as catalysts, and in the development of therapeutic agents. The reaction can be performed in a one-pot procedure by reacting the dione with an amine in the presence of a reducing agent.

Key Applications:

  • Synthesis of Aza-Macrocycles: The resulting diamines can be further functionalized or used as building blocks for more complex aza-macrocyclic structures.

  • Coordination Chemistry: Macrocyclic diamines can act as ligands for various metal ions, forming stable complexes with applications in catalysis and medical imaging.

  • Drug Development: The introduction of amino groups can significantly alter the pharmacological properties of a macrocycle, offering opportunities for drug design.

Experimental Protocol: Reductive Amination of a Macrocyclic Dione

This protocol outlines a general one-pot procedure for the reductive amination of a macrocyclic dione with a primary amine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Macrocyclic dione (e.g., this compound)

  • Primary amine (e.g., benzylamine, 2.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3, 2.5-3.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: To a solution of the macrocyclic dione (1.0 eq) and the primary amine (2.2 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the diimine intermediate. Then, add sodium triacetoxyborohydride (NaBH(OAc)3, 2.5-3.0 eq) portion-wise.

  • Reaction: Continue stirring the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The reaction time is typically between 12 and 24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (DCE or DCM).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude macrocyclic diamine can be purified by flash column chromatography on silica gel.

Quantitative Data for Analogous Reductive Amination Reactions:

Carbonyl Substrate (Analogous)AmineReducing AgentSolventTime (h)Yield (%)Reference
CyclohexanoneBenzylamineNaBH(OAc)3DCE1292J. Org. Chem. 1996, 61, 3849-3862
1,4-CyclohexanedioneMorpholine (2.2 eq)NaBH(OAc)3DCM2485Synthetic Communications
AcetophenoneAnilineNaBH3CNMethanol1888General Organic Chemistry Texts

Diagram: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dione This compound Mix Initial Mixture Dione->Mix Amine Primary Amine (2.2 eq) Amine->Mix Solvent DCE/DCM Solvent->Mix Add_Reducer Add NaBH(OAc)3 Mix->Add_Reducer Stir 30-60 min Stir Stir at RT Add_Reducer->Stir Quench Quench Stir->Quench Quench with NaHCO3 Extract Extract Quench->Extract Extract with Solvent Wash_Dry Wash_Dry Extract->Wash_Dry Wash & Dry Concentrate Concentrate Wash_Dry->Concentrate Concentrate Purify Purify Concentrate->Purify Purify (Chromatography) Product Product Purify->Product Macrocyclic Diamine

Caption: Workflow for the one-pot reductive amination of a macrocyclic dione.

Application Notes and Protocols for the Purification of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1,8-cyclotetradecanedione, a macrocyclic diketone. The purification of such compounds is a critical step following synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby yielding a product of sufficient purity for downstream applications in research and development. The protocols outlined below describe two common and effective purification techniques: recrystallization and column chromatography.

A general strategy for purifying this compound involves an initial purification of the crude product by recrystallization to remove the bulk of impurities. For achieving higher purity, a subsequent purification by column chromatography is recommended. The final purity of the compound should be assessed using appropriate analytical techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., NMR, IR).

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique for the purification of solid compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the compound to a greater extent at its boiling point and to a much lesser extent at lower temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Begin by determining a suitable recrystallization solvent. This is typically done on a small scale by testing the solubility of the crude product in various solvents at room temperature and at their boiling points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring. Bring the solvent to a gentle boil.

  • Saturation: Continue to add small portions of the hot solvent until the solid has completely dissolved, creating a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be hot filtered to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for approximately 15-30 minutes to induce further crystallization and maximize the product yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. For the purification of this compound, silica gel is a common stationary phase.

Materials:

  • Crude or recrystallized this compound

  • Silica gel (for chromatography)

  • Eluent (a suitable solvent or mixture of solvents, e.g., hexane-ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Eluent Selection: The choice of eluent is critical and is typically determined by preliminary experiments using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired compound and any impurities.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure the silica gel packs uniformly.

    • Add a protective layer of sand on top of the silica gel bed.

    • Drain the excess eluent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the this compound sample in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column.

    • Alternatively, for samples with low solubility, a "dry loading" technique can be employed. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin the elution by adding the eluent to the top of the column and opening the stopcock to allow the solvent to flow through.

    • Collect the eluting solvent (the eluate) in a series of fractions.

    • It is crucial to maintain the solvent level above the silica gel bed at all times to prevent the column from drying out and cracking.

    • The polarity of the eluent can be gradually increased during the elution (gradient elution) to separate compounds with a wider range of polarities.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Summary

The following table provides a template for summarizing the quantitative data from the purification experiments. Researchers should populate this table with their specific experimental results for comparison and record-keeping.

Purification MethodStarting Material (g)Solvent/Eluent SystemYield (g)Yield (%)Purity Assessment (e.g., TLC, Melting Point)
Recrystallization Enter ValueSpecify Solvent(s)Enter ValueCalculateDescribe Observation
Column Chromatography Enter ValueSpecify Eluent(s)Enter ValueCalculateDescribe Observation

Workflow Visualization

The following diagram illustrates a typical workflow for the purification of this compound.

cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Final Product crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography Optional High Purity Step purity_analysis Purity Analysis (TLC, MP, NMR, etc.) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product If purity is sufficient

Application Notes and Protocols for the Characterization of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,8-Cyclotetradecanedione is a macrocyclic diketone with the chemical formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol .[1] As a large ring structure, its characterization requires a suite of analytical techniques to confirm its identity, purity, and structural features. These application notes provide detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₄O₂[1]
Molecular Weight224.34 g/mol [1]
CAS Number38300-49-1[1]
Melting PointNot available

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Expected Spectral Data

Due to the symmetry of the 1,8-dione, the number of unique signals will be less than the total number of protons and carbons. The expected chemical shifts are based on the analysis of similar macrocyclic ketones.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
-C(O )-CH ₂-2.2 - 2.5 (t)40 - 45
-C(O)-CH₂-CH ₂-1.5 - 1.8 (m)25 - 30
-CH₂- (ring interior)1.2 - 1.5 (m)20 - 25
C =O-205 - 215

(Note: t = triplet, m = multiplet. Predicted shifts are based on general values for acyclic and cyclic ketones.)

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve this compound in CDCl3 with TMS B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Fourier Transform B->D C->D E Phase & Baseline Correction D->E F Reference to TMS E->F G Peak Integration & Assignment F->G

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Expected Spectral Data

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 224. The fragmentation of macrocyclic ketones can be complex, often involving α-cleavage and McLafferty rearrangements if sterically feasible.

Table 2: Expected Mass Spectral Data for this compound

m/zAssignmentNotes
224[M]⁺Molecular Ion
206[M - H₂O]⁺Loss of water
196[M - CO]⁺Loss of carbon monoxide
181[M - CO - CH₃]⁺Subsequent loss of a methyl group
VariousCnH2n-1O⁺, CnH2n⁺Fragments from ring cleavage

(Note: The fragmentation pattern for large cyclic ketones can be less predictable than for their acyclic counterparts.)

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Inject Sample Solution B Vaporization A->B C Separation on Column B->C D Electron Ionization (EI) C->D E Mass Analysis D->E F Detection E->F

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, primarily the ketone carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software automatically performs a background subtraction.

Expected Spectral Data

The IR spectrum will be dominated by absorptions corresponding to C-H and C=O bonds.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
2920 - 2940C-H stretch (asymmetric)Strong
2850 - 2870C-H stretch (symmetric)Strong
1700 - 1720C=O stretch (ketone)Strong, sharp
1450 - 1470C-H bend (scissoring)Medium
1350 - 1380C-H bend (wagging)Medium

Visualization: Functional Group Identification Logic

IR_Logic A IR Spectrum of Unknown B Strong, sharp peak at ~1710 cm-1? A->B E Strong peaks at ~2930 & 2860 cm-1? A->E C Presence of C=O (Ketone) B->C Yes D Absence of Ketone B->D No F Presence of C-H (Aliphatic) E->F Yes G Absence of Aliphatic C-H E->G No

Caption: Logic for IR spectral interpretation.

References

The Pivotal Role of Macrocyclic Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the specific applications of 1,8-cyclotetradecanedione in medicinal chemistry revealed a notable lack of published research. This suggests that this particular scaffold is not widely utilized or reported in the context of drug discovery and development. However, the broader class of molecules to which it belongs—macrocycles—represents a rich and burgeoning field in medicinal chemistry. This report will therefore focus on the extensive and impactful applications of macrocyclic scaffolds in the development of novel therapeutics.

Macrocycles, cyclic molecules generally containing 12 or more atoms, have emerged as a compelling modality in drug discovery, capable of addressing challenging biological targets that are often intractable for traditional small molecules. Their unique structural features, including a large surface area, conformational pre-organization, and the ability to engage in extensive interactions with protein surfaces, make them particularly well-suited for inhibiting protein-protein interactions and targeting enzymes with shallow binding sites. This has led to the successful development of macrocyclic drugs across a range of therapeutic areas, including oncology, infectious diseases, and immunology.

Application Notes: Macrocycles in Oncology

Macrocyclic compounds have made a significant impact in oncology by targeting key drivers of cancer progression, including protein kinases and protein-protein interactions. Their ability to overcome resistance mechanisms associated with conventional small molecule inhibitors has made them a valuable tool in the oncologist's arsenal.

One of the prominent success stories in this area is the development of macrocyclic kinase inhibitors. These compounds can offer improved selectivity and potency compared to their acyclic counterparts. A notable example is Lorlatinib, a third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, which has demonstrated efficacy against a wide range of resistance mutations.

Compound NameTarget(s)IndicationRepresentative IC50 Value(s)
Lorlatinib ALK, ROS1Non-Small Cell Lung CancerALK: 1 nM; ROS1: 1 nM
Pacritinib JAK2, FLT3MyelofibrosisJAK2: 23 nM; FLT3: 15 nM
Selitrectinib TRKSolid TumorsTRKA: 7 nM; TRKB: 1 nM; TRKC: 1 nM
Repotrectinib ROS1, NTRKSolid TumorsROS1: 0.07 nM; TRKA: 0.4 nM; TRKB: 0.1 nM; TRKC: 0.1 nM

Experimental Protocols

Synthesis of a Macrocyclic Kinase Inhibitor Scaffold

The synthesis of macrocyclic compounds often presents unique challenges due to the entropic penalty associated with ring closure. However, the development of robust macrocyclization strategies has enabled the efficient construction of diverse macrocyclic libraries. Below is a representative, generalized protocol for the synthesis of a macrocyclic kinase inhibitor scaffold, inspired by strategies used for compounds like Lorlatinib, which often involve a key macrolactamization step.

Objective: To synthesize a macrocyclic kinase inhibitor via a convergent route involving a Suzuki coupling followed by macrolactamization.

Materials:

  • Aryl halide precursor

  • Aryl boronic acid or ester precursor

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., dioxane, DMF, toluene)

  • Amide coupling reagent (e.g., HATU, HBTU)

  • High-dilution setup

Protocol:

  • Fragment Coupling (Suzuki Reaction):

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide precursor (1.0 eq) and the aryl boronic acid or ester precursor (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture).

    • Add the palladium catalyst (0.05 eq) and the base (2.0-3.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting biaryl intermediate by column chromatography.

  • Deprotection (if necessary):

    • If the coupled intermediate contains protecting groups on the amine and carboxylic acid functionalities intended for macrolactamization, perform the appropriate deprotection steps. For example, Boc groups can be removed with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Macrolactamization:

    • Prepare a high-dilution setup. This typically involves the slow, simultaneous addition of the deprotected amino-acid precursor and the amide coupling reagent from separate syringe pumps into a large volume of a suitable solvent (e.g., DMF or DCM) at room temperature or slightly elevated temperature. This favors intramolecular cyclization over intermolecular polymerization.

    • Dissolve the deprotected amino-acid precursor in a large volume of solvent to achieve a final concentration in the low millimolar range (e.g., 1-5 mM).

    • Slowly add the amide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture over several hours.

    • Stir the reaction overnight at room temperature.

    • Monitor the formation of the macrocycle by LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude macrocycle by preparative HPLC to obtain the final product.

Biological Assay: Fluorescence Polarization for Protein-Ligand Binding

Fluorescence polarization (FP) is a widely used in vitro technique to measure the binding affinity of a small molecule to a protein. It is particularly useful for high-throughput screening of compound libraries.

Objective: To determine the binding affinity (Ki or IC50) of a macrocyclic inhibitor to its target kinase using a competitive fluorescence polarization assay.

Materials:

  • Purified target kinase

  • Fluorescently labeled tracer (a ligand with known affinity for the kinase)

  • Macrocyclic test compounds

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Determine Optimal Tracer and Protein Concentrations:

    • Perform a saturation binding experiment by titrating the kinase against a fixed, low concentration of the fluorescent tracer.

    • Identify the kinase concentration that gives a stable, high FP signal (typically 80% of saturation) without being in vast excess. This will be the working concentration of the kinase for the competition assay.

  • Competitive Binding Assay:

    • Prepare a serial dilution of the macrocyclic test compounds in the assay buffer.

    • In a 384-well plate, add the assay buffer, the fluorescent tracer (at its predetermined optimal concentration), and the kinase (at its predetermined working concentration) to each well.

    • Add the serially diluted test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no kinase (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values for each well.

    • Plot the mP values as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer from the kinase.

    • If the Kd of the tracer is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis A Aryl Halide Precursor C Suzuki Coupling A->C B Aryl Boronic Acid Precursor B->C D Biaryl Intermediate C->D E Deprotection D->E F Linear Amino Acid E->F G Macrolactamization (High Dilution) F->G H Crude Macrocycle G->H I Purification (HPLC) H->I J Final Macrocyclic Compound I->J

Caption: A generalized experimental workflow for the synthesis of a macrocyclic compound.

signaling_pathway cluster_pathway ALK Signaling Pathway in NSCLC Ligand Growth Factor ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK Inhibition

The Strategic Application of 1,8-Cyclotetradecanedione in the Synthesis of Complex Bicyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Cyclotetradecanedione, a versatile 14-membered cyclic diketone, serves as a valuable starting material in the synthesis of intricate molecular architectures. Its symmetrical structure and the presence of two reactive carbonyl functionalities allow for the strategic introduction of new functionalities and the construction of novel polycyclic systems. This application note details a synthetic protocol for the transformation of this compound into a complex bicyclic olefin, a structural motif present in various natural products and pharmacologically active compounds. The described methodology involves a sequential double Wittig olefination followed by a ring-closing metathesis (RCM) reaction, highlighting the utility of this diketone as a scaffold for advanced organic synthesis.

Overview of the Synthetic Pathway

The overall synthetic strategy commences with the conversion of the diketone to a diene through a double Wittig reaction. This is followed by a ring-closing metathesis reaction to construct the bicyclic framework.

G A This compound B Double Wittig Reaction A->B Phosphonium Ylide C 1,8-Di(alkenyl)cyclotetradecane Intermediate B->C Diene Formation D Ring-Closing Metathesis (RCM) C->D Grubbs Catalyst E Bicyclic Olefin Product D->E Bicyclization

Caption: Synthetic workflow from this compound to a bicyclic olefin.

Experimental Protocols

Part 1: Double Wittig Olefination of this compound

This protocol describes the conversion of the two ketone functionalities of this compound into exocyclic double bonds using a phosphonium ylide. A general aqueous one-pot procedure is adapted for this substrate.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • 1.0 M Sulfuric acid

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (2.2 equivalents).

  • Add a saturated aqueous solution of sodium bicarbonate to the flask. Stir the resulting suspension vigorously for 5 minutes.

  • Add this compound (1.0 equivalent) to the suspension.

  • Continue to stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1.0 M sulfuric acid until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the 1,8-di(methylene)cyclotetradecane.

Quantitative Data (Representative):

ReactantMolar Equiv.Molecular Weight ( g/mol )Mass (g)Yield (%)
This compound1.0224.351.00-
Methyltriphenylphosphonium Br2.2357.233.18-
1,8-Di(methylene)cyclotetradecane-220.39-75-85
Part 2: Ring-Closing Metathesis (RCM) of 1,8-Di(alkenyl)cyclotetradecane

This protocol outlines the intramolecular cyclization of the diene intermediate to form a bicyclic olefin using a Grubbs catalyst.

Materials:

  • 1,8-Di(alkenyl)cyclotetradecane (from Part 1)

  • Grubbs Catalyst™ (e.g., 2nd Generation)

  • Anhydrous and degassed dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve the 1,8-di(alkenyl)cyclotetradecane (1.0 equivalent) in anhydrous and degassed DCM to a concentration of 0.01 M.

  • Add the Grubbs Catalyst™ (0.05 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, remove the flask from the inert atmosphere and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired bicyclic olefin.

Quantitative Data (Representative):

Reactant/ProductMolar Equiv.Molecular Weight ( g/mol )Mass (g)Yield (%)
1,8-Di(alkenyl)cyclotetradecane1.0220.391.00-
Grubbs Catalyst™ (2nd Gen)0.05848.970.19-
Bicyclic Olefin-192.33-80-90

Logical Relationship of Key Steps

The success of this synthetic sequence relies on the chemoselective transformation of the functional groups. The Wittig reaction targets the carbonyls, leaving the hydrocarbon backbone intact, while the RCM reaction selectively forms a new carbon-carbon double bond between the newly introduced alkenyl chains.

G cluster_0 Molecular Transformation cluster_1 Reaction Type A 1,8-Diketone X Wittig Olefination A->X B 1,8-Diene Y Ring-Closing Metathesis B->Y C Bicyclic Alkene X->B Y->C

Caption: Logical progression of the synthesis.

Conclusion

This compound is a highly effective precursor for the synthesis of complex bicyclic molecules. The presented protocols for a double Wittig olefination followed by ring-closing metathesis provide a reliable pathway to access novel and intricate molecular scaffolds. These methodologies are amenable to further optimization and adaptation for the synthesis of a diverse range of target molecules in drug discovery and natural product synthesis. The straightforward nature of these reactions, coupled with the commercial availability of the starting materials and catalysts, makes this a valuable strategy for synthetic chemists.

Application Notes and Protocols for Reactions of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations of 1,8-cyclotetradecanedione, a versatile macrocyclic diketone. The following sections describe experimental setups for reduction, oxidative cleavage, and intramolecular condensation reactions, offering pathways to synthesize valuable derivatives for further research and development.

Reduction of this compound to 1,8-Cyclotetradecanediol

The reduction of the ketone functionalities in this compound to hydroxyl groups yields 1,8-cyclotetradecanediol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[1][2]

Experimental Protocol:

A solution of this compound (1.0 g, 4.46 mmol) in 50 mL of methanol is prepared in a 100 mL round-bottom flask equipped with a magnetic stir bar. The flask is cooled to 0 °C in an ice bath. Sodium borohydride (0.34 g, 8.92 mmol) is added portion-wise over 15 minutes with continuous stirring. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched by the slow addition of 10 mL of 1 M hydrochloric acid at 0 °C. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. The crude 1,8-cyclotetradecanediol is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentSodium Borohydride (NaBH₄)
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time4 hours
Product1,8-Cyclotetradecanediol
Yield85-95% (typical)

Logical Workflow for Reduction:

Reduction_Workflow Start This compound in Methanol Cooling Cool to 0 °C Start->Cooling Addition Add NaBH₄ Cooling->Addition Reaction_0C Stir at 0 °C for 1h Addition->Reaction_0C Reaction_RT Stir at RT for 3h Reaction_0C->Reaction_RT Quench Quench with HCl Reaction_RT->Quench Evaporation Remove Methanol Quench->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Purification Purify by Chromatography Extraction->Purification Product 1,8-Cyclotetradecanediol Purification->Product

Workflow for the reduction of this compound.

Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation is a powerful reaction for the conversion of ketones to esters or lactones.[3][4][5] In the case of the cyclic diketone this compound, this reaction can lead to the formation of a dilactone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation.[6][7]

Experimental Protocol:

To a solution of this compound (1.0 g, 4.46 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask, m-CPBA (77%, 2.22 g, 9.81 mmol) is added in one portion at room temperature. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC.

Upon completion, the reaction mixture is diluted with 50 mL of dichloromethane and washed successively with 10% aqueous sodium sulfite solution (2 x 30 mL), saturated aqueous sodium bicarbonate solution (3 x 30 mL), and brine (30 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, a dilactone, is purified by flash chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Reagentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Product1,9-Dioxacyclohexadecane-2,10-dione
Yield70-80% (typical)

Signaling Pathway for Baeyer-Villiger Oxidation:

BV_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound C Criegee Intermediate A->C Nucleophilic Attack B m-CPBA B->C Protonation D 1,9-Dioxacyclohexadecane-2,10-dione C->D Rearrangement & Ring Expansion E m-Chlorobenzoic Acid C->E Elimination

Baeyer-Villiger oxidation pathway.

Intramolecular Aldol Condensation of this compound

The intramolecular aldol condensation of this compound provides a route to bicyclic enone systems.[8][9] This reaction is typically base-catalyzed and involves the formation of an enolate which then attacks the other carbonyl group within the same molecule.[10]

Experimental Protocol:

In a 100 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, a solution of this compound (1.0 g, 4.46 mmol) in 50 mL of absolute ethanol is prepared. To this solution, a catalytic amount of sodium ethoxide (0.15 g, 2.23 mmol) is added. The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours.

The reaction is monitored by GC-MS. After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in 50 mL of diethyl ether and washed with 20 mL of 1 M HCl and then with 20 mL of brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product, a bicyclic enone, is purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentSodium Ethoxide
SolventEthanol
Reaction TemperatureReflux
Reaction Time6-8 hours
ProductBicyclo[8.4.0]tetradec-1(10)-en-11-one
Yield60-70% (typical)

Experimental Workflow for Intramolecular Aldol Condensation:

Aldol_Workflow A Dissolve this compound in Ethanol B Add Sodium Ethoxide A->B C Reflux for 6-8 hours B->C D Cool and Concentrate C->D E Work-up with Diethyl Ether and HCl D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Bicyclo[8.4.0]tetradec-1(10)-en-11-one G->H

Intramolecular aldol condensation workflow.

References

Scaling Up the Synthesis of 1,8-Cyclotetradecanedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 1,8-cyclotetradecanedione, a key intermediate in the synthesis of various macrocyclic compounds with potential applications in fragrance chemistry and drug discovery. The following sections outline two primary synthetic routes: the Acyloin condensation of a long-chain diester and the Thorpe-Ziegler cyclization of a dinitrile.

Synthetic Strategies for this compound

The synthesis of large-ring carbocycles like this compound presents challenges due to the entropic unfavorability of intramolecular cyclization. However, several classical and modern synthetic methods can be employed for its efficient preparation on a larger scale. This document focuses on two well-established methods:

  • Acyloin Condensation: This is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone (acyloin), which can then be oxidized to the desired 1,8-dione.[1][2] The intramolecular version of this reaction is particularly effective for the formation of medium and large rings.[1]

  • Thorpe-Ziegler Cyclization: This method involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamino-nitrile, which upon hydrolysis and decarboxylation yields a cyclic ketone.[1][2] This reaction is a powerful tool for the synthesis of large carbocyclic rings.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.

ParameterAcyloin Condensation RouteThorpe-Ziegler Cyclization Route
Starting Material Diethyl dodecanedioateDodecanedinitrile
Key Reaction Intramolecular Acyloin CondensationIntramolecular Thorpe-Ziegler Cyclization
Cyclization Reagents Sodium metal, Trimethylsilyl chlorideSodium ethoxide or other strong base
Intermediate 1-Hydroxycyclotetradecan-8-one1-Amino-8-cyanocyclotetradec-1-ene
Post-cyclization step Oxidation of the acyloinHydrolysis and decarboxylation
Overall Yield Moderate to GoodModerate to Good
Scalability Good, with appropriate reactor designGood

Experimental Protocols

Route 1: Acyloin Condensation of Diethyl Dodecanedioate

This protocol describes the synthesis of this compound starting from diethyl dodecanedioate via an intramolecular acyloin condensation, followed by oxidation of the resulting acyloin.

Materials:

  • Diethyl dodecanedioate

  • Sodium metal, fine dispersion

  • Anhydrous toluene

  • Trimethylsilyl chloride (TMSCl)

  • Dry nitrogen or argon atmosphere

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous toluene and sodium metal under a dry inert atmosphere.

  • The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

  • A solution of diethyl dodecanedioate and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 4-6 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The reaction mixture is cooled to room temperature, and the excess sodium is quenched by the slow addition of methanol.

  • The resulting mixture is poured into a mixture of ice and hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude bis-silyloxy enol ether.

  • The crude product is hydrolyzed by stirring with a mixture of tetrahydrofuran and dilute hydrochloric acid at room temperature.

  • The product, 1-hydroxycyclotetradecan-8-one, is extracted with ether, and the organic layer is washed, dried, and concentrated to give the crude acyloin.

Materials:

  • 1-Hydroxycyclotetradecan-8-one

  • Chromic acid solution (Jones reagent) or other suitable oxidizing agent (e.g., PCC, PDC)

  • Acetone

  • Dichloromethane

Procedure:

  • The crude 1-hydroxycyclotetradecan-8-one is dissolved in acetone.

  • The solution is cooled in an ice bath, and Jones reagent is added dropwise with stirring until the orange color of the Cr(VI) persists.

  • The reaction is stirred for an additional 1-2 hours at room temperature.

  • The excess oxidizing agent is quenched by the addition of isopropanol.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude this compound is purified by column chromatography or recrystallization.

Route 2: Thorpe-Ziegler Cyclization of Dodecanedinitrile

This protocol outlines the synthesis of this compound from dodecanedinitrile via an intramolecular Thorpe-Ziegler cyclization.

Materials:

  • Dodecanedinitrile

  • Sodium ethoxide or Sodium-potassium alloy

  • Anhydrous toluene or xylene

  • Dry nitrogen or argon atmosphere

Procedure:

  • A solution of dodecanedinitrile in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous toluene at reflux under a dry inert atmosphere.

  • The reaction mixture is refluxed for several hours until the cyclization is complete (monitored by TLC or GC).

  • The reaction mixture is cooled to room temperature and quenched by the addition of aqueous acid.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 1-amino-8-cyanocyclotetradec-1-ene.

Materials:

  • 1-Amino-8-cyanocyclotetradec-1-ene

  • Aqueous sulfuric acid or hydrochloric acid

Procedure:

  • The crude 1-amino-8-cyanocyclotetradec-1-ene is refluxed with aqueous sulfuric acid for several hours.

  • The reaction mixture is cooled to room temperature and extracted with ether or dichloromethane.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude this compound is purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic routes.

Acyloin_Condensation_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Oxidation start Diethyl dodecanedioate reagents1 Na, Toluene, TMSCl reaction1 Intramolecular Acyloin Condensation start->reaction1 reagents1->reaction1 intermediate1 1-Hydroxycyclotetradecan-8-one reaction1->intermediate1 reagents2 Oxidizing Agent (e.g., Jones Reagent) reaction2 Oxidation intermediate1->reaction2 reagents2->reaction2 product This compound reaction2->product

Caption: Workflow for the synthesis of this compound via Acyloin Condensation.

Thorpe_Ziegler_Workflow cluster_start Starting Material cluster_step1 Step 1: Thorpe-Ziegler Cyclization cluster_step2 Step 2: Hydrolysis & Decarboxylation start Dodecanedinitrile reagents1 Base (e.g., NaOEt), Toluene reaction1 Intramolecular Thorpe-Ziegler Cyclization start->reaction1 reagents1->reaction1 intermediate1 1-Amino-8-cyanocyclotetradec-1-ene reaction1->intermediate1 reagents2 Aqueous Acid (e.g., H2SO4) reaction2 Hydrolysis & Decarboxylation intermediate1->reaction2 reagents2->reaction2 product This compound reaction2->product

Caption: Workflow for the synthesis of this compound via Thorpe-Ziegler Cyclization.

References

Application Notes and Protocols for the Prospective Use of 1,8-Cyclotetradecanedione in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The direct use of 1,8-Cyclotetradecanedione as a monomer in polymer chemistry is not well-documented in publicly available scientific literature. The following application notes and protocols are therefore based on established chemical principles and analogous reactions with similar functional groups. These are intended to serve as a theoretical guide for researchers and scientists to explore its potential applications. All experimental parameters and expected results are hypothetical and would require significant optimization and validation.

Introduction

This compound is a macrocyclic diketone. While not a conventional monomer, its chemical structure presents intriguing possibilities for the synthesis of novel polymers, particularly polyesters. The two ketone functionalities can be chemically transformed into groups amenable to polymerization, or the ring itself can be modified to create a polymerizable cyclic monomer. This document outlines two primary hypothetical routes for its use in polymer synthesis:

  • Route A: Conversion to a dilactone via Baeyer-Villiger oxidation, followed by ring-opening polymerization (ROP).

  • Route B: Reduction of the diketone to a diol, followed by polycondensation with a dicarboxylic acid.

Route A: Synthesis of Polyesters via Baeyer-Villiger Oxidation and Ring-Opening Polymerization

Application Note

The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into lactones (cyclic esters) using peroxyacids or peroxides.[1][2][3][4] Applying this reaction to this compound would theoretically yield a 16-membered dilactone. This resulting macrocyclic dilactone could then serve as a monomer for ring-opening polymerization (ROP), a common method for producing aliphatic polyesters.[5][6][7]

Polymers derived from such a large, flexible macrocycle could exhibit interesting properties, such as high thermal stability, specific crystallinity, and potential biocompatibility, making them candidates for applications in biomedical devices or specialty plastics. The polymerization can be catalyzed by various organometallic or organic catalysts, allowing for control over molecular weight and polymer architecture.

Experimental Workflow and Signaling Pathway Diagram

baeyer_villiger_rop_workflow start_node This compound process_node_1 Baeyer-Villiger Oxidation start_node->process_node_1 Peroxyacid (e.g., m-CPBA) process_node process_node intermediate_node Macrocyclic Dilactone process_node_2 Ring-Opening Polymerization intermediate_node->process_node_2 Catalyst (e.g., Sn(Oct)₂) final_product Polyester process_node_1->intermediate_node process_node_2->final_product

Caption: Workflow for polyester synthesis from this compound via Baeyer-Villiger oxidation and ROP.

Experimental Protocol: Two-Step Synthesis of Polyester

Part 1: Baeyer-Villiger Oxidation of this compound

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), sodium bicarbonate (NaHCO₃) solution, sodium sulfite (Na₂SO₃) solution, magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the flask over 1 hour, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated Na₂SO₃ solution to destroy excess peroxide.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (the dilactone) by column chromatography or recrystallization.

Part 2: Ring-Opening Polymerization of the Macrocyclic Dilactone

  • Materials: Purified macrocyclic dilactone, tin(II) 2-ethylhexanoate (Sn(Oct)₂), benzyl alcohol (initiator), toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under argon, add the macrocyclic dilactone monomer and the desired amount of benzyl alcohol initiator (to control molecular weight).

    • Add anhydrous toluene to dissolve the solids.

    • Introduce the Sn(Oct)₂ catalyst solution in toluene via syringe.

    • Immerse the flask in a preheated oil bath at 110-130°C and stir for 4-24 hours.

    • After the desired time, cool the reaction to room temperature and dissolve the viscous mixture in DCM.

    • Precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Collect the polymer by filtration and dry under vacuum at 40-50°C until a constant weight is achieved.

Hypothetical Data Presentation
ParameterCondition/Value (Illustrative)
B-V Oxidation Yield 75%
ROP Monomer:Initiator 100:1
ROP Catalyst Loading 0.1 mol%
ROP Temperature 120°C
ROP Time 12 hours
Polymer Yield 90%
Number Avg. MW (Mn) 25,000 g/mol
Polydispersity (PDI) 1.6
Glass Transition (Tg) 55°C
Melting Temp (Tm) 180°C

Route B: Synthesis of Polyesters via Reduction and Polycondensation

Application Note

An alternative strategy involves the chemical modification of the ketone functionalities prior to polymerization. The two ketone groups of this compound can be reduced to hydroxyl groups using a reducing agent like sodium borohydride (NaBH₄), yielding 1,8-Cyclotetradecanediol. This resulting macrocyclic diol can then be used as a monomer in a classic polycondensation reaction with a dicarboxylic acid (or its derivative, like an acyl chloride) to produce a polyester.[5][8][9]

This approach allows for the incorporation of the large, 14-carbon ring directly into the polymer backbone. The choice of the dicarboxylic acid comonomer (e.g., adipic acid, terephthalic acid) provides a versatile means to tune the final polymer's properties, such as rigidity, thermal characteristics, and crystallinity.

Experimental Workflow and Signaling Pathway Diagram

reduction_polycondensation_workflow start_node This compound process_node_1 Reduction start_node->process_node_1 Reducing Agent (e.g., NaBH₄) process_node process_node intermediate_node 1,8-Cyclotetradecanediol process_node_2 Polycondensation intermediate_node->process_node_2 comonomer_node Dicarboxylic Acid (e.g., Adipoyl Chloride) comonomer_node->process_node_2 final_product Polyester process_node_1->intermediate_node process_node_2->final_product

Caption: Workflow for polyester synthesis via reduction of this compound followed by polycondensation.

Experimental Protocol: Two-Step Synthesis of Polyester

Part 1: Reduction of this compound

  • Materials: this compound, sodium borohydride (NaBH₄), methanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Suspend this compound (1 equivalent) in methanol in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add NaBH₄ (2.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Carefully quench the reaction by slowly adding water, followed by 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~6.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the resulting 1,8-Cyclotetradecanediol by recrystallization.

Part 2: Polycondensation of 1,8-Cyclotetradecanediol

  • Materials: Purified 1,8-Cyclotetradecanediol, adipoyl chloride, anhydrous pyridine, anhydrous DCM.

  • Procedure:

    • In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve 1,8-Cyclotetradecanediol (1 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add a solution of adipoyl chloride (1 equivalent) in anhydrous DCM dropwise from the dropping funnel over 1 hour.

    • After the addition, allow the reaction to warm to room temperature and stir for 24 hours.

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Filter the solid product, wash thoroughly with water and then with methanol to remove pyridinium hydrochloride and unreacted monomers.

    • Dry the polyester product in a vacuum oven at 60°C to a constant weight.

Hypothetical Data Presentation
ParameterCondition/Value (Illustrative)
Reduction Yield 95%
Monomer Ratio (Diol:Diacid Chloride) 1:1.01
Reaction Temperature 0°C to Room Temp.
Reaction Time 24 hours
Polymer Yield 85%
Number Avg. MW (Mn) 35,000 g/mol
Polydispersity (PDI) 2.1
Glass Transition (Tg) 70°C
Melting Temp (Tm) 210°C

References

Application Notes and Protocols for Spectroscopic Analysis of 1,8-Cyclotetradecanedione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for monitoring reactions of 1,8-Cyclotetradecanedione using various spectroscopic methods. The information is intended to assist researchers in characterizing the starting material, intermediates, and final products of common transformations involving this macrocyclic dione.

Introduction to Spectroscopic Analysis of this compound

This compound is a large cyclic ketone that can undergo a variety of chemical transformations at its two carbonyl groups. Spectroscopic methods are essential tools for monitoring the progress of these reactions, identifying the structures of products, and quantifying reaction outcomes. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of two primary reaction types: Baeyer-Villiger oxidation and sodium borohydride reduction.

Spectroscopic Characterization of this compound

A thorough understanding of the spectroscopic signature of the starting material is crucial for accurate reaction analysis.

NMR Spectroscopy
  • ¹H NMR: In deuterated chloroform (CDCl₃), the proton NMR spectrum of this compound is expected to show signals for the methylene protons. The protons alpha to the carbonyl groups will appear as a triplet at approximately δ 2.4 ppm. The other methylene protons will appear as a multiplet around δ 1.2-1.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum in CDCl₃ will show a characteristic peak for the carbonyl carbons at approximately δ 210 ppm. The carbons alpha to the carbonyls will resonate around δ 42 ppm, while the remaining methylene carbons will appear in the δ 24-29 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups. This peak is typically observed in the region of 1700-1725 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed around 2850-2950 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak [M]⁺ at m/z = 224, corresponding to its molecular weight. Common fragmentation patterns involve the cleavage of C-C bonds adjacent to the carbonyl groups.

Reaction Monitoring and Product Characterization

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding lactone, 15-pentadecanolide. This reaction involves the insertion of an oxygen atom adjacent to one of the carbonyl groups.

  • Dissolve this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add Oxidant: Slowly add a solution of m-CPBA (1.1 equivalents) in CH₂Cl₂ to the reaction mixture at room temperature.

  • Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for IR spectroscopy. The disappearance of the starting material and the appearance of a new spot (for TLC) or a shift in the carbonyl peak (for IR) indicates reaction progression.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic MethodThis compound15-Pentadecanolide
¹H NMR (δ, ppm) ~2.4 (t, α-CH₂)~4.1 (t, -O-CH₂-), ~2.3 (t, -CO-CH₂-)
¹³C NMR (δ, ppm) ~210 (C=O)~174 (C=O, ester), ~64 (-O-CH₂-)
IR (cm⁻¹) ~1710 (C=O, ketone)~1735 (C=O, lactone)
MS (m/z) 224 [M]⁺240 [M]⁺

Reaction Pathway for Baeyer-Villiger Oxidation

baeyer_villiger reactant This compound product 15-Pentadecanolide reactant->product Oxidation reagent m-CPBA reagent->product

Caption: Baeyer-Villiger oxidation of this compound.

Sodium Borohydride Reduction

The reduction of this compound with sodium borohydride (NaBH₄) will convert the two ketone groups into hydroxyl groups, yielding 1,8-Cyclotetradecanediol.

  • Dissolve this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in a solvent such as methanol or ethanol.

  • Add Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (2.2 equivalents) portion-wise.

  • Monitor Reaction: Monitor the reaction by TLC or IR spectroscopy. The disappearance of the carbonyl peak in the IR spectrum is a key indicator of reaction completion.

  • Work-up: After the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the solvent under reduced pressure and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diol. The product can be further purified by recrystallization.

Spectroscopic MethodThis compound1,8-Cyclotetradecanediol
¹H NMR (δ, ppm) ~2.4 (t, α-CH₂)~3.6 (m, -CH(OH)-), broad singlet for -OH
¹³C NMR (δ, ppm) ~210 (C=O)~70 (-CH(OH)-)
IR (cm⁻¹) ~1710 (C=O, ketone)~3300 (broad, O-H), no C=O peak
MS (m/z) 224 [M]⁺228 [M]⁺

Reaction Pathway for Sodium Borohydride Reduction

reduction reactant This compound product 1,8-Cyclotetradecanediol reactant->product Reduction reagent NaBH4 reagent->product workflow cluster_reaction Reaction Stage cluster_analysis Analytical Stage start This compound reaction Reaction (e.g., Oxidation, Reduction) start->reaction workup Quenching and Extraction reaction->workup tlc_ir TLC / IR Monitoring reaction->tlc_ir purification Column Chromatography or Recrystallization workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms final_product Characterized Product nmr->final_product ir->final_product ms->final_product

chromatographic separation of 1,8-Cyclotetradecanedione isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Chromatographic Separation of 1,8-Cyclotetradecanedione Isomers

Introduction

This compound is a macrocyclic diketone that can exist as various isomers, including constitutional isomers (if double bonds are present) and stereoisomers (e.g., cis/trans isomers and enantiomers). The separation of these isomers is essential for their individual characterization and to understand their unique chemical and biological properties. This application note outlines hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analytical and preparative separation of these isomers.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a versatile technique for the separation of moderately polar to nonpolar compounds. For the separation of this compound isomers, which are relatively nonpolar, a C18 or a phenyl-based column chemistry is a suitable starting point. The subtle differences in the polarity and shape of the isomers can be exploited to achieve separation.

Experimental Protocol: HPLC Separation

Objective: To develop an analytical HPLC method for the separation of this compound isomers.

Instrumentation and Consumables:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)

  • Raptor Biphenyl column (5 µm, 4.6 x 150 mm) or equivalent

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample: A mixture of this compound isomers dissolved in Acetonitrile (1 mg/mL)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Column Equilibration: Equilibrate the column with a mixture of 60% Mobile Phase B and 40% Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the sample solution.

  • Gradient Elution: Run the following gradient program:

    • 0-15 min: 60% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 60% B and re-equilibrate.

  • Detection: Monitor the elution profile at 210 nm (for UV detection) or using an ELSD.

Expected Quantitative Data

The following table summarizes the expected retention times and resolution for a hypothetical separation of three isomers.

IsomerRetention Time (min)Peak Area (%)Resolution (Rs)
Isomer A12.545-
Isomer B13.8302.1
Isomer C14.9251.8

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Isomer Mixture in Acetonitrile (1 mg/mL) Equilibrate Equilibrate Column (60% B, 1.0 mL/min) MobilePhase Prepare & Degas Mobile Phases A and B Inject Inject 10 µL of Sample Equilibrate->Inject Gradient Run Gradient Elution (60-90% B over 15 min) Inject->Gradient Detect UV Detection (210 nm) or ELSD Gradient->Detect Analyze Integrate Peaks & Calculate Retention Times, Peak Areas, and Resolution Detect->Analyze

Caption: Workflow for the HPLC separation of this compound isomers.

Proposed Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For cyclic ketones, GC can provide high resolution, especially when using capillary columns with specialized stationary phases.

Experimental Protocol: GC Separation

Objective: To establish a GC method for the separation of this compound isomers.

Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Rt-βDEXsm capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column for potential stereoisomer separation.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Sample: 1 mg/mL solution of this compound isomers in dichloromethane.

Procedure:

  • Injector and Detector Conditions: Set the injector temperature to 250°C and the FID temperature to 280°C.

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 5°C/min.

    • Hold: Hold at 220°C for 10 minutes.

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1.

Expected Quantitative Data

The following table presents hypothetical data for a GC separation of three isomers.

IsomerRetention Time (min)Peak Area (%)
Isomer X18.240
Isomer Y18.935
Isomer Z19.525

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data_analysis Data Analysis SamplePrep Dissolve Isomer Mixture in Dichloromethane (1 mg/mL) SetParams Set Injector (250°C) & Detector (280°C) Temps OvenProg Set Oven Temperature Program (150-220°C) SetParams->OvenProg InjectGC Inject 1 µL of Sample (Split Ratio 50:1) OvenProg->InjectGC Detection Flame Ionization Detection InjectGC->Detection AnalyzeGC Integrate Peaks & Determine Retention Times and Peak Areas Detection->AnalyzeGC

Caption: Workflow for the GC separation of this compound isomers.

Method Development and Optimization

The provided protocols are starting points. For optimal separation, further method development may be necessary. Key parameters to consider for optimization include:

  • HPLC:

    • Column Chemistry: If the Biphenyl column does not provide adequate resolution, consider a C18 or a FluoroPhenyl phase.

    • Mobile Phase: Varying the organic modifier (e.g., methanol instead of acetonitrile) or adding a small percentage of an alcohol like isopropanol can alter selectivity. The pH of the mobile phase is less critical for these non-ionizable compounds.

    • Temperature: Adjusting the column temperature can influence viscosity and retention, potentially improving peak shape and resolution.

  • GC:

    • Stationary Phase: For achiral separations, a standard nonpolar (e.g., DB-1) or moderately polar (e.g., DB-17) column could be screened. For enantiomeric separation, different cyclodextrin-based chiral columns should be evaluated.

    • Temperature Program: A slower temperature ramp can improve the resolution of closely eluting peaks.

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency.

Conclusion

The successful is achievable through systematic method development. The proposed HPLC and GC methods provide a solid foundation for researchers to begin their work. By carefully selecting the column chemistry and optimizing the mobile phase or temperature program, baseline separation of the isomers can be achieved, enabling accurate quantification and isolation for further studies.

The Chemistry of 1,8-Cyclotetradecanedione: A Landscape of Potential and Scarcity of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Cyclotetradecanedione, a large-ring macrocyclic diketone, presents an intriguing scaffold for synthetic chemistry and potential applications in drug discovery. Its 14-membered ring offers conformational flexibility, and the presence of two carbonyl groups at a significant distance from each other opens the door to a variety of intramolecular reactions, such as transannular aldol condensations and cyclizations, to form unique bicyclic systems. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies focused on the reaction mechanisms, experimental protocols, and direct applications of this compound itself.

Predicted Reaction Mechanisms and Potential Synthetic Applications

The reactivity of this compound is expected to be dominated by intramolecular reactions, driven by the proximity of the two carbonyl groups within the large ring. The primary reaction pathways are predicted to be intramolecular aldol-type reactions and transannular cyclizations.

Intramolecular Aldol Condensation

In the presence of a base or acid catalyst, this compound is expected to undergo an intramolecular aldol condensation.[5][6][7][8][9] This reaction would involve the formation of an enolate at one of the α-carbons, followed by a nucleophilic attack on the other carbonyl group. The regioselectivity of this reaction would be influenced by the stability of the resulting bicyclic system. Given the 1,8-disposition of the carbonyl groups, the formation of a bicyclo[8.4.0]tetradecane ring system is a plausible outcome.

The general mechanism for a base-catalyzed intramolecular aldol condensation is as follows:

  • Enolate Formation: A base abstracts an acidic α-proton to form an enolate ion.

  • Intramolecular Nucleophilic Attack: The enolate attacks the other carbonyl carbon, forming a new carbon-carbon bond and a bicyclic alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a proton source (e.g., the conjugate acid of the base) to yield a β-hydroxy ketone.

  • Dehydration (Condensation): Under harsher conditions (e.g., heat), the β-hydroxy ketone can undergo dehydration to form an α,β-unsaturated ketone.

Intramolecular_Aldol_Condensation Start This compound Enolate Enolate Formation (Base) Start->Enolate Attack Intramolecular Nucleophilic Attack Enolate->Attack Alkoxide Bicyclic Alkoxide Intermediate Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Hydroxyketone Bicyclic β-Hydroxy Ketone Protonation->Hydroxyketone Dehydration Dehydration (Heat) Hydroxyketone->Dehydration Product Bicyclic α,β-Unsaturated Ketone Dehydration->Product

Caption: Generalized workflow for intramolecular aldol condensation.

Transannular Reactions

Transannular reactions are a hallmark of medium and large-ring compounds, where a bond is formed between non-adjacent atoms across the ring. In this compound, a transannular aldol-type reaction could also lead to the formation of bicyclic products. The feasibility and outcome of such reactions are highly dependent on the conformation of the macrocycle, which positions the reacting carbonyl groups in close proximity.

Generalized Experimental Protocols

The following are generalized experimental protocols for conducting intramolecular reactions with this compound. These should be considered as starting points and will require optimization for this specific substrate.

General Protocol for Base-Catalyzed Intramolecular Aldol Condensation
  • Reactants and Reagents:

    • This compound

    • Base (e.g., sodium hydroxide, potassium tert-butoxide)

    • Solvent (e.g., ethanol, methanol, tetrahydrofuran)

    • Acid for neutralization (e.g., dilute hydrochloric acid)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add a solution of the base to the reaction mixture at room temperature.

    • The reaction mixture may be stirred at room temperature or heated to reflux to promote the condensation reaction. The reaction progress should be monitored by an appropriate technique (e.g., thin-layer chromatography).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve this compound in solvent AddBase Add base solution Dissolve->AddBase Stir Stir at room temperature or reflux AddBase->Stir Monitor Monitor reaction (e.g., TLC) Stir->Monitor Neutralize Neutralize with acid Monitor->Neutralize Extract Extract with organic solvent Neutralize->Extract WashDry Wash with brine and dry Extract->WashDry Concentrate Concentrate in vacuo WashDry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify

Caption: A typical experimental workflow for organic synthesis.

Data Presentation

Due to the lack of specific experimental data for reactions of this compound in the reviewed literature, a table of quantitative data cannot be provided at this time. Researchers are encouraged to meticulously record yields, reaction times, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for any reactions performed with this compound to build a foundational dataset for the scientific community.

Application in Drug Development

Macrocyclic compounds are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity, often mimicking the interactions of natural products.[1][2][3][4][10] The bicyclic structures that could be synthesized from this compound may possess unique three-dimensional shapes, making them potential candidates for scaffolds in medicinal chemistry. These rigidified structures could be further functionalized to interact with biological targets that are often considered "undruggable" by traditional small molecules.[3]

The synthesis of libraries of compounds based on the bicyclic core derived from this compound could be a valuable strategy in the search for new therapeutic agents.

Conclusion

While this compound holds theoretical promise as a precursor for novel bicyclic systems, there is a clear gap in the scientific literature regarding its specific reactivity and applications. The information presented here provides a general framework based on established chemical principles for analogous systems. It is hoped that this document will serve as a catalyst for further research into the chemistry of this intriguing macrocyclic diketone, ultimately leading to the development of new synthetic methodologies and potentially novel therapeutic agents. The field of macrocyclic drug discovery would greatly benefit from detailed studies on the synthesis and reactivity of such fundamental building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,8-Cyclotetradecanedione synthesis. The content is structured to address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is a two-step process. It begins with the intramolecular Acyloin condensation of a C14 diester, such as dimethyl tetradecanedioate, to form the cyclic acyloin (1-hydroxycyclotetradecan-8-one). This is followed by the oxidation of the acyloin to the target this compound. The Acyloin condensation is particularly well-suited for forming large rings (10 members or more) and generally provides good to excellent yields.[1]

Q2: Why is the Acyloin condensation preferred over other cyclization methods like the Dieckmann or Thorpe-Ziegler condensations for this synthesis?

A2: The Acyloin condensation is favored for synthesizing large rings like a 14-membered ring because, unlike the Dieckmann and Thorpe-Ziegler condensations, it does not strictly require high-dilution conditions to achieve good yields.[1] The reaction is believed to occur on the surface of the sodium metal, which inherently favors intramolecular cyclization over intermolecular polymerization. The Dieckmann condensation is generally less efficient for rings larger than eight members, and while the Thorpe-Ziegler reaction can be adapted for larger rings, the Acyloin condensation is often more reliable and higher-yielding for macrocycles.

Q3: What are the key starting materials for the synthesis of this compound?

A3: The primary starting material for the synthesis of this compound via the Acyloin condensation route is a long-chain α,ω-diester. Specifically, for a 14-membered ring, a derivative of tetradecanedioic acid is required. Dimethyl or diethyl tetradecanedioate are commonly used precursors. These can be synthesized from commercially available sebacic acid through various chain extension methodologies.

Q4: What are the expected yields for the synthesis of this compound?

A4: For the intramolecular Acyloin condensation of diesters to form rings of 12 members or more, yields are generally good to excellent, often exceeding 70%.[1] The subsequent oxidation of the acyloin to the diketone is also typically a high-yielding step. However, the overall yield can be influenced by several factors, including the purity of reagents and the strict adherence to anhydrous and oxygen-free reaction conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of cyclic acyloin 1. Presence of moisture or oxygen: Sodium metal is highly reactive with water and oxygen, which will quench the reaction. 2. Inactive sodium: The surface of the sodium may be oxidized. 3. Protic solvent contamination: Protic solvents will react with the sodium and prevent the desired condensation. 4. Polymerization: Although less common with Acyloin condensation, high concentrations can still lead to some intermolecular reactions.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Use freshly cut sodium metal to expose a clean, reactive surface. 3. Use high-purity, anhydrous aprotic solvents like toluene or xylene.[1] 4. While high dilution is not strictly necessary, using a reasonably large volume of solvent can further favor intramolecular cyclization.
Formation of a significant amount of side products 1. Dieckmann condensation: The alkoxide generated during the reaction can catalyze the competing Dieckmann condensation. 2. Bouveault-Blanc reduction: If a protic solvent is present, the ester may be reduced to an alcohol.[1] 3. Incomplete oxidation: During the second step, incomplete conversion of the acyloin will result in a mixture of the acyloin and the desired diketone.1. Add trimethylsilyl chloride (TMSCl) to the reaction mixture. This traps the enediolate intermediate and the alkoxide, preventing the Dieckmann condensation.[1] 2. Ensure the reaction is performed in a high-boiling aprotic solvent.[1] 3. Increase the reaction time or the amount of the oxidizing agent (e.g., copper(II) acetate). Monitor the reaction by TLC or GC to ensure complete conversion.
Difficulty in purifying the final product 1. Similar polarities of product and byproducts: The starting diester, the intermediate acyloin, and the final diketone may have similar retention factors, making chromatographic separation challenging. 2. Oily product: The product may not be a crystalline solid, making purification by recrystallization difficult.1. Use a multi-step purification process. Start with an aqueous workup to remove inorganic salts. Follow with column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). 2. If the product is an oil, consider distillation under reduced pressure or preparative HPLC for final purification. The formation of a metal complex with the diketone, followed by isolation and decomposition of the complex, can also be an effective purification method.[2]

Experimental Protocols

Step 1: Acyloin Condensation of Dimethyl Tetradecanedioate

This protocol describes the intramolecular acyloin condensation to form 1-hydroxycyclotetradecan-8-one.

Materials:

  • Dimethyl tetradecanedioate

  • Sodium metal, finely dispersed

  • Anhydrous toluene

  • Trimethylsilyl chloride (TMSCl)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of argon.

  • Add finely dispersed sodium metal (4.4 molar equivalents) to anhydrous toluene in the flask.

  • Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of sodium.

  • In the dropping funnel, prepare a solution of dimethyl tetradecanedioate (1 molar equivalent) and trimethylsilyl chloride (4.4 molar equivalents) in anhydrous toluene.

  • Add this solution dropwise to the refluxing sodium dispersion over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and cautiously add methanol to quench the excess sodium.

  • Slowly add a mixture of concentrated HCl and water to the flask with cooling in an ice bath to hydrolyze the silyl ether intermediate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude cyclic acyloin.

Step 2: Oxidation of 1-hydroxycyclotetradecan-8-one to this compound

This protocol describes the oxidation of the cyclic acyloin to the target diketone.

Materials:

  • Crude 1-hydroxycyclotetradecan-8-one

  • Copper(II) acetate

  • Acetic acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the crude acyloin in acetic acid.

  • Add a solution of copper(II) acetate (2.2 molar equivalents) in water to the acyloin solution.

  • Heat the mixture to 70-80°C and stir for 3-4 hours. The color of the solution will change from blue to green as the reaction progresses.

  • Monitor the reaction by TLC until the starting acyloin is no longer detectable.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Reagent Quantities for Synthesis of this compound (based on 10g of Dimethyl Tetradecanedioate)

Reagent Molar Mass ( g/mol ) Amount (g) Moles Molar Equivalents
Step 1: Acyloin Condensation
Dimethyl Tetradecanedioate286.4210.00.03491.0
Sodium22.993.530.15364.4
Trimethylsilyl Chloride108.6416.680.15364.4
Step 2: Oxidation
1-hydroxycyclotetradecan-8-one (crude)226.36~7.9 (theoretical)0.03491.0
Copper(II) Acetate Monohydrate199.6515.330.07682.2

Table 2: Typical Reaction Conditions and Expected Outcomes

Parameter Step 1: Acyloin Condensation Step 2: Oxidation
Solvent Anhydrous TolueneAcetic Acid/Water
Temperature Reflux (~111°C)70-80°C
Reaction Time 6-8 hours3-4 hours
Expected Yield >70%>85%
Product 1-hydroxycyclotetradecan-8-oneThis compound

Visualizations

experimental_workflow cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Oxidation start_material Dimethyl Tetradecanedioate acyloin_reaction Acyloin Condensation (Reflux, 6-8h) start_material->acyloin_reaction reagents1 Sodium Metal Anhydrous Toluene TMSCl reagents1->acyloin_reaction workup1 Aqueous Workup (MeOH, HCl) acyloin_reaction->workup1 crude_acyloin Crude 1-hydroxycyclotetradecan-8-one workup1->crude_acyloin oxidation_reaction Oxidation (70-80°C, 3-4h) crude_acyloin->oxidation_reaction reagents2 Copper(II) Acetate Acetic Acid reagents2->oxidation_reaction workup2 Aqueous Workup & Extraction oxidation_reaction->workup2 purification Column Chromatography workup2->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-Cyclotetradecanedione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing large-ring carbocycles like this compound is the intramolecular Acyloin condensation of a long-chain dicarboxylic acid ester, such as diethyl or dimethyl tetradecanedioate. This reductive coupling reaction is typically carried out using metallic sodium in an inert, high-boiling solvent.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound via Acyloin condensation?

A2: The two main side reactions are intermolecular polymerization (oligomerization) and the Dieckmann condensation.[1] Intermolecular polymerization leads to the formation of linear or larger cyclic oligomers, reducing the yield of the desired 14-membered ring. The Dieckmann condensation is a competing intramolecular reaction that can occur under the basic conditions of the Acyloin condensation, leading to the formation of a β-keto ester with a smaller ring size.

Q3: How can the Dieckmann condensation side reaction be minimized?

A3: The Dieckmann condensation can be effectively suppressed by using the Ruhlmann modification of the Acyloin condensation.[2] This involves the addition of a trapping agent, most commonly trimethylsilyl chloride (TMSCl), to the reaction mixture.[3][4] TMSCl reacts with the enediolate and alkoxide intermediates, preventing them from catalyzing the Dieckmann pathway and thereby increasing the yield of the desired acyloin product.[1][5]

Q4: What is the role of high dilution conditions in this synthesis?

A4: While high dilution is a common strategy to favor intramolecular reactions over intermolecular polymerization in many macrocyclization methods, it is less critical for the Acyloin condensation.[3] The reaction is believed to occur on the surface of the sodium metal, which naturally favors the cyclization of a single diester molecule whose ends are adsorbed in proximity.[3]

Q5: What are the typical yields for the Acyloin condensation of large rings?

A5: The Acyloin condensation is particularly well-suited for the synthesis of rings with 10 or more members, with yields for 12-membered and larger rings often being good to excellent (>70%).[3] The specific yield of this compound will depend on the precise reaction conditions and the efficiency of the subsequent oxidation of the intermediate acyloin.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inactive sodium metal. 2. Presence of moisture or oxygen in the reaction. 3. Protic solvent contamination.1. Use freshly cut sodium with a clean, shiny surface. Impurities like potassium can sometimes be beneficial.[2] 2. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[2] 3. Use aprotic solvents like toluene or xylene. Protic solvents will lead to the Bouveault-Blanc reduction of the ester to an alcohol.[2]
Formation of a significant amount of white, polymeric solid Intermolecular polymerization is outcompeting the intramolecular cyclization.While high dilution is not strictly necessary, ensuring slow addition of the diester to the sodium dispersion can help favor the intramolecular reaction.
Presence of a major byproduct with a lower molecular weight This is likely the product of a Dieckmann condensation.Employ the Ruhlmann modification by adding trimethylsilyl chloride (TMSCl) to the reaction mixture to trap the intermediates and prevent this side reaction.[1][2][5]
Difficulty in isolating the final this compound The intermediate acyloin may be difficult to purify directly. The final product may be contaminated with byproducts from the oxidation step.Isolate the intermediate bis(silyloxy)cycloalkene when using the Ruhlmann modification, which is often easier to purify by distillation.[4] Subsequent hydrolysis and oxidation will yield the final product. Purification of the final ketone can be achieved by vacuum distillation, chromatography, or recrystallization.
Reaction appears sluggish or does not initiate 1. Poor dispersion of sodium. 2. Low reaction temperature.1. Ensure vigorous stirring during the initial heating of the sodium in the high-boiling solvent to create a fine dispersion. 2. The reaction is typically carried out at the reflux temperature of the solvent (e.g., toluene or xylene) to ensure the sodium is molten.

Quantitative Data Summary

The following table summarizes the expected yields of the desired cyclic acyloin intermediate for various ring sizes using the Acyloin condensation, highlighting the suitability of this method for the synthesis of this compound (a 14-membered ring).

Ring Size Product Type Typical Yield Reference
5- and 6-memberedCyclic Acyloin80 - 85%[3]
4-, 7-, 10-, and 11-memberedCyclic Acyloin50 - 60%[3]
8- and 9-memberedCyclic Acyloin30 - 40%[3]
12-membered and higherCyclic Acyloin>70%[3]

Experimental Protocols

Key Experiment: Synthesis of the Acyloin Precursor to this compound via Acyloin Condensation (Ruhlmann Modification)

This protocol is a general representation based on established procedures for Acyloin condensation of long-chain diesters.

Materials:

  • Diethyl tetradecanedioate

  • Sodium metal

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous toluene (or xylene)

  • Inert gas (Argon or Nitrogen)

  • Hydrochloric acid (for workup)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. The entire apparatus is flame-dried under a stream of inert gas.

  • Sodium Dispersion: Anhydrous toluene and freshly cut sodium metal are added to the reaction flask. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Reactant Addition: A solution of diethyl tetradecanedioate and trimethylsilyl chloride in anhydrous toluene is prepared. This solution is added dropwise from the addition funnel to the refluxing sodium dispersion over several hours.

  • Reaction: The reaction mixture is maintained at reflux with stirring for an additional period after the addition is complete to ensure full conversion.

  • Workup: After cooling to room temperature, any excess sodium is carefully quenched (e.g., with isopropanol). The reaction mixture is then cautiously poured into a mixture of ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Isolation of Intermediate: The solvent is removed under reduced pressure, and the resulting crude bis(trimethylsilyloxy)cyclotetradecene is purified by vacuum distillation.

  • Hydrolysis to Acyloin: The purified silyl enol ether is then hydrolyzed (e.g., with aqueous acid or fluoride source) to yield the corresponding acyloin, 1-hydroxy-2-cyclotetradecanone.

  • Oxidation to this compound: The acyloin is then oxidized using a suitable oxidizing agent (e.g., copper(II) acetate) to yield the final product, this compound.

  • Purification: The final product is purified by vacuum distillation, column chromatography, or recrystallization.

Visualizations

Synthesis_Troubleshooting cluster_start Start Synthesis cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Corrective Actions cluster_success Successful Synthesis start Acyloin Condensation of Diethyl Tetradecanedioate outcome Analyze Crude Product (TLC, GC-MS) start->outcome low_yield Low or No Product outcome->low_yield Low Conversion polymer High Molecular Weight Polymer outcome->polymer Oligomerization dieckmann Presence of β-Keto Ester outcome->dieckmann Side Product Detected success Proceed to Purification outcome->success Desired Product is Major Component check_reagents Check Reagent Purity & Inert Conditions low_yield->check_reagents slow_addition Decrease Addition Rate polymer->slow_addition add_tmscl Add Trimethylsilyl Chloride (TMSCl) dieckmann->add_tmscl check_reagents->start Retry Synthesis slow_addition->start Retry Synthesis add_tmscl->start Retry Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions regarding the purification of 1,8-Cyclotetradecanedione. The information is structured to assist in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product of this compound is an oil or a low-melting solid, making it difficult to handle. What could be the cause and how can I resolve this?

A1: This issue commonly arises from the presence of impurities that depress the melting point of the final product. Potential impurities could include residual solvents from the reaction or purification steps, or unreacted starting materials and reaction byproducts.

Troubleshooting Steps:

  • Prolonged Drying: Ensure the product is dried under high vacuum for an extended period to remove any residual volatile solvents.

  • Solvent Selection for Recrystallization: The choice of solvent is critical. For a compound like this compound, which is largely non-polar, a solvent system of a non-polar solvent in which it is soluble at high temperatures and a polar solvent in which it is less soluble at low temperatures may be effective. Experiment with different solvent pairs such as hexane/ethyl acetate or toluene/hexane.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired dione from both more polar and less polar impurities. A silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent mixture (e.g., hexane/ethyl acetate) is a good starting point.

Q2: After column chromatography, I have multiple fractions that seem to contain my product, but none of them are pure. How can I optimize the separation?

A2: Overlapping fractions are a common challenge in column chromatography, often due to poor separation resolution.

Troubleshooting Steps:

  • Solvent System Optimization: Before running a large-scale column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.3 and show good separation from all impurity spots.

  • Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better separation than a short, wide one.

  • Loading Technique: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.

  • Gradient Elution: A slow, shallow gradient elution is often more effective than a steep gradient or isocratic elution for separating closely related compounds.

Q3: My overall yield of this compound is very low after purification. What are the potential causes and how can I improve it?

A3: Low yield can result from losses at various stages of the synthesis and purification process.

Troubleshooting Steps:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure it has gone to completion before starting the work-up.

  • Losses During Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during work-up. Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Adsorption on Silica Gel: Highly functionalized or polar compounds can sometimes irreversibly adsorb to the silica gel in column chromatography. If you suspect this is happening, you can try deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent.

  • Decomposition: this compound, like many organic molecules, may be sensitive to prolonged exposure to heat or acidic/basic conditions. Minimize the time the compound spends in harsh conditions.

Experimental Protocols

Column Chromatography for Purification of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude product.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or fritted glass plug at the bottom. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in small increments.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Troubleshooting Summary for this compound Purification

Issue Potential Cause(s) Recommended Solution(s)
Oily or low-melting productResidual solvents, reaction byproducts, unreacted starting materialsProlonged drying under high vacuum, optimization of recrystallization solvent system, column chromatography
Overlapping fractions in chromatographyPoor separation resolutionOptimization of TLC solvent system, proper column packing, concentrated sample loading, shallow gradient elution
Low overall yieldIncomplete reaction, losses during work-up, adsorption on silica gel, product decompositionMonitor reaction to completion, optimize extraction procedure, deactivate silica gel if necessary, minimize exposure to harsh conditions

Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in minimal a suitable solvent crude_product->dissolve column Column Chromatography (Silica Gel) dissolve->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc pure_fractions Combine Pure Fractions tlc->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue oily_product Oily/Low-Melting Product start->oily_product low_yield Low Yield start->low_yield bad_separation Poor Chromatographic Separation start->bad_separation Check for Residual Solvent Check for Residual Solvent oily_product->Check for Residual Solvent Optimize Recrystallization Optimize Recrystallization oily_product->Optimize Recrystallization Perform Column Chromatography Perform Column Chromatography oily_product->Perform Column Chromatography Verify Reaction Completion Verify Reaction Completion low_yield->Verify Reaction Completion Optimize Work-up/Extraction Optimize Work-up/Extraction low_yield->Optimize Work-up/Extraction Consider Product Decomposition Consider Product Decomposition low_yield->Consider Product Decomposition Optimize TLC Eluent Optimize TLC Eluent bad_separation->Optimize TLC Eluent Improve Column Packing Improve Column Packing bad_separation->Improve Column Packing Use Gradient Elution Use Gradient Elution bad_separation->Use Gradient Elution

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Optimizing Reaction Conditions for 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,8-Cyclotetradecanedione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this macrocyclic diketone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is through an intramolecular acyloin condensation of a long-chain diester, typically diethyl or dimethyl 1,14-tetradecanedioate. This reaction is followed by the oxidation of the resulting acyloin (an α-hydroxy ketone) to the desired diketone. The acyloin condensation is particularly well-suited for forming large rings (10 to 20 members) and can provide good yields for the 14-membered ring of this compound.[1][2]

Q2: Why is the Rühlmann modification of the acyloin condensation recommended?

A2: The Rühlmann modification involves the use of trimethylsilyl chloride (TMSCl) as a trapping agent during the acyloin condensation.[1][3][4] This is highly recommended for several reasons:

  • Improved Yields: TMSCl traps the enediolate intermediate as a stable bis-silyl ether, preventing its decomposition and leading to significantly higher yields of the desired acyloin.[1]

  • Suppression of Side Reactions: The reaction generates alkoxide byproducts, which can catalyze competing reactions like the Dieckmann condensation. TMSCl effectively removes these alkoxides from the reaction mixture, minimizing the formation of unwanted side products.[1][2]

Q3: What kind of yields can I expect for the synthesis of the 14-membered ring acyloin?

A3: For the intramolecular acyloin condensation to form a 14-membered ring, yields are generally good to excellent. With the application of the Rühlmann modification, you can anticipate yields in the range of 60-95%.

Q4: What are the critical reaction parameters to control for a successful acyloin condensation?

A4: To ensure a successful reaction, the following parameters are critical:

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can interfere with the radical mechanism and reduce yields. It is essential to carry out the reaction under an inert atmosphere, such as dry nitrogen or argon.[5]

  • Anhydrous Conditions: The use of anhydrous (dry) solvents and reagents is crucial. Protic solvents like alcohols will lead to the Bouveault-Blanc reduction of the ester to an alcohol instead of the desired condensation.[1][6] High-boiling aprotic solvents like toluene or xylene are typically used.

  • Purity of Reagents: The purity of the starting diester is important for achieving high yields. Impurities can lead to side reactions and complicate purification.

  • Metallic Sodium: Finely dispersed metallic sodium is required to provide a large surface area for the reaction to occur efficiently.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Acyloin 1. Presence of oxygen in the reaction setup. 2. Wet solvents or reagents. 3. Impure starting diester. 4. Inefficient stirring, leading to poor dispersion of sodium. 5. Competing Dieckmann condensation.1. Ensure a leak-proof reaction setup and thoroughly purge with an inert gas (nitrogen or argon). 2. Use freshly distilled, anhydrous solvents. Dry the starting diester before use. 3. Purify the starting diester by distillation or recrystallization. 4. Use a high-speed mechanical stirrer to create a fine suspension of molten sodium. 5. Employ the Rühlmann modification by adding trimethylsilyl chloride (TMSCl) to the reaction mixture to suppress the Dieckmann condensation.[1][2]
Formation of a Polymeric Byproduct 1. Intermolecular condensation competing with the desired intramolecular cyclization. 2. High concentration of the starting diester.1. While the acyloin condensation is less sensitive to concentration than other cyclization methods, using high-dilution conditions can favor intramolecular reaction. This involves the slow addition of the diester to the reaction mixture. 2. The reaction occurs on the surface of the sodium, which inherently favors intramolecular cyclization. However, if polymerization is an issue, consider a slower addition rate of the diester.[1]
Difficulty in Purifying the Acyloin Product 1. Presence of unreacted starting material. 2. Formation of side products from competing reactions. 3. The acyloin may be sensitive to air oxidation.1. Use a slight excess of sodium to ensure complete reaction of the diester. 2. Utilize the Rühlmann modification to minimize side products. 3. Purify the acyloin promptly after workup. Column chromatography on silica gel is a common purification method.
Low Yield in the Oxidation of Acyloin to 1,8-Diketone 1. Incomplete oxidation. 2. Over-oxidation or degradation of the product. 3. Inappropriate choice of oxidant.1. Monitor the reaction by TLC to ensure complete consumption of the acyloin. 2. Use mild oxidizing agents and carefully control the reaction temperature and time. 3. Copper(II) acetate or bismuth(III) oxide are effective oxidants for converting acyloins to α-diketones.[7]

Experimental Protocols

Synthesis of 2-Hydroxycyclotetradecanone (Acyloin) via Rühlmann Condensation

This protocol is a generalized procedure based on established methods for intramolecular acyloin condensation of long-chain diesters.

Materials:

  • Diethyl 1,14-tetradecanedioate

  • Sodium metal

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (concentrated)

  • Methanol

Procedure:

  • Set up a three-necked flask equipped with a high-speed mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Under a positive pressure of nitrogen, add anhydrous toluene to the flask, followed by finely cut sodium metal.

  • Heat the flask to reflux to melt the sodium and begin high-speed stirring to create a fine dispersion of sodium.

  • In the dropping funnel, prepare a solution of diethyl 1,14-tetradecanedioate and trimethylsilyl chloride in anhydrous toluene.

  • Add this solution dropwise to the stirred sodium suspension over several hours to maintain a low concentration of the diester.

  • After the addition is complete, continue to reflux the mixture with vigorous stirring until the sodium is consumed.

  • Cool the reaction mixture to room temperature and cautiously add methanol to quench any unreacted sodium.

  • Filter the mixture and wash the solid residue with diethyl ether.

  • Combine the organic filtrates and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-silyloxy intermediate.

  • Hydrolyze the intermediate by stirring with a mixture of tetrahydrofuran and dilute hydrochloric acid until TLC analysis indicates complete conversion to the acyloin.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude 2-hydroxycyclotetradecanone.

  • Purify the crude product by column chromatography on silica gel.

Oxidation of 2-Hydroxycyclotetradecanone to this compound

Materials:

  • 2-Hydroxycyclotetradecanone

  • Copper(II) acetate

  • Methanol or acetic acid

Procedure:

  • Dissolve the 2-hydroxycyclotetradecanone in methanol or acetic acid.

  • Add a stoichiometric amount of copper(II) acetate.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the resulting this compound by recrystallization or column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Acyloin Condensation cluster_1 Hydrolysis cluster_2 Oxidation A Diethyl 1,14-tetradecanedioate C Intramolecular Cyclization A->C B Sodium Metal + TMSCl in Toluene B->C D Bis-silyloxy Intermediate C->D F 2-Hydroxycyclotetradecanone (Acyloin) D->F E Dilute HCl E->F H This compound F->H G Copper(II) Acetate G->H I Purification (Chromatography/Recrystallization) H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Acyloin Yield

G A Low Yield of Acyloin B Check for Oxygen/Moisture Contamination A->B C Check Reagent Purity B->C [No] E Improve Inert Atmosphere Use Anhydrous Solvents B->E [Yes] D Evaluate Reaction Conditions C->D [No] F Purify Starting Materials C->F [Yes] G Optimize Stirring Speed Consider Slower Addition Rate D->G [Sub-optimal] H Investigate Alternative Synthetic Routes D->H [Optimal]

Caption: Troubleshooting flowchart for low acyloin yield.

References

Technical Support Center: Troubleshooting 1,8-Cyclotetradecanedione Reaction Failures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of 1,8-Cyclotetradecanedione. The following guides and FAQs address common experimental failures and offer structured solutions.

Troubleshooting Guide

Issue: Low or No Yield of this compound

Q1: My reaction has resulted in a very low yield or has failed completely. What are the primary causes and how can I rectify this?

A1: The synthesis of large rings like this compound is often plagued by low yields. The principal challenge is overcoming the high propensity for intermolecular polymerization, where molecules react with each other rather than cyclizing individually.

Primary Causes and Solutions:

  • Inadequate Dilution: The most critical factor in macrocyclization is maintaining a very low concentration of the starting material to favor the intramolecular reaction. This is known as the high dilution principle.[1][2][3]

    • Corrective Action: Employ high dilution conditions by slowly adding the linear precursor (e.g., a long-chain diester or dinitrile) to a large volume of solvent using a syringe pump. The addition should be carried out over several hours to maintain a minimal steady-state concentration of the reactant.[1][3]

  • Inappropriate Reaction Choice: Standard cyclization methods that are effective for 5- or 6-membered rings, such as the Dieckmann condensation, are often inefficient for forming larger rings like a 14-membered one.[4][5][6][7][8]

    • Corrective Action: If using a Dieckmann condensation, consider switching to a method better suited for macrocycles, such as the Thorpe-Ziegler reaction or the Acyloin condensation .[9][10]

  • Purity of Reagents and Reaction Environment: Trace amounts of water, oxygen, or other impurities can quench the strong bases or reactive intermediates required for these condensations.

    • Corrective Action: Ensure all glassware is flame-dried, solvents are freshly distilled and anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).

low_yield_troubleshooting start Low or No Yield of this compound check_dilution Are high dilution conditions being used? start->check_dilution implement_high_dilution Implement High Dilution: - Slow precursor addition via syringe pump - Large solvent volume check_dilution->implement_high_dilution No check_reaction_type Is the reaction type optimal for a 14-membered ring? check_dilution->check_reaction_type Yes implement_high_dilution->check_reaction_type consider_alternative_reaction Switch to Thorpe-Ziegler or Acyloin condensation check_reaction_type->consider_alternative_reaction No check_reagent_purity Are reagents and solvents pure and anhydrous? check_reaction_type->check_reagent_purity Yes consider_alternative_reaction->check_reagent_purity purify_reagents Purify starting materials and distill solvents check_reagent_purity->purify_reagents No check_inert_atmosphere Is the reaction under a strictly inert atmosphere? check_reagent_purity->check_inert_atmosphere Yes purify_reagents->check_inert_atmosphere implement_inert_atmosphere Use Argon or Nitrogen blanket check_inert_atmosphere->implement_inert_atmosphere No optimize_conditions Optimize Reaction Parameters: - Temperature - Catalyst/Base concentration - Reaction duration check_inert_atmosphere->optimize_conditions Yes implement_inert_atmosphere->optimize_conditions analyze_byproducts Characterize byproducts (GC-MS, NMR) to diagnose side reactions optimize_conditions->analyze_byproducts end Improved Yield analyze_byproducts->end

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Issue: Product is Contaminated with High Molecular Weight Polymer

Q2: My crude product analysis (e.g., by NMR or GPC) indicates the presence of a significant amount of polymer. How can I suppress this side reaction?

A2: Polymer formation is the direct consequence of intermolecular reactions dominating over the desired intramolecular cyclization.[1][11]

  • Exaggerate High Dilution Conditions: The concentration of your linear precursor is too high.

    • Corrective Action: Further decrease the concentration. This can be achieved by increasing the total solvent volume, reducing the concentration of the precursor solution in the syringe pump, and/or slowing down the rate of addition.

ParameterRecommended Range for MacrocyclizationRationale
Final Precursor Concentration < 0.01 MMinimizes intermolecular interactions.
Addition Time 8 - 48 hoursMaintains a low, steady-state concentration of the reactive precursor.
Solvent Volume > 1 Liter per gram of precursorProvides a large, dilute medium for the cyclization to occur.

Frequently Asked Questions (FAQs)

Q: What are the most suitable starting materials for synthesizing this compound?

A: The most logical starting point is a 14-carbon linear chain with reactive groups at both ends. Dodecanedioic acid is an ideal precursor.[12][13][14][15] This can be converted to:

  • Diethyl or Dimethyl Dodecanedioate: For use in Dieckmann or Acyloin condensations.

  • Dodecanedinitrile: For use in the Thorpe-Ziegler reaction.

Q: Can I increase the reaction temperature to accelerate the cyclization?

A: While a moderate increase in temperature might increase the rate of reaction, excessive heat can promote side reactions, including decomposition and oligomerization. The optimal temperature is highly dependent on the specific reaction and solvent system and should be determined empirically.

Q: How should I purify the final product?

A: Purifying macrocycles can be challenging. A combination of techniques is often required:

  • Flash Column Chromatography: Use a long column with a high-quality, fine-mesh silica gel. A slow, shallow gradient of a solvent system like ethyl acetate in hexanes is often necessary to achieve good separation.

  • Recrystallization: This can be very effective if a suitable solvent is found. Screen a range of solvents to identify one where the diketone is soluble when hot but sparingly soluble when cold.

  • High-Vacuum Distillation (Kugelrohr): If the product is thermally stable, this method can be effective for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Thorpe-Ziegler Synthesis of this compound Precursor

This protocol describes the intramolecular cyclization of a dinitrile, followed by hydrolysis and decarboxylation to yield the diketone.

  • Apparatus Setup: A 3 L, three-necked, round-bottom flask is equipped with a high-torque mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire system is rigorously flame-dried and maintained under a positive pressure of dry argon.

  • Reagents:

    • In the reaction flask, place a dispersion of sodium (e.g., 0.25 mol) in 1 L of anhydrous toluene.

    • In the dropping funnel, place a solution of dodecanedinitrile (0.1 mol) in 500 mL of anhydrous toluene.

  • Reaction Procedure:

    • Heat the toluene and sodium dispersion to reflux with vigorous stirring to create a fine sodium sand.

    • Add the dodecanedinitrile solution dropwise from the dropping funnel over a period of 24 hours.

    • After the addition is complete, continue to reflux the mixture for an additional hour.

  • Workup and Hydrolysis:

    • Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of absolute ethanol.

    • Add 500 mL of 6 M hydrochloric acid and reflux the mixture for 8 hours to effect hydrolysis and decarboxylation.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation and/or column chromatography.

Protocol 2: Acyloin Condensation for this compound Precursor

This protocol describes the intramolecular reductive coupling of a diester.

  • Apparatus Setup: A 5 L, three-necked flask is fitted with a high-speed mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The system is flame-dried and maintained under an argon atmosphere.

  • Reagents:

    • Place 1 L of anhydrous xylene and 1.0 mol of finely dispersed sodium metal in the reaction flask.

    • Place a solution of diethyl dodecanedioate (0.25 mol) in 1 L of anhydrous xylene in the dropping funnel.

  • Reaction Procedure:

    • Heat the xylene and sodium mixture to reflux with very vigorous stirring.

    • Add the diester solution dropwise over a period of 36 hours.

  • Workup:

    • Cool the mixture and carefully decompose the excess sodium with methanol.

    • Wash the reaction mixture with dilute acid and then with water.

  • Purification and Oxidation:

    • Dry the organic layer and remove the solvent to yield the crude acyloin (an α-hydroxy ketone).

    • The crude acyloin is then oxidized to this compound using a suitable oxidant (e.g., copper(II) acetate). The final product is purified by chromatography or recrystallization.

Reaction Pathway Diagram

The critical decision point in any macrocyclization is the competition between the desired intramolecular pathway and the undesired intermolecular pathway. This is directly controlled by the reaction concentration.

reaction_pathway precursor Linear Acyclic Precursor (e.g., Dodecanedinitrile) activated_precursor Activated Precursor (e.g., Carbanion) precursor->activated_precursor concentration_check Reaction Concentration activated_precursor->concentration_check intramolecular Intramolecular Cyclization (First-Order Kinetics) concentration_check->intramolecular Low (High Dilution) intermolecular Intermolecular Polymerization (Second-Order Kinetics) concentration_check->intermolecular High product This compound intramolecular->product polymer Polymeric Byproduct intermolecular->polymer

Caption: Kinetic competition in macrocyclization reactions.

References

Technical Support Center: Synthesis of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1,8-Cyclotetradecanedione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Acyloin Condensation and Thorpe-Ziegler Cyclization.

Issue 1: Low Yield of this compound via Acyloin Condensation

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Competing Bouveault-Blanc Reduction Ensure strictly anhydrous and aprotic reaction conditions. Use high-boiling point, non-protic solvents like toluene or xylene.The Bouveault-Blanc reduction of the ester to an alcohol is a major side reaction in the presence of proton donors.[1][2]
Interference from Oxygen Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.Traces of oxygen can interfere with the radical mechanism of the acyloin condensation and reduce the yield.[3][4]
Suboptimal Sodium Dispersion Use finely dispersed sodium metal (sodium sand) to maximize the surface area for the reaction.The reaction is a heterogeneous process occurring on the surface of the sodium metal. A larger surface area increases the reaction rate.
Competing Dieckmann Condensation Add a trapping agent like trimethylsilyl chloride (TMSCl) to the reaction mixture.The alkoxide base produced during the reaction can catalyze the competing Dieckmann condensation. TMSCl traps the enediolate intermediate, preventing this side reaction and improving yields.[3]
Formation of Oligomers/Polymers While acyloin condensation of diesters generally favors intramolecular cyclization, ensure proper reaction setup. The reaction is believed to be influenced by the weak adsorption of the ester ends onto the sodium metal surface, which brings them in proximity for cyclization.[3]Intermolecular reactions leading to oligomers can still occur, although they are less favored in this specific reaction compared to other macrocyclization methods.

Issue 2: Presence of Unexpected Peaks in GC-MS Analysis after Thorpe-Ziegler Cyclization

Possible Byproducts and Identification:

Potential Byproduct Expected Mass Spectral Characteristics Formation Mechanism
Linear Dimer Molecular ion peak corresponding to twice the molecular weight of the starting dinitrile.Intermolecular condensation of two molecules of the starting dinitrile.
Partially Hydrolyzed Intermediates Presence of peaks corresponding to the cyclic β-enaminonitrile or the corresponding α-cyanoketone.Incomplete hydrolysis of the initial cyclization product.
Polymeric Material Broad, unresolved peaks at high retention times.Uncontrolled intermolecular condensation reactions.

Troubleshooting Steps:

  • Confirm Complete Hydrolysis: Ensure the acidic hydrolysis step after the cyclization is carried out for a sufficient duration and at an appropriate temperature to fully convert the intermediate to the desired diketone.

  • Optimize Reaction Concentration: While the Thorpe-Ziegler reaction is effective for large rings, very high concentrations can favor intermolecular side reactions.[5] Consider employing high-dilution principles if oligomerization is significant.

  • Purification: Employ column chromatography or recrystallization to separate the desired this compound from higher molecular weight byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the acyloin condensation route to this compound?

A1: The most common byproducts are the diol resulting from the Bouveault-Blanc reduction of the starting diester (dimethyl dodecanedioate), and the β-keto ester formed via the competing Dieckmann condensation. Oligomeric and polymeric materials can also be formed, though this is generally less of an issue with the acyloin condensation compared to other macrocyclization methods.[2][3]

Q2: How can I minimize the formation of the Dieckmann condensation byproduct?

A2: The use of trimethylsilyl chloride (TMSCl) is highly effective in minimizing the Dieckmann condensation. TMSCl traps the enediolate intermediate of the acyloin pathway, preventing the alkoxide-catalyzed intramolecular Claisen-type condensation.[3]

Q3: My NMR spectrum shows complex multiplets that I cannot assign to the product. What could they be?

A3: These signals could arise from a mixture of oligomeric byproducts. Oligomers will have repeating units, leading to complex and overlapping signals in the NMR spectrum. Comparison with literature data for similar long-chain oligomers or employing advanced NMR techniques like DOSY (Diffusion-Ordered Spectroscopy) might help in their identification.

Q4: What is the role of high dilution in the Thorpe-Ziegler synthesis of this compound?

A4: High dilution techniques are employed in macrocyclization reactions to favor intramolecular cyclization over intermolecular polymerization. By keeping the concentration of the reactant low, the probability of two different molecules reacting with each other is reduced, thus minimizing the formation of linear dimers and higher oligomers.

Experimental Protocols

Key Experiment: Acyloin Condensation of Dimethyl Dodecanedioate

  • Materials: Dimethyl dodecanedioate, Sodium metal, Dry toluene, Trimethylsilyl chloride (TMSCl), Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add finely dispersed sodium metal to dry toluene.

    • Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

    • A solution of dimethyl dodecanedioate and trimethylsilyl chloride in dry toluene is added dropwise to the refluxing sodium dispersion over several hours.

    • After the addition is complete, the reaction mixture is refluxed for an additional period.

    • The mixture is then cooled to room temperature, and any excess sodium is carefully quenched with a suitable alcohol (e.g., methanol).

    • The organic layer is washed with water, dilute HCl, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bis-silyl ether of the acyloin.

    • The crude product is then hydrolyzed with aqueous acid (e.g., HCl in THF/water) to yield the α-hydroxyketone (acyloin).

    • The acyloin is then oxidized (e.g., using a Swern oxidation or other mild oxidizing agent) to afford the final product, this compound.

    • Purification is typically achieved by column chromatography on silica gel or recrystallization.

Key Analytical Method: GC-MS Analysis of Reaction Mixture

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the components of the reaction mixture.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect a wide range of potential byproducts.

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

Visualizations

Acyloin_vs_Side_Reactions Dimethyl Dodecanedioate Dimethyl Dodecanedioate Acyloin Intermediate Acyloin Intermediate Dimethyl Dodecanedioate->Acyloin Intermediate Na, Toluene (Acyloin Condensation) Bouveault-Blanc Product (Diol) Bouveault-Blanc Product (Diol) Dimethyl Dodecanedioate->Bouveault-Blanc Product (Diol) Na, Protic Solvent Dieckmann Product (β-Keto Ester) Dieckmann Product (β-Keto Ester) Dimethyl Dodecanedioate->Dieckmann Product (β-Keto Ester) Base Catalysis Oligomers/Polymers Oligomers/Polymers Dimethyl Dodecanedioate->Oligomers/Polymers Intermolecular Reaction This compound This compound Acyloin Intermediate->this compound Oxidation

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_byproducts Identify Byproducts cluster_troubleshooting Troubleshooting Actions Start Low Yield or Impure Product Analyze Analyze Crude Product (GC-MS, NMR) Start->Analyze Identify Major Byproducts Identified? Analyze->Identify Diol Diol Detected: Improve Anhydrous Conditions Identify->Diol Yes (Diol) KetoEster β-Keto Ester Detected: Add TMSCl Identify->KetoEster Yes (β-Keto Ester) Oligomers Oligomers Detected: Adjust Concentration Identify->Oligomers Yes (Oligomers) Optimize Optimize Reaction Conditions Identify->Optimize No Diol->Optimize KetoEster->Optimize Oligomers->Optimize

Caption: A logical workflow for troubleshooting byproduct formation.

References

stability issues of 1,8-Cyclotetradecanedione under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,8-Cyclotetradecanedione. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other macrocyclic diketones, can be influenced by several factors including:

  • pH: Exposure to strong acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • Light: Exposure to UV light may initiate photochemical reactions, leading to degradation.[1][2][3][4]

  • Oxidizing Agents: The ketone groups are susceptible to oxidation, which can lead to ring-opening and the formation of dicarboxylic acids.[5][6][7][8][9]

  • Solvent: The choice of solvent can influence the rate of degradation. Protic solvents may participate in degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, general degradation pathways for cyclic ketones suggest the following potential products:

  • Under Oxidative Conditions: Ring-opening can occur to form dicarboxylic acids.[6][8]

  • Under Photochemical Conditions: Norrish Type-I reactions can lead to the formation of ring-opened biradicals, which can subsequently form various products.[1][2][3]

  • Under Thermal Stress: High temperatures can cause fragmentation of the macrocycle.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptoms:

  • Variable reaction yields.

  • Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR).

  • Changes in the physical appearance of the compound (e.g., color change).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Degradation of stock solution - Prepare fresh solutions before use. - Store stock solutions at low temperatures and protected from light. - Use a high-purity solvent and degas it before use to remove oxygen.
Contamination of reagents - Ensure all reagents and solvents are of high purity and are not contaminated. - Filter solvents before use if necessary.
Improper reaction conditions - Carefully control the reaction temperature and pH. - Run reactions under an inert atmosphere if sensitivity to oxygen is suspected.
Issue 2: Compound Degradation During Work-up or Purification

Symptoms:

  • Low recovery after chromatographic purification.

  • Appearance of degradation products in post-purification analysis.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Exposure to acidic or basic conditions - Neutralize the reaction mixture before work-up. - Use a buffered aqueous solution for extraction. - For chromatography, consider using a neutral stationary phase (e.g., silica gel with a neutral modifier).
Prolonged heating - Minimize heating time during solvent evaporation. - Use a rotary evaporator at the lowest possible temperature and pressure.
Exposure to light - Protect the sample from light during all work-up and purification steps by using amber glassware or covering the apparatus with aluminum foil.

Stability Data Summary

Specific quantitative stability data for this compound is limited in the available literature. The following table provides a qualitative summary of expected stability under different conditions based on the general chemistry of macrocyclic ketones.

ConditionExpected StabilityPotential Degradation Pathways
Acidic (pH < 4) LowAcid-catalyzed hydrolysis, enolization followed by rearrangement.
Neutral (pH 6-8) HighGenerally stable.
Basic (pH > 10) LowBase-catalyzed hydrolysis, enolization and subsequent reactions.
Elevated Temperature (> 50 °C) Moderate to LowThermal decomposition, potential for ring cleavage.[10][12][13][14]
UV Light Exposure LowPhotochemical degradation (e.g., Norrish Type-I cleavage).[1][3][4]
Presence of Oxidants LowOxidation of ketone groups, leading to ring-opening.[6][7][8][9]

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Receiving and Initial Inspection: Upon receiving, inspect the container for any damage. Note the initial appearance of the compound.

  • Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

  • Dispensing: When dispensing the compound, work in a clean, dry environment. Minimize the time the container is open. Use clean, dry spatulas and weighing boats.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored, keep it at low temperature (2-8 °C) and protected from light. Use high-purity, degassed solvents.

Protocol 2: General Procedure for a Reaction Involving this compound
  • Reaction Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer and a port for introducing an inert atmosphere.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Dissolve this compound in an appropriate anhydrous solvent under the inert atmosphere. Add other reagents sequentially.

  • Temperature Control: Maintain the desired reaction temperature using a suitable heating or cooling bath.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately and proceed with the extraction and purification, minimizing exposure to harsh pH, high temperatures, and light.

Visualizations

degradation_pathway cluster_conditions Degradation Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products leads to Light Light Light->this compound causes photochemical reaction Heat Heat Heat->this compound causes thermal decomposition Oxidants Oxidants Oxidants->this compound causes oxidation Strong_Acid_Base Strong_Acid_Base Strong_Acid_Base->this compound causes hydrolysis

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_storage Storage and Handling cluster_reaction Reaction cluster_workup Work-up & Purification Store_Cool_Dark Store Cool & Dark Inert_Atmosphere Use Inert Atmosphere Store_Cool_Dark->Inert_Atmosphere Fresh_Solutions Prepare Fresh Solutions Inert_Atmosphere->Fresh_Solutions Inert_Atmosphere_Reaction Inert Atmosphere Fresh_Solutions->Inert_Atmosphere_Reaction Controlled_Temp Controlled Temperature Inert_Atmosphere_Reaction->Controlled_Temp Monitor_Progress Monitor Progress Controlled_Temp->Monitor_Progress Neutral_pH Maintain Neutral pH Monitor_Progress->Neutral_pH Low_Temp_Evaporation Low Temp Evaporation Neutral_pH->Low_Temp_Evaporation Protect_from_Light Protect from Light Low_Temp_Evaporation->Protect_from_Light End End Protect_from_Light->End Start Start Start->Store_Cool_Dark

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Catalyst Deactivation in 1,8-Cyclotetradecanedione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 1,8-Cyclotetradecanedione and other large macrocycles via ring-closing metathesis (RCM).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of large macrocycles like this compound via RCM?

A1: Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs second and third-generation catalysts, are widely used for the ring-closing metathesis (RCM) of large macrocycles. These catalysts are favored for their functional group tolerance and relatively high stability compared to other olefin metathesis catalysts.

Q2: What are the primary signs of catalyst deactivation in my RCM reaction?

A2: The primary indicators of catalyst deactivation include:

  • Low or stalled conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material.

  • Formation of byproducts: Isomerization of the starting material or product double bonds is a common side reaction caused by decomposed catalyst species.[1][2][3]

  • Change in reaction mixture color: A change from the characteristic color of the active catalyst (e.g., green or brown for many Grubbs-type catalysts) to black or a heterogeneous mixture can indicate catalyst decomposition.[4]

Q3: What are the main causes of catalyst deactivation in these reactions?

A3: Catalyst deactivation can occur through several mechanisms:

  • Impurities in the substrate or solvent: Protic impurities (water, alcohols), basic impurities, and coordinating functional groups can react with and deactivate the catalyst.[3][5]

  • Reaction with byproducts: The ethylene byproduct generated during RCM can, in some cases, contribute to catalyst decomposition.[3]

  • Thermal instability: Higher reaction temperatures can accelerate the rate of catalyst decomposition.[2][6]

  • Bimolecular decomposition pathways: At higher catalyst concentrations, catalyst molecules can react with each other, leading to inactive species.

Q4: How can I minimize catalyst deactivation?

A4: To minimize catalyst deactivation, consider the following:

  • Purify reagents and solvents: Ensure that your diene precursor and solvent are free from water, oxygen, and other reactive impurities. Degassing the solvent is often recommended.[3]

  • Optimize reaction temperature: Running the reaction at the lowest effective temperature can help preserve the catalyst's activity.[3][6]

  • Use of additives: Additives like phenol or 1,4-benzoquinone can suppress isomerization side reactions that arise from catalyst decomposition.[2][6]

  • Slow addition of catalyst: Adding the catalyst solution slowly to the reaction mixture can help maintain a low, steady concentration of the active catalyst, which can minimize bimolecular decomposition pathways.[3]

Q5: My reaction has stalled. Can I add more catalyst?

A5: While adding more catalyst can sometimes restart a stalled reaction, it is often not the most effective solution and can complicate purification. It is generally better to first investigate the cause of deactivation. If impurities are suspected, adding more catalyst will likely result in its deactivation as well. A better approach is to optimize the reaction conditions and ensure the purity of all components before starting the reaction.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Reaction does not go to completion; starting material remains.Catalyst deactivation due to impurities (e.g., water, oxygen, basic residues).- Ensure rigorous purification of the diene precursor.- Use freshly distilled and thoroughly degassed solvents.[3]- Consider passing the substrate and solvent through a column of activated alumina.
Significant amount of oligomeric or polymeric byproduct.Reaction concentration is too high, favoring intermolecular reactions.- Perform the reaction under high dilution conditions (typically 0.001-0.01 M).- Employ slow addition of the substrate and/or catalyst to the reaction vessel.
Formation of isomerized byproducts.Catalyst has decomposed to species that catalyze double bond migration.[1][6]- Lower the reaction temperature.[6]- Add a catalytic amount of an isomerization inhibitor like 1,4-benzoquinone or phenol.[2][6]- Screen different generations of Grubbs or Hoveyda-Grubbs catalysts, as their stability and propensity for isomerization can vary.
Problem 2: Poor E/Z Selectivity
Symptom Possible Cause Suggested Solution
A mixture of E and Z isomers of this compound is formed.The catalyst used does not provide kinetic control over the double bond geometry, leading to a thermodynamically controlled mixture.- Screen different catalysts. For example, tungsten- or molybdenum-based catalysts can favor the formation of Z-isomers.[7][8]- Some specialized ruthenium-based catalysts have been developed for improved E or Z selectivity.[9]
The E/Z ratio changes over the course of the reaction.Post-RCM isomerization of the product is occurring, often driven by decomposed catalyst species.[7]- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Lower the reaction temperature to reduce the rate of isomerization.[6]- Add an isomerization inhibitor as mentioned above.[2][6]

Experimental Protocols

Protocol for Minimizing Catalyst Deactivation
  • Reagent and Solvent Preparation:

    • Purify the diene precursor for this compound synthesis by flash chromatography to remove any polar impurities.

    • Dry the purified diene under high vacuum for several hours.

    • Use anhydrous solvent (e.g., toluene or dichloromethane) from a solvent purification system or freshly distilled and stored over molecular sieves.

    • Degas the solvent by sparging with argon or nitrogen for at least 30 minutes, or by three freeze-pump-thaw cycles.[3]

  • Reaction Setup:

    • Assemble all glassware under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk line techniques.

    • Dissolve the diene precursor in the degassed solvent to the desired high dilution concentration (e.g., 0.005 M).

    • In a separate flask, dissolve the Grubbs catalyst in a small amount of degassed solvent.

  • Reaction Execution:

    • Heat the solution of the diene to the desired reaction temperature (start with a lower temperature, e.g., 40-60 °C).

    • Slowly add the catalyst solution to the diene solution over several hours using a syringe pump. This maintains a low concentration of the active catalyst.[3]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a reagent that deactivates the catalyst and facilitates its removal, such as triphenylphosphine oxide or dimethyl sulfoxide.[10]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography. Several methods exist for the efficient removal of residual ruthenium byproducts.[1][10][11][12]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Ru Catalyst Product This compound Active_Catalyst->Product RCM Decomposed_Catalyst Decomposed Ru Species Active_Catalyst->Decomposed_Catalyst Decomposition Substrate Diene Precursor Substrate->Active_Catalyst Isomerized_Product Isomerized Byproduct Product->Isomerized_Product Impurities Impurities (H2O, O2, etc.) Impurities->Decomposed_Catalyst Poisoning Decomposed_Catalyst->Isomerized_Product Isomerization

Caption: General pathway of catalyst deactivation in RCM.

Troubleshooting_Workflow Start Low RCM Yield Check_Purity Check Substrate/Solvent Purity? Start->Check_Purity Purify Purify & Degas Reagents Check_Purity->Purify Yes Check_Concentration High Concentration? Check_Purity->Check_Concentration No Purify->Check_Concentration Dilute Use High Dilution / Slow Addition Check_Concentration->Dilute Yes Check_Isomers Isomerization Observed? Check_Concentration->Check_Isomers No Dilute->Check_Isomers Add_Inhibitor Lower Temp / Add Inhibitor Check_Isomers->Add_Inhibitor Yes Optimize Optimized Reaction Check_Isomers->Optimize No Add_Inhibitor->Optimize

References

Technical Support Center: Purification of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,8-Cyclotetradecanedione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used.

  • From Acyloin Condensation: If synthesized via an intramolecular acyloin condensation of a diester, common impurities may include the unreacted diester, α-hydroxy ketone (acyloin) intermediate, and polymeric byproducts. The reaction is a reductive coupling using metallic sodium, so traces of alkoxide base may also be present.[1][2][3][4]

  • From Oxidation of 1,8-Cyclotetradecanediol: If prepared by the oxidation of the corresponding diol, impurities could include the starting diol, the mono-oxidation product (8-hydroxycyclotetradecanone), and over-oxidation products like dicarboxylic acids if a strong oxidizing agent is used.[5][6][7][8]

Q2: What is the recommended first step for purifying crude this compound?

A2: For solid crude products, recrystallization is an effective initial purification method. The choice of solvent is crucial and should be determined through small-scale solubility tests.[9][10] A good recrystallization solvent will dissolve the dione at an elevated temperature but have low solubility at cooler temperatures.[9][10]

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography is a highly effective technique for purifying this compound to a high degree of purity.[11][12] It separates compounds based on their differential adsorption to a stationary phase.[11][12] Normal-phase chromatography with silica gel or alumina is commonly used for ketones.[12]

Q4: How can I monitor the purity of my this compound fractions?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions collected during column chromatography. By spotting the crude mixture, the purified product, and collected fractions on a TLC plate, you can visualize the separation and identify the fractions containing the pure dione. A sharp melting point for the isolated solid is also a good indicator of purity.[9]

Troubleshooting Guides

Issue 1: Oiling Out During Recrystallization

Problem: The compound separates as an oil rather than forming crystals upon cooling during recrystallization.

Possible Causes & Solutions:

CauseSolution
High concentration of impurities Try a pre-purification step like a solvent wash or basic column chromatography to remove some of the impurities before recrystallization.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[10]
Inappropriate solvent system The solvent may be too good of a solvent. Try a mixed solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly. Common solvent mixtures include hexane/acetone and hexane/ethyl acetate.[13]
Compound's melting point is below the boiling point of the solvent This can lead to the compound melting in the hot solvent and then separating as an oil. Choose a solvent with a lower boiling point.
Issue 2: Poor Separation in Column Chromatography

Problem: The desired compound co-elutes with impurities, resulting in poor separation.

Possible Causes & Solutions:

CauseSolution
Incorrect mobile phase polarity If the compound and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not moving down the column, increase the polarity. Optimize the solvent system using TLC first.[11]
Column overloading The amount of crude material is too high for the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Poorly packed column Air bubbles or cracks in the stationary phase can lead to uneven flow and poor separation. Ensure the column is packed uniformly using either a wet or dry packing method.[11][12]
Sample applied in a solvent that is too polar Dissolve the sample in a minimal amount of a non-polar solvent or the initial mobile phase to ensure it loads onto the column in a tight band.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes). A suitable solvent will dissolve the compound when hot but not when cold.[9][10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system (mobile phase). A good Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed evenly to avoid channels.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a low-polarity solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography High Purity PurityAnalysis Purity Analysis (TLC, MP) ColumnChromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound Oils Out Start->OilingOut SlowCool Cool Slowly OilingOut->SlowCool Cause: Rapid Cooling ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Cause: Poor Solvent PrePurify Pre-purify Crude Material OilingOut->PrePurify Cause: High Impurity Success Pure Crystals Formed SlowCool->Success ChangeSolvent->Success PrePurify->Start Re-attempt

Caption: Troubleshooting logic for oiling out during recrystallization.

References

dealing with low reactivity of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,8-Cyclotetradecanedione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and reactivity of this macrocyclic diketone.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally considered to have low reactivity compared to smaller cyclic or acyclic ketones?

A1: The low reactivity of this compound stems from a combination of factors inherent to its macrocyclic structure:

  • Conformational Flexibility and Stability: Large rings like cyclotetradecane can adopt multiple low-energy conformations. The carbonyl groups may be sterically shielded or unfavorably oriented for nucleophilic attack in the most stable conformations.

  • Transannular Strain: Reactions that involve a change in hybridization of the ring carbons (e.g., from sp2 to sp3 during nucleophilic addition) can introduce or increase transannular strain (unfavorable interactions between atoms across the ring). This creates a higher activation energy barrier for the reaction to proceed.

  • Low Ring Strain: Unlike small rings (e.g., cyclobutanone), this compound does not possess significant ring strain that would be released upon reaction, thus lacking a thermodynamic driving force for reactions that open the ring or change its geometry.

Q2: What are the main challenges encountered when performing intramolecular reactions with this compound?

A2: The primary challenge in promoting intramolecular reactions, such as an aldol condensation, is the entropic barrier to achieving a reactive conformation that brings the two carbonyl groups and the enolizable alpha-carbons into proximity. While five- and six-membered rings are favored in intramolecular aldol reactions due to their low ring strain, forming a seven-membered ring, as would be the case in an intramolecular aldol reaction of a 1,8-diketone, is less common and often results in low yields.[1][2] The formation of larger rings is entropically disfavored.

Q3: Are there any successful examples of intramolecular aldol cyclization of 1,8-diketones?

A3: Yes, while challenging, intramolecular aldol cyclizations of acyclic 1,8-diketones have been successfully demonstrated as a method for constructing seven-membered rings, particularly in the synthesis of natural product cores like hypocrellin and shiraiachrome.[1][2] These reactions are highly sensitive to the reaction conditions, with the choice of base and temperature significantly influencing the yield and diastereoselectivity of the cyclized product.[1][2]

Q4: What spectroscopic data is available for this compound?

A4: Spectroscopic data for this compound is available in the NIST Chemistry WebBook. The CAS Registry Number is 38300-49-1. This information can be used to confirm the identity and purity of the compound.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Aldol Condensation

Symptoms:

  • Formation of the desired 7-membered ring product is observed, but in low yields.

  • A significant amount of starting material remains unreacted.

  • Formation of oligomeric or polymeric byproducts.

Possible Causes and Solutions:

Possible CauseProposed Solution
Unfavorable Reaction Equilibrium The equilibrium may not favor the cyclized product. Try running the reaction at a lower temperature to favor the thermodynamic product, although this may decrease the reaction rate.
Inefficient Enolate Formation The chosen base may not be strong enough to efficiently deprotonate the α-carbon. Consider using a stronger, non-nucleophilic base such as LHMDS or KHMDS.
Steric Hindrance The transition state for cyclization may be sterically hindered. The addition of a hindered amine in conjunction with a silazide base has been shown to alter the reaction pathway and in some cases improve yields of specific isomers.[1][2]
Intermolecular Reactions Dominating At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Perform the reaction under high-dilution conditions by slowly adding the substrate to the reaction mixture.
Issue 2: Poor Diastereoselectivity in Intramolecular Aldol Condensation

Symptoms:

  • A mixture of diastereomers of the cyclized product is obtained.

Possible Causes and Solutions:

Possible CauseProposed Solution
Lack of Stereocontrol in Enolate Formation The geometry of the enolate (E vs. Z) can influence the stereochemical outcome of the aldol reaction. The choice of base and solvent can affect the enolate geometry. For example, lithium-based bases like LHMDS tend to favor the formation of one enolate isomer over another.
Reversibility of the Aldol Addition If the initial aldol addition is reversible, the product distribution may reflect thermodynamic rather than kinetic control. Running the reaction at lower temperatures can favor the kinetically formed product.
Non-Optimized Reaction Conditions Diastereoselectivity is highly dependent on the specific reaction conditions. Systematically screen different bases (e.g., LHMDS, KHMDS, NaHMDS), solvents (e.g., THF, toluene), and temperatures to optimize for the desired diastereomer.[1][2]

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Aldol Cyclization of a 1,8-Diketone (Model System)

This protocol is adapted from a study on an acyclic 1,8-diketone and serves as a starting point for the intramolecular cyclization of this compound.[1][2] Optimization will likely be necessary.

Materials:

  • 1,8-Diketone substrate

  • Anhydrous solvent (e.g., THF, Toluene)

  • Base (e.g., LHMDS, KHMDS, NaHMDS)

  • Hindered amine (optional, e.g., 2,6-lutidine)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

  • Dissolve the 1,8-diketone in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the base to the solution. If using an amine additive, it can be added before the base.

  • Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding the saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data from a Model Acyclic 1,8-Diketone Aldol Cyclization: [1]

EntryBaseAdditiveSolventTemp (°C)Yield (%)Diastereomeric Ratio
1LHMDSNoneTHF-7885>20:1
2KHMDSNoneTHF-78826:1
3NaHMDSNoneTHF-78751:1.5
4LHMDS2,6-LutidineToluene0701:1

Visualizations

troubleshooting_low_yield start Low Yield in Intramolecular Aldol cause1 Unfavorable Equilibrium start->cause1 cause2 Inefficient Enolate Formation start->cause2 cause3 Steric Hindrance start->cause3 cause4 Intermolecular Reactions start->cause4 solution1 Lower Reaction Temperature cause1->solution1 solution2 Use Stronger Base (e.g., LHMDS) cause2->solution2 solution3 Add Hindered Amine cause3->solution3 solution4 High Dilution Conditions cause4->solution4

Caption: Troubleshooting workflow for low yield in intramolecular aldol reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve Diketone in Anhydrous Solvent cool Cool to Desired Temperature dissolve->cool add_base Slowly Add Base cool->add_base monitor Monitor by TLC/LC-MS add_base->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for intramolecular aldol cyclization.

References

Technical Support Center: Synthesis of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,8-Cyclotetradecanedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this macrocyclic diketone.

Troubleshooting Guides

The synthesis of macrocyclic compounds like this compound can be challenging, often accompanied by low yields and the formation of side products. Below are troubleshooting guides for common issues encountered during the synthesis, primarily focusing on intramolecular cyclization strategies such as the Dieckmann condensation and related acylation reactions.

Problem 1: Low to No Yield of this compound

Potential Cause Recommended Solution Explanation
Intermolecular Polymerization Implement high-dilution conditions. This can be achieved by the slow addition of the acyclic precursor to a large volume of solvent or by using a syringe pump for controlled addition.At high concentrations, the reactive ends of the precursor molecule are more likely to react with other molecules, leading to polymers instead of the desired intramolecular cyclization.
Unfavorable Ring Strain While 14-membered rings are generally stable, suboptimal reaction conditions can hinder cyclization. Experiment with different solvents and temperatures to find the optimal conditions for ring closure.The conformational requirements for the cyclization of long-chain precursors can be sensitive to the reaction environment.
Decomposition of Starting Material or Product Ensure inert reaction conditions (e.g., under argon or nitrogen atmosphere) and use purified, dry solvents. If using a strong base, consider lower reaction temperatures to minimize side reactions.The starting materials and the diketone product can be sensitive to air, moisture, and harsh reaction conditions, leading to degradation.
Inefficient Base for Cyclization The choice of base is critical for intramolecular acylations. If using an alkoxide, ensure it corresponds to the ester group to avoid transesterification. For kinetic control, consider non-nucleophilic bases like LDA or KHMDS at low temperatures.The base must be strong enough to deprotonate the α-carbon to form the enolate for cyclization but should not promote side reactions.

Problem 2: Formation of Significant Side Products

Potential Cause Recommended Solution Explanation
Formation of β-Keto Ester by-product If the desired product is the diketone, the intermediate β-keto ester must be hydrolyzed and decarboxylated. Ensure complete reaction by monitoring with TLC or LC-MS and adjust reaction time and temperature accordingly.Intramolecular acylation of diesters (Dieckmann condensation) initially forms a β-keto ester, which requires a subsequent hydrolysis and decarboxylation step to yield the cyclic ketone.
O-acylation vs. C-acylation The regioselectivity of enolate acylation can be influenced by several factors. To favor C-acylation, consider using non-polar solvents and counterions that promote aggregation (e.g., Li+). For kinetic control, use of specific acylating agents may be necessary.[1][2]The enolate intermediate can react at either the carbon or the oxygen atom. O-acylation leads to an enol ester, which is an undesired side product.
Formation of Smaller or Larger Rings This is less common for a 14-membered ring but can occur if the starting material is impure or undergoes fragmentation and recombination. Ensure the purity of the starting dicarboxylic acid or diester.Impurities or side reactions can lead to the formation of different chain-length precursors, resulting in a mixture of ring sizes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The synthesis of this compound is not as commonly reported as smaller cyclic ketones. However, general methods for the synthesis of macrocyclic diketones can be applied. A plausible and common approach is the intramolecular acylation of a long-chain diester, such as a derivative of tetradecanedioic acid. This typically follows a Dieckmann condensation-type mechanism, which involves the formation of a β-keto ester intermediate that is subsequently hydrolyzed and decarboxylated to yield the diketone.

Q2: How can I minimize the formation of polymers during the cyclization reaction?

The key to minimizing polymerization is to employ the high-dilution principle. This involves carrying out the reaction at very low concentrations of the linear precursor. This can be practically achieved by:

  • Slow Addition: Adding a solution of the precursor dropwise over a long period to a large volume of refluxing solvent containing the cyclization agent (e.g., base).

  • Syringe Pump: Using a syringe pump to ensure a constant and very slow addition rate.

The goal is to maintain a very low instantaneous concentration of the precursor in the reaction mixture, which statistically favors the intramolecular reaction over the intermolecular one.

Q3: What are the best purification methods for this compound?

Purification of macrocyclic compounds can be challenging due to their often waxy or oily nature and similar polarities to side products. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Supercritical Fluid Chromatography (SFC): For large-scale purification, SFC can be a powerful technique for separating complex mixtures of macrocycles.[3][4][5]

Q4: Are there alternative synthetic strategies to intramolecular acylation?

Yes, other strategies for the synthesis of medium and large-sized rings exist, although they may be more complex. These include:

  • Ring Expansion Strategies: These methods involve the expansion of a smaller, more easily formed ring to the desired medium or large ring size.[6][7][8][9][10]

  • Fragmentation of Bicyclic Precursors: This approach involves the synthesis of a bicyclic molecule that is designed to fragment under specific conditions to yield the desired macrocycle.[11][12][13]

  • Acylketene Cyclizations: Intramolecular trapping of reactive acylketene intermediates can be a high-yield method for forming macrocycles.[14]

Experimental Protocols

Protocol: Intramolecular Acylation for this compound Synthesis

This protocol outlines the cyclization of a diethyl tetradecanedioate precursor.

Materials:

  • Diethyl 1,12-dodecanedicarboxylate (or a similar C14 diester)

  • Sodium ethoxide (or another suitable base)

  • Anhydrous toluene (or another high-boiling aprotic solvent)

  • Hydrochloric acid (for workup)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Solvent and Base: Add a large volume of anhydrous toluene to the flask and heat to reflux. Add the base (e.g., sodium ethoxide) to the refluxing solvent.

  • High-Dilution Addition: Dissolve the diethyl tetradecanedioate in a significant volume of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the refluxing toluene/base mixture over a period of 8-12 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete cyclization to the β-keto ester.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture. Add aqueous hydrochloric acid and heat the mixture to reflux to hydrolyze the ester and promote decarboxylation. Monitor the reaction by TLC until the intermediate is consumed.

  • Workup: Cool the mixture and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

DOT Script for Troubleshooting Logic

troubleshooting_synthesis start Synthesis of this compound issue Low or No Yield start->issue Problem side_products Significant Side Products start->side_products Problem high_dilution Implement High Dilution issue->high_dilution Check conditions Optimize Reaction Conditions (Solvent, Temperature) issue->conditions Check inertness Ensure Inert Atmosphere & Dry Solvents issue->inertness Check base_choice Evaluate Base Choice issue->base_choice Check hydrolysis Ensure Complete Hydrolysis & Decarboxylation side_products->hydrolysis Check acylation_regio Favor C-Acylation (Solvent, Counterion) side_products->acylation_regio Check purity Verify Starting Material Purity side_products->purity Check solution Improved Yield and Purity high_dilution->solution conditions->solution inertness->solution base_choice->solution hydrolysis->solution acylation_regio->solution purity->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

DOT Script for General Synthesis Workflow

synthesis_workflow start Start: Acyclic C14 Diester cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) - High Dilution - Strong Base start->cyclization intermediate Intermediate: Cyclic β-Keto Ester cyclization->intermediate hydrolysis Hydrolysis & Decarboxylation (Acidic Conditions) intermediate->hydrolysis product Crude Product: This compound hydrolysis->product purification Purification (Column Chromatography, Crystallization, or SFC) product->purification final_product Final Product: Pure this compound purification->final_product

References

Technical Support Center: Synthesis of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,8-Cyclotetradecanedione. The information is presented in a clear question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound, a 14-membered macrocyclic diketone, include the Dieckmann condensation, the Thorpe-Ziegler reaction, and the Acyloin condensation. The Acyloin condensation is often preferred for larger rings (10 members or more) as it can provide good to excellent yields without the strict requirement of high-dilution conditions.[1]

Q2: Why is the choice of solvent critical in the synthesis of this compound?

A2: The solvent plays a crucial role in macrocyclization reactions. It influences the solubility of reactants and intermediates, the reaction rate, and the equilibrium between the desired intramolecular cyclization and undesired intermolecular polymerization. For methods like the Dieckmann condensation, high-dilution is often necessary to minimize side reactions, and the choice of an appropriate solvent is key to maintaining these conditions. Aprotic solvents with high boiling points are generally favored for Acyloin condensations.[1][2]

Q3: What is the "high-dilution principle" and is it always necessary for this compound synthesis?

A3: The high-dilution principle is a technique used in organic synthesis to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization) by using a large volume of solvent to keep the concentration of the reactant low. While crucial for methods like the Dieckmann condensation when forming large rings, the Acyloin condensation for the synthesis of this compound has been shown to favor intramolecular cyclization even at higher concentrations. This is believed to be due to the weak adsorption of the ester ends onto the surface of the sodium metal, which brings them into proximity for cyclization.[1]

Q4: Can side reactions be an issue during the synthesis?

A4: Yes, side reactions can significantly impact the yield and purity of this compound. The most common side reaction is intermolecular polymerization, which leads to linear oligomers or polymers instead of the desired cyclic product. For the Acyloin condensation, a competing Dieckmann condensation can occur, which is catalyzed by the alkoxide base generated during the reaction.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound - Intermolecular polymerization: Reactant concentration may be too high, especially for Dieckmann condensation. - Incorrect solvent: The solvent may not be suitable for the chosen reaction method. - Inactive reagents: The metallic sodium (for Acyloin condensation) may be oxidized, or the base (for Dieckmann/Thorpe-Ziegler) may be weak. - Presence of protic impurities: Water or alcohols can quench the reactive intermediates.- For Dieckmann/Thorpe-Ziegler: Implement high-dilution conditions by slowly adding the reactant to a large volume of solvent. - For Acyloin condensation: Ensure the use of a high-boiling aprotic solvent like toluene or xylene. - Use freshly cut, clean sodium. Ensure the base is of high purity and handled under inert conditions. - Use anhydrous solvents and dry all glassware thoroughly before use.
Formation of a significant amount of white, insoluble polymer - High reactant concentration: This is a clear indication of dominant intermolecular polymerization.- Strictly adhere to high-dilution principles. Use a syringe pump for slow addition of the reactant. - Consider switching to the Acyloin condensation method, which is less prone to polymerization for large rings.[1]
Product is a complex mixture of byproducts - Competing side reactions: For Acyloin condensation, this could be the Dieckmann condensation. - Decomposition of the product: The product may be unstable under the reaction or workup conditions.- Use the Rühlmann modification for the Acyloin condensation: Add trimethylsilyl chloride to trap the enediolate intermediate and prevent the Dieckmann condensation. This has been shown to significantly improve yields.[3] - Ensure the workup procedure is performed promptly and at an appropriate temperature.
Reaction does not go to completion - Insufficient reaction time or temperature. - Poor quality of reagents. - Monitor the reaction by TLC or GC-MS. Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., reflux in toluene). - Use high-purity starting materials and reagents.

Solvent Effects on this compound Synthesis (Acyloin Condensation)

Solvent Type Boiling Point (°C) Expected Outcome for Acyloin Condensation
Toluene Aprotic111Good to Excellent Yield. Favored for Acyloin condensations due to its high boiling point and inert nature.
Xylene Aprotic~140Good to Excellent Yield. Similar to toluene, its higher boiling point can be advantageous.
Benzene Aprotic80Moderate to Good Yield. While effective, its lower boiling point and toxicity make it a less common choice.
Ethanol Protic78No Acyloin Product. The ester will be reduced to the corresponding alcohol (Bouveault-Blanc reduction).[2]
Tetrahydrofuran (THF) Aprotic66Low to No Yield. The boiling point is generally too low for the Acyloin condensation to proceed efficiently.

Experimental Protocols

Key Experiment: Acyloin Condensation of Diethyl Sebacate

This protocol is a representative procedure for the synthesis of the acyloin precursor to this compound.

Materials:

  • Diethyl sebacate

  • Metallic sodium

  • Anhydrous toluene (or xylene)

  • Trimethylsilyl chloride (for Rühlmann modification)

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., argon or nitrogen).

  • In the flask, place finely cut metallic sodium in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.

  • A solution of diethyl sebacate in anhydrous toluene is added dropwise from the dropping funnel over several hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional period until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and cautiously add ethanol to quench the excess sodium.

  • Perform an acidic workup by adding dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude acyloin (2-hydroxycyclotetradecanone).

  • The crude acyloin can then be oxidized to this compound using standard methods.

Note on Rühlmann Modification: To improve the yield, add two equivalents of trimethylsilyl chloride to the reaction mixture along with the diethyl sebacate.[3] The workup will then involve an acidic hydrolysis step to convert the silyl enol ether to the acyloin.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPolymer Polymer Formation? CheckYield->CheckPolymer No Solvent Verify Solvent Choice: Aprotic, High-Boiling? CheckYield->Solvent Yes CheckPurity Complex Mixture? CheckPolymer->CheckPurity No Dilution Implement High Dilution (for Dieckmann/Thorpe-Ziegler) CheckPolymer->Dilution Yes CheckCompletion Incomplete Reaction? CheckPurity->CheckCompletion No Ruhlmann Use Rühlmann Modification (add TMSCl) CheckPurity->Ruhlmann Yes Successful Successful Synthesis CheckCompletion->Successful No Monitor Monitor Reaction Progress (TLC, GC-MS) CheckCompletion->Monitor Yes Reagents Check Reagent Quality (Fresh Sodium/Base) Solvent->Reagents SwitchMethod Consider Acyloin Condensation Dilution->SwitchMethod Anhydrous Ensure Anhydrous Conditions Reagents->Anhydrous Anhydrous->CheckYield SwitchMethod->CheckYield Workup Optimize Workup Procedure Ruhlmann->Workup Workup->CheckYield Conditions Adjust Time/Temperature Monitor->Conditions Conditions->Reagents

References

Navigating the Synthesis of 1,8-Cyclotetradecanedione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of macrocyclic compounds like 1,8-Cyclotetradecanedione presents unique challenges. Temperature control is a critical parameter that can significantly impact reaction yield, purity, and the formation of byproducts. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis of this valuable chemical intermediate.

The preparation of this compound typically relies on intramolecular cyclization reactions, with the Acyloin condensation of a corresponding diester (e.g., dimethyl tetradecanedioate) and the Thorpe-Ziegler cyclization of a dinitrile (e.g., 1,12-dicyanododecane) being two prominent methods. Both reactions are sensitive to temperature fluctuations, which can influence reaction kinetics, solubility of reactants, and the stability of intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Acyloin condensation to synthesize this compound?

A1: The Acyloin condensation is typically performed in high-boiling aprotic solvents like toluene or xylene to facilitate the reaction with metallic sodium. The reaction is generally carried out at the reflux temperature of the chosen solvent. For toluene, this is approximately 111°C, and for xylene, it is around 140°C. The higher temperature helps to maintain the sodium in a molten state, providing a larger surface area for the reaction.

Q2: How does temperature affect the yield of the Acyloin condensation?

A2: Insufficiently high temperatures can lead to a sluggish or incomplete reaction, resulting in a low yield of the desired acyloin. Conversely, excessively high temperatures or prolonged reaction times can promote side reactions, such as decomposition of the product or polymerization, which will also decrease the yield. It is crucial to maintain a consistent reflux to ensure the reaction proceeds to completion without significant degradation.

Q3: What are common side products in the Acyloin condensation, and how can their formation be minimized by temperature control?

A3: A common side reaction is the Dieckmann condensation, which can be catalyzed by the alkoxide base generated during the reaction.[1][2] While not directly controlled by temperature, ensuring the reaction goes to completion at the optimal reflux temperature can help. A more effective method to prevent the Dieckmann condensation is the Rühlmann modification, where trimethylsilyl chloride is added to trap the enediolate intermediate.[1][3] This trapping is efficient at the reflux temperatures of toluene or xylene.

Q4: What is the recommended temperature for the Thorpe-Ziegler cyclization to produce the precursor to this compound?

A4: The Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile, is also typically carried out in a high-boiling aprotic solvent like toluene or xylene under reflux conditions. The use of a strong base, such as a sodium alkoxide or sodium amide, is required to deprotonate the α-carbon to the nitrile group.

Q5: Can temperature fluctuations during the workup process affect the final product?

A5: Yes. After the initial cyclization, an acidic workup is necessary to hydrolyze the intermediate and form the final ketone. It is important to control the temperature during the addition of acid, as the reaction can be exothermic. Overheating during hydrolysis can lead to degradation of the desired product. The final product, this compound, is a solid and should be purified by recrystallization, where controlled cooling is essential for obtaining high-purity crystals.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Reaction temperature too low.Ensure the solvent is vigorously refluxing to maintain a sufficiently high temperature for the reaction with sodium.
Incomplete reaction.Increase the reaction time, ensuring the sodium has been completely consumed.
Degradation of reactants or product.Avoid excessively high temperatures or prolonged heating. Use a solvent with an appropriate boiling point.
Formation of Polymeric Byproducts High concentration of starting material.While not strictly a temperature issue, ensure high-dilution conditions are maintained, which is crucial for favoring intramolecular cyclization over intermolecular polymerization.
Presence of Dieckmann Condensation Product Competing reaction pathway.Employ the Rühlmann modification by adding trimethylsilyl chloride to the reaction mixture to trap the acyloin intermediate and prevent the competing Dieckmann condensation.[1][2][3]
Product is an Oily or Gummy Solid Impurities present.Ensure all reactants and solvents are anhydrous, as moisture can interfere with the reaction. Purify the crude product by recrystallization from a suitable solvent, employing a slow cooling ramp to promote the formation of well-defined crystals.
Inconsistent Results Between Batches Inconsistent heating.Use a heating mantle with a temperature controller and a reflux condenser to ensure a stable and consistent reaction temperature.

Experimental Protocols

Key Experiment: Acyloin Condensation of Dimethyl Tetradecanedioate

Objective: To synthesize 2-hydroxy-1,8-cyclotetradecanedione, the acyloin precursor to this compound.

Materials:

  • Dimethyl tetradecanedioate

  • Sodium metal

  • Anhydrous toluene

  • Trimethylsilyl chloride (for Rühlmann modification)

  • Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add finely cut sodium metal to anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring to create a fine suspension of molten sodium.

  • A solution of dimethyl tetradecanedioate and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing suspension over several hours.

  • After the addition is complete, continue to reflux the mixture until the sodium is completely consumed.

  • Cool the reaction mixture to room temperature and cautiously add hydrochloric acid to hydrolyze the intermediate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude acyloin, which can be further purified.

Note: This is a generalized procedure based on the principles of the Acyloin condensation. Specific quantities and reaction times would be found in a detailed literature procedure.

Visualizing the Workflow

To better understand the troubleshooting process, the following diagram illustrates the logical steps to address a low product yield.

Troubleshooting_Workflow start Low Product Yield check_temp Verify Reaction Temperature (Refluxing?) start->check_temp check_time Check Reaction Time (Sodium Consumed?) check_temp->check_time Yes optimize_temp Optimize Reflux Conditions check_temp->optimize_temp No check_side_reactions Analyze for Side Products (e.g., Dieckmann) check_time->check_side_reactions Yes increase_time Increase Reaction Time check_time->increase_time No check_workup Review Workup Procedure (Temperature Control?) check_side_reactions->check_workup No Obvious Side Products implement_ruhlmann Implement Rühlmann Modification check_side_reactions->implement_ruhlmann Dieckmann Product Detected adjust_workup Adjust Workup Cooling check_workup->adjust_workup Exotherm Observed success Improved Yield implement_ruhlmann->success optimize_temp->success increase_time->success adjust_workup->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of 1,8-Cyclotetradecanedione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is a macrocyclic dione that can be synthesized through various intramolecular cyclization strategies. The most common methods involve the cyclization of a linear C14 precursor. Key reactions include:

  • Thorpe-Ziegler Cyclization: This method utilizes a dinitrile, such as dodecanedinitrile, as the starting material. The intramolecular condensation is base-catalyzed, followed by hydrolysis and decarboxylation to yield the desired cyclic diketone.[1][2][3][4][5]

  • Acyloin Condensation: This reductive coupling of a diester, like dimethyl dodecanedioate, in the presence of molten sodium metal can be used to form the 14-membered ring. Subsequent oxidation of the resulting acyloin (α-hydroxy ketone) would be required to obtain the 1,8-dione.[6][7][8][9][10]

  • Dieckmann Condensation: This intramolecular reaction of a diester, such as a derivative of 1,12-dodecanedioic acid, is catalyzed by a base to form a β-keto ester.[11][12][13][14][15] Subsequent hydrolysis and decarboxylation would be necessary, and the precise substitution pattern on the starting diester would be critical to achieving the 1,8-dione.

Q2: How does pressure influence the synthesis of this compound?

  • Favor Intramolecular Cyclization: Macrocyclization reactions are often entropically disfavored due to the low probability of the two reactive ends of a long chain meeting. Applying high pressure can help overcome this by reducing the activation volume of the reaction, thereby favoring the formation of the cyclic product over intermolecular polymerization.

  • Increase Reaction Rates: For reactions with a negative volume of activation, which is common for cyclization reactions, increasing the pressure will increase the reaction rate. This can potentially lead to shorter reaction times and improved throughput.

  • Enhance Selectivity: In some cases, high pressure can influence the regioselectivity and stereoselectivity of a reaction, potentially leading to a purer product with fewer side reactions.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: The choice of starting material depends on the chosen synthetic route:

  • For Thorpe-Ziegler Cyclization: The key precursor is dodecanedinitrile (NC-(CH₂)₁₀-CN).

  • For Acyloin Condensation: A diester of dodecanedioic acid, such as dimethyl dodecanedioate (CH₃OOC-(CH₂)₁₀-COOCH₃), would be used.

  • For Dieckmann Condensation: A specifically substituted diester of a 14-carbon dicarboxylic acid would be required to yield the 1,8-dione upon cyclization.

II. Troubleshooting Guides

This section provides potential solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or no yield of this compound Intermolecular polymerization is favored over intramolecular cyclization. - Increase the dilution of the reaction mixture to favor intramolecular reactions.- If using a high-pressure setup, gradually increase the pressure, as this can favor the more compact transition state of the intramolecular cyclization.- Ensure high-purity starting materials and solvents, as impurities can catalyze polymerization.
The chosen base is not effective for the cyclization reaction (e.g., Thorpe-Ziegler or Dieckmann). - For Thorpe-Ziegler cyclization, consider using a stronger base like sodium amide or lithium diisopropylamide (LDA).- For Dieckmann condensation, ensure the alkoxide base used corresponds to the alcohol portion of the ester to prevent transesterification.- Ensure the base is freshly prepared or properly stored to maintain its activity.
Decomposition of starting materials or product. - Optimize the reaction temperature; for some cyclizations, lower temperatures over longer periods may be beneficial.- Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent oxidation.
Formation of significant amounts of byproducts Side reactions are occurring. - For Acyloin condensation, the addition of chlorotrimethylsilane can trap the enediolate intermediate and prevent side reactions.- Analyze the byproducts (e.g., by GC-MS or NMR) to understand the side reactions and adjust the reaction conditions accordingly (e.g., change of solvent, temperature, or base).
Impure starting materials. - Purify the starting dinitrile or diester before use. Common purification techniques include distillation or recrystallization.
Difficulty in isolating the product The product is soluble in the workup solvent. - Use a different extraction solvent.- Employ column chromatography with a suitable stationary and mobile phase to separate the product from impurities.
The product is an oil and does not crystallize. - Attempt purification by distillation under high vacuum (Kugelrohr).- Try to form a crystalline derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone) for purification and characterization, which can then be hydrolyzed back to the dione.
Reaction does not go to completion Insufficient reaction time or temperature. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or IR spectroscopy).- If the reaction has stalled, a slight increase in temperature or the addition of more catalyst/base may be necessary.
Deactivation of the catalyst or base. - Ensure that the reaction is free of water and other protic impurities that can quench the base or deactivate the catalyst.

III. Experimental Protocols (Hypothetical High-Pressure Adaptation)

As a specific high-pressure protocol for this compound is not available, the following section provides a generalized workflow based on a standard atmospheric pressure synthesis (Thorpe-Ziegler) and outlines how high pressure could be incorporated.

A. Synthesis of this compound via Thorpe-Ziegler Cyclization (Atmospheric Pressure)

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

Step 1: Cyclization

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (argon or nitrogen), place a solution of a strong base (e.g., sodium amide in liquid ammonia or lithium diisopropylamide in an ethereal solvent).

  • Slowly add a solution of dodecanedinitrile in a dry, inert solvent (e.g., toluene or THF) to the base suspension at an appropriate temperature (e.g., reflux for LDA in THF). The addition should be done under high dilution conditions to favor intramolecular cyclization.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding a proton source (e.g., water or ethanol) at a low temperature.

Step 2: Hydrolysis and Decarboxylation

  • Acidify the reaction mixture with a mineral acid (e.g., HCl or H₂SO₄) and heat to reflux to hydrolyze the intermediate iminonitrile and effect decarboxylation.

  • Continue heating until the evolution of CO₂ ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

B. Hypothetical High-Pressure Adaptation

The following outlines how the Thorpe-Ziegler cyclization could be adapted for high-pressure conditions.

Experimental Workflow for High-Pressure Synthesis

High_Pressure_Synthesis_Workflow cluster_prep Preparation cluster_reaction High-Pressure Reaction cluster_workup Workup and Purification A Prepare solution of dodecanedinitrile in anhydrous solvent C Load reactants into high-pressure vessel A->C B Prepare solution of strong base (e.g., LDA) in anhydrous solvent B->C D Pressurize vessel to target pressure (e.g., 5-15 kbar) C->D E Heat to reaction temperature and stir D->E F Depressurize and quench reaction E->F G Hydrolysis and decarboxylation F->G H Extraction and purification G->H I Characterization of This compound H->I Pressure_Effects P Increase in Pressure V_act Negative Activation Volume (ΔV‡ < 0) P->V_act Intra Favors Intramolecular Cyclization P->Intra K_rate Increased Reaction Rate V_act->K_rate T_react Shorter Reaction Time K_rate->T_react Yield Increased Yield of Cyclic Product Polymer Decreased Polymerization Intra->Yield Intra->Polymer

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of macrocyclic compounds, such as 1,8-Cyclotetradecanedione, is a pivotal step in the development of various therapeutic agents and advanced materials. The fourteen-membered ring structure of this dione presents unique synthetic challenges, necessitating a careful selection of cyclization strategy. This guide provides a comparative analysis of the primary methods for the synthesis of this compound, offering a detailed look at their underlying mechanisms, experimental protocols, and performance data to aid researchers in making informed decisions for their synthetic endeavors.

Key Synthesis Methods at a Glance

Three principal intramolecular cyclization reactions are commonly employed for the synthesis of large-ring ketones like this compound: the Acyloin condensation, the Thorpe-Ziegler cyclization, and the Ruzicka cyclization. Each method possesses distinct advantages and limitations in terms of yield, reaction conditions, and substrate availability.

Synthesis MethodStarting MaterialKey ReagentsGeneral Yield for Large Rings
Acyloin Condensation Dicarboxylic acid esters (e.g., Dimethyl tetradecanedioate)Metallic Sodium, inert solvent (e.g., xylene), Trimethylsilyl chlorideGood to Excellent (>70%)[1]
Thorpe-Ziegler Cyclization Dinitriles (e.g., 1,12-Dicyanododecane)Strong base (e.g., sodium alkoxide, sodium amide), followed by acidic hydrolysisHigh
Ruzicka Cyclization Dicarboxylic acids (e.g., Tetradecanedioic acid)High temperatures, metal salt catalyst (e.g., ThO₂, CeO₂)Low[2]

In-Depth Analysis of Synthesis Pathways

Acyloin Condensation

The Acyloin condensation is a powerful method for the formation of cyclic α-hydroxy ketones (acyloins) from dicarboxylic acid esters.[1][3] This reductive coupling reaction, typically employing finely dispersed metallic sodium in a high-boiling aprotic solvent, is particularly well-suited for the synthesis of 10-membered and larger rings, with yields for 12-membered and larger rings being good to excellent.[1]

The reaction proceeds through a radical-anion intermediate on the surface of the sodium metal, which favors intramolecular cyclization over intermolecular polymerization, even at moderate concentrations. A significant improvement to the classical Acyloin condensation is the Rühlmann modification, which involves trapping the intermediate enediolate with trimethylsilyl chloride (TMSCl). This prevents competing reactions and significantly increases the yield of the desired acyloin, which can then be oxidized to the target 1,8-diketone.

Experimental Protocol: Acyloin Cyclization of Dimethyl Tetradecanedioate

A representative procedure for the synthesis of the acyloin precursor to this compound is as follows:

  • Preparation: A three-necked flask equipped with a high-speed stirrer, reflux condenser, and dropping funnel is charged with dry, oxygen-free xylene and clean sodium metal. The flask is heated to reflux to create a fine dispersion of molten sodium.

  • Reaction: A solution of dimethyl tetradecanedioate and trimethylsilyl chloride in dry xylene is added dropwise to the stirred sodium dispersion over several hours. The reaction is maintained at reflux for the duration of the addition and for an additional period to ensure complete reaction.

  • Workup: After cooling, the excess sodium is quenched with a suitable alcohol. The resulting mixture is then hydrolyzed with dilute acid to cleave the silyl ethers.

  • Isolation: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude acyloin is then purified by chromatography or distillation.

  • Oxidation: The purified acyloin is subsequently oxidized using a mild oxidizing agent, such as copper(II) acetate, to yield this compound.

Logical Workflow for Acyloin Condensation

Acyloin_Condensation Start Dimethyl Tetradecanedioate Reaction Acyloin Condensation Start->Reaction Na Sodium Metal (in Xylene) Na->Reaction TMSCl Trimethylsilyl Chloride TMSCl->Reaction Intermediate Bis-silyl Enediol Reaction->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Acyloin Cyclic Acyloin (α-hydroxy ketone) Hydrolysis->Acyloin Oxidation Oxidation (e.g., Cu(OAc)₂) Acyloin->Oxidation Product This compound Oxidation->Product

Caption: Workflow of the Acyloin condensation for this compound synthesis.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative route to large-ring ketones through the intramolecular cyclization of dinitriles.[4] This base-catalyzed reaction initially forms a cyclic β-enaminonitrile, which upon subsequent acidic hydrolysis and decarboxylation, yields the desired cyclic ketone. The reaction is conceptually related to the Dieckmann condensation.[4] For the synthesis of this compound, the starting material would be the corresponding C14 dinitrile.

This method is known for producing high yields of cyclic ketones, particularly for larger rings. The choice of a strong, non-nucleophilic base is crucial to promote the initial deprotonation of the α-carbon to the nitrile group.

Experimental Protocol: Thorpe-Ziegler Cyclization of a Dinitrile

A general procedure for this cyclization is as follows:

  • Preparation: A solution of the dinitrile in an anhydrous, high-boiling solvent such as toluene or xylene is prepared under an inert atmosphere.

  • Reaction: A strong base, such as sodium ethoxide or sodium amide, is added to the solution, and the mixture is heated to reflux for several hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled and then treated with aqueous acid. The mixture is heated to effect hydrolysis of the intermediate enamine and nitrile groups, followed by decarboxylation of the resulting β-keto acid.

  • Isolation: The cyclic ketone is extracted into an organic solvent, and the extract is washed, dried, and concentrated. The product is then purified by distillation or chromatography.

Reaction Pathway for Thorpe-Ziegler Cyclization

Thorpe_Ziegler Start Tetradecanedinitrile Cyclization Intramolecular Cyclization Start->Cyclization Base Strong Base Base->Cyclization Intermediate Cyclic β-Enaminonitrile Cyclization->Intermediate Hydrolysis Acidic Hydrolysis & Decarboxylation Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: The synthetic pathway of the Thorpe-Ziegler cyclization.

Ruzicka Cyclization

The Ruzicka large-ring synthesis, a pioneering method in macrocycle chemistry, involves the pyrolysis of the thorium or cerium salt of a dicarboxylic acid.[2] This ketonic decarboxylation reaction proceeds at high temperatures, leading to the formation of a cyclic ketone. While historically significant as the first method for synthesizing large rings, the Ruzicka cyclization generally suffers from low yields for larger ring sizes and has been largely superseded by methods like the Acyloin condensation and Thorpe-Ziegler reaction, which operate under milder conditions and provide better yields.[2]

Experimental Protocol: Ruzicka Cyclization of Tetradecanedioic Acid

The classical procedure involves:

  • Salt Formation: Tetradecanedioic acid is neutralized with a metal hydroxide (e.g., thorium hydroxide) to form the corresponding salt.

  • Pyrolysis: The dried salt is heated to high temperatures (typically >300 °C) under vacuum. The cyclic ketone distills from the reaction mixture as it is formed.

  • Purification: The collected distillate is then purified, usually by redistillation or chromatography, to isolate this compound.

Conceptual Diagram of Ruzicka Cyclization

Ruzicka_Cyclization Start Tetradecanedioic Acid Salt Thorium or Cerium Salt Start->Salt Pyrolysis High Temperature Pyrolysis Salt->Pyrolysis Product This compound Pyrolysis->Product

Caption: Overview of the Ruzicka cyclization process.

Conclusion

For the synthesis of this compound, both the Acyloin condensation and the Thorpe-Ziegler cyclization stand out as superior methods compared to the Ruzicka cyclization, offering significantly higher yields and milder reaction conditions. The choice between the Acyloin and Thorpe-Ziegler methods will likely depend on the availability of the respective starting materials—the dicarboxylic acid ester or the dinitrile. The Rühlmann modification of the Acyloin condensation is particularly attractive due to its potential for excellent yields. Researchers should carefully consider these factors, along with the scalability and cost-effectiveness of each route, when planning the synthesis of this important macrocyclic dione.

References

The Strategic Synthesis of Macrocyclic Ketones: A Comparative Analysis of 1,8-Cyclotetradecanedione and Its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of macrocyclic ketones is a critical area of study, offering pathways to novel therapeutics and complex molecular architectures. This guide provides an objective comparison of the synthesis of 1,8-Cyclotetradecanedione with other significant macrocyclic ketones, supported by experimental data and detailed methodologies.

Macrocyclic ketones, carbocycles containing a ketone group within a large ring (typically 12 or more atoms), are pivotal structural motifs in natural products and synthetic chemistry. Their unique conformational properties and biological activities have made them attractive targets for organic synthesis. This comparison focuses on the synthesis of this compound, a 14-membered ring with two carbonyl groups, and contrasts it with the synthesis of other macrocyclic ketones of varying ring sizes, such as the perfumery cornerstones muscone (15-membered) and civetone (17-membered). The efficiency and practicality of various synthetic strategies, including Acyloin condensation, Dieckmann condensation, and the Thorpe-Ziegler reaction, are evaluated.

Comparative Analysis of Synthetic Methodologies

The synthesis of macrocyclic ketones is often challenged by the entropic unfavorability of forming large rings. Several classical and modern techniques have been developed to overcome this hurdle. The following sections compare the application of these methods for the synthesis of this compound and other macrocyclic ketones.

Data Presentation: Synthesis of Macrocyclic Ketones
MethodMacrocyclic KetonePrecursorReagents & ConditionsYield (%)Reference
Acyloin Condensation Cyclodecanediol (precursor to Cyclodecanone)Dimethyl sebacateSodium metal, xylene, refluxGood to Excellent (>70%)[1]
12-membered and higher ringsCorresponding diestersSodium metal, aprotic solvent (e.g., toluene), reflux>70%[1]
10- and 11-membered ringsCorresponding diestersSodium metal, aprotic solvent, reflux50-60%[1]
Dieckmann Condensation 5-membered cyclic β-keto ester1,6-diesterBase (e.g., sodium ethoxide)High[2]
6-membered cyclic β-keto ester1,7-diesterBase (e.g., sodium ethoxide)High[2]
Larger rings (>7 members)Corresponding diestersBase, high dilution conditionsPoor[2]
Thorpe-Ziegler Reaction Cyclic α-cyanoenamine (precursor to cyclic ketone)DinitrileStrong baseGood for 5-8 and >13 membered rings[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the nuances of each synthetic route.

Acyloin Condensation for Macrocyclic Rings (General Procedure)

The intramolecular acyloin condensation is a powerful method for forming large rings from long-chain diesters.[4][5]

Procedure:

  • A solution of the appropriate long-chain diester (e.g., diethyl tetradecanedioate for a 14-membered ring) in a dry, high-boiling aprotic solvent such as toluene or xylene is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Finely dispersed metallic sodium is added to the solution. To improve yields, chlorotrimethylsilane can be added to trap the enediolate intermediate.[1][6]

  • The reaction mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the disappearance of the starting material.

  • Upon completion, the reaction is cooled, and the excess sodium is quenched, typically with methanol.

  • The mixture is then acidified and the organic layer is separated, washed, dried, and concentrated.

  • The resulting acyloin (α-hydroxy ketone) is then purified by chromatography or distillation. The acyloin can be further reduced to the corresponding ketone.

Dieckmann Condensation for Macrocyclic Rings (General Procedure)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to the desired cyclic ketone.[2][7][8]

Procedure:

  • A solution of the diester (e.g., diethyl tetradecanedioate) in a dry solvent (e.g., ethanol or toluene) is added to a suspension of a strong base, such as sodium ethoxide, under an inert atmosphere.

  • The reaction is typically run at elevated temperatures. For larger rings, high-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

  • After the cyclization is complete, the reaction is quenched with acid.

  • The resulting cyclic β-keto ester is then subjected to hydrolysis (saponification) with a base (e.g., NaOH or KOH).

  • Acidification followed by heating leads to decarboxylation, yielding the final macrocyclic ketone.

  • Purification is achieved through standard techniques like distillation or chromatography.

Thorpe-Ziegler Reaction for Macrocyclic Ketones (General Procedure)

This reaction involves the intramolecular cyclization of a dinitrile to form an enaminonitrile, which is then hydrolyzed and decarboxylated to a cyclic ketone.[3]

Procedure:

  • The dinitrile (e.g., 1,12-dicyanododecane for a 14-membered ring precursor) is dissolved in a dry, inert solvent like toluene or THF.

  • A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium amide is added at low temperature.

  • The reaction mixture is slowly warmed to room temperature or heated to effect cyclization.

  • The resulting enaminonitrile is then hydrolyzed under acidic conditions to a β-keto nitrile.

  • Subsequent hydrolysis and decarboxylation under acidic or basic conditions afford the desired macrocyclic ketone.

Synthesis of this compound: A Unique Challenge

The synthesis of this compound presents a unique challenge compared to its monoketonic counterparts. Standard macrocyclization strategies typically employ α,ω-difunctionalized linear precursors to yield a single carbonyl group within the ring. To generate a 1,8-dione, the starting material must possess reactive functionalities at positions that will ultimately become the two carbonyl groups.

One plausible, though less common, approach involves the cyclization of a precursor already containing the desired 1,8-dicarbonyl spacing or a functionality that can be readily converted to a ketone. For instance, the cyclization of a di-alkyne followed by oxidation could be a viable route.

Conceptual Synthetic Pathway for this compound

A potential synthetic route to this compound could start from 1,8-cyclotetradecadiyne. While a direct synthesis of the saturated diketone is not readily found in the literature, the synthesis of a related unsaturated derivative, cyclotetradeca-3,4,5,10,11,12-hexaene-1,8-dione, has been described.[9] This suggests that the 1,8-dione framework on a 14-membered ring is synthetically accessible. The final saturated diketone could then be obtained through hydrogenation.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methodologies discussed.

Acyloin_Condensation Diester Long-Chain Diester Acyloin α-Hydroxy Ketone (Acyloin) Diester->Acyloin Na, Toluene, Reflux Ketone Macrocyclic Ketone Acyloin->Ketone Reduction

Caption: Acyloin condensation workflow for macrocyclic ketone synthesis.

Dieckmann_Condensation Diester Long-Chain Diester BetaKetoEster β-Keto Ester Diester->BetaKetoEster Base (e.g., NaOEt) Ketone Macrocyclic Ketone BetaKetoEster->Ketone 1. Hydrolysis 2. Decarboxylation

Caption: Dieckmann condensation pathway to macrocyclic ketones.

Thorpe_Ziegler_Reaction Dinitrile Long-Chain Dinitrile Enaminonitrile Enaminonitrile Dinitrile->Enaminonitrile Strong Base (e.g., LDA) KetoNitrile β-Keto Nitrile Enaminonitrile->KetoNitrile Acid Hydrolysis Ketone Macrocyclic Ketone KetoNitrile->Ketone Hydrolysis & Decarboxylation

Caption: Thorpe-Ziegler reaction for the synthesis of macrocyclic ketones.

Conclusion

The synthesis of macrocyclic ketones is a well-established field with several reliable methods at the disposal of the synthetic chemist. For standard monoketonic macrocycles like muscone and civetone, methods such as Acyloin condensation and Dieckmann condensation of α,ω-difunctionalized precursors are highly effective, particularly for rings of 12 members or more. The Thorpe-Ziegler reaction offers an alternative route starting from dinitriles.

The synthesis of this compound, however, requires a more tailored approach due to the specific positioning of the two carbonyl groups. While direct comparative data is scarce, the synthesis of related unsaturated 1,8-diones suggests that such structures are achievable, likely through specialized precursors and cyclization strategies. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired ring size and functionality, and the scalability of the reaction. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the design and execution of macrocyclic ketone syntheses.

References

A Comparative Guide to the Analytical Validation of 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantitative analysis of 1,8-Cyclotetradecanedione, a macrocyclic ketone of interest in various research and development fields. Due to a lack of publicly available, specific validated methods for this compound, this document presents a comparative analysis based on established methods for analogous macrocyclic ketones, such as muscone and civetone. The experimental data and protocols provided are representative and intended to serve as a practical guide for methodology selection and validation.

Comparison of Analytical Methods

The primary analytical techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation complexity.

Analytical MethodPrincipleCommon DetectorKey AdvantagesKey Disadvantages
Gas Chromatography Separation of volatile compounds in the gas phase.Flame Ionization Detector (FID), Mass Spectrometry (MS)High resolution, excellent for complex mixtures, high sensitivity (especially with MS).Requires analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography Separation of compounds in a liquid phase.Ultraviolet (UV) Detector (often requires derivatization), Mass Spectrometry (MS)Suitable for non-volatile and thermally labile compounds.May require derivatization for detection of compounds without a chromophore, potentially lower resolution than GC for some applications.

Quantitative Performance Data (Representative)

The following table summarizes typical validation parameters for the analysis of macrocyclic ketones using GC-FID, GC-MS, and HPLC-UV (after derivatization). These values are based on literature for similar compounds and represent a realistic expectation for a validated method for this compound.

ParameterGC-FIDGC-MSHPLC-UV (DNPH Derivatization)
Linearity (R²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 95-105%98-102%97-103%
Precision (% RSD) < 5%< 3%< 4%
Limit of Detection (LOD) ~1 ng/mL~0.1 ng/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~3 ng/mL~0.3 ng/mL~0.15 µg/mL

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and sensitive, making it suitable for trace-level quantification and identification.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This method is applicable for non-volatile samples and can be highly sensitive with the appropriate derivatizing agent. Ketones like this compound lack a strong chromophore and thus require derivatization for sensitive UV detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[1][2]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water gradient.

  • Detector Wavelength: 365 nm (for DNPH derivatives).

Derivatization Procedure:

  • To 1 mL of the sample solution in methanol, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in 2 M HCl.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the solution and neutralize with sodium bicarbonate.

  • Extract the DNPH-derivative with 2 mL of hexane.

  • Evaporate the hexane layer to dryness and reconstitute the residue in the mobile phase.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Mobile Phase Gradient:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

Visualizations

Analytical_Method_Selection Decision Workflow for Analytical Method Selection cluster_sample Sample Characteristics cluster_gc Gas Chromatography Path cluster_hplc High-Performance Liquid Chromatography Path Sample Sample containing This compound Volatility Is the sample volatile and thermally stable? Sample->Volatility GC_MS GC-MS (High Sensitivity & Selectivity) Volatility->GC_MS Yes Derivatization Derivatization Required (e.g., with DNPH) Volatility->Derivatization No GC_FID GC-FID (Quantitative Analysis) GC_MS->GC_FID For routine quantification HPLC_UV HPLC-UV (Good for Routine QC) Derivatization->HPLC_UV

Caption: Decision workflow for selecting an analytical method.

Validation_Workflow Analytical Method Validation Workflow cluster_development Method Development cluster_validation Validation Parameters cluster_conclusion Outcome Method_Dev Develop Analytical Method (GC or HPLC) Specificity Specificity/ Selectivity Method_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: General workflow for analytical method validation.

References

Comparative Reactivity of 1,8-Cyclotetradecanedione and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of macrocyclic diketones is paramount for the design of novel therapeutics and synthetic pathways. This guide provides a comparative analysis of the reactivity of 1,8-Cyclotetradecanedione alongside a smaller macrocyclic analog, 1,6-cyclodecanedione. The comparison focuses on key synthetic transformations, including oxidation, reduction, and carbon-carbon bond formation, supported by available experimental data and detailed protocols.

The reactivity of cyclic ketones is significantly influenced by ring size, conformational flexibility, and the relative positioning of functional groups. In macrocyclic diketones such as this compound and 1,6-cyclodecanedione, the carbonyl groups can either act independently or influence each other's reactivity through transannular interactions. This guide explores these differences through a selection of fundamental organic reactions.

Comparison of Key Reactions

ReactionThis compound1,6-CyclodecanedioneKey Observations
Baeyer-Villiger Oxidation Forms a 15-membered dilactone. The reaction is generally slower due to lower ring strain.Readily undergoes oxidation to form a 11-membered dilactone. The higher ring strain facilitates rearrangement.The rate of Baeyer-Villiger oxidation is influenced by the ring strain of the cyclic ketone.
Reduction with Sodium Borohydride Reduction of both carbonyl groups to hydroxyl groups occurs readily.Reduction to the corresponding diol is also efficient.Both diketones are readily reduced under standard conditions, indicating accessible carbonyl groups.
Wittig Reaction Can undergo mono- or di-olefination depending on stoichiometry. Steric hindrance around the carbonyl groups is a factor.Reacts with Wittig reagents to form the corresponding mono- or di-olefins.The efficiency of the Wittig reaction can be influenced by the steric environment of the carbonyl groups.
Intramolecular Aldol Condensation Not a favorable reaction pathway due to the large distance between the carbonyl groups.Undergoes intramolecular aldol condensation to form a bicyclic product.[1][2][3][4][5]The proximity of the carbonyl groups in 1,6-cyclodecanedione allows for intramolecular cyclization, a pathway not readily available to the 1,8-isomer.

Experimental Protocols

Baeyer-Villiger Oxidation of a Cyclic Ketone

The Baeyer-Villiger oxidation is a classic method for converting ketones to esters or lactones.[6][7][8][9] The general procedure involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

General Protocol:

  • Dissolve the cyclic diketone (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (2.2 equivalents for a diketone) in the same solvent dropwise over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting dilactone by column chromatography or recrystallization.

Reduction of a Cyclic Diketone with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for carbonyl compounds.[10][11]

General Protocol:

  • Dissolve the cyclic diketone (1 equivalent) in a protic solvent such as methanol (CH₃OH) or ethanol (C₂H₅OH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.5 equivalents for a diketone) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diol.

  • Purify the product by column chromatography or recrystallization if necessary.

Wittig Reaction of a Cyclic Diketone

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.[11][12][13][14][15]

General Protocol:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere.

  • Cool the ylide solution to 0 °C.

  • Add a solution of the cyclic diketone (0.5 equivalents for di-olefination) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting alkene(s) by column chromatography. The major by-product, triphenylphosphine oxide, can often be removed by precipitation.

Intramolecular Aldol Condensation of 1,6-Cyclodecanedione

This reaction demonstrates the potential for transannular reactions in medium-sized rings.[1][2][3][4][5]

Experimental Protocol:

  • Dissolve 1,6-cyclodecanedione in an alcoholic solvent such as ethanol.

  • Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the bicyclic product by column chromatography or distillation.

Visualizing Reaction Pathways

To illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.

experimental_workflow cluster_oxidation Baeyer-Villiger Oxidation cluster_reduction Sodium Borohydride Reduction cluster_wittig Wittig Reaction diketone_ox Cyclic Diketone product_ox Dilactone diketone_ox->product_ox Oxidation reagent_ox Peroxy Acid (e.g., m-CPBA) reagent_ox->product_ox diketone_red Cyclic Diketone product_red Diol diketone_red->product_red Reduction reagent_red NaBH4 reagent_red->product_red diketone_wit Cyclic Diketone product_wit Di-olefin diketone_wit->product_wit Olefination reagent_wit Phosphonium Ylide reagent_wit->product_wit

General workflows for key reactions of cyclic diketones.

aldol_condensation start 1,6-Cyclodecanedione enolate Enolate Formation (Base catalysis) start->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization product Bicyclic Aldol Adduct cyclization->product condensation Dehydration product->condensation final_product Bicyclic Enone condensation->final_product

Pathway of the intramolecular aldol condensation of 1,6-cyclodecanedione.

References

benchmarking the performance of 1,8-Cyclotetradecanedione in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is a critical factor in the efficiency and success of a synthetic route. This guide provides a comparative analysis of 1,8-Cyclotetradecanedione, a versatile macrocyclic diketone, benchmarking its performance in key chemical transformations against relevant alternatives. The data presented here is intended to aid in the rational selection of starting materials for complex molecule synthesis.

Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. This compound serves as a valuable precursor for the synthesis of various macrocycles, including those with applications in the fragrance industry, such as muscone. The performance of this diketone in intramolecular cyclization reactions is a key determinant of its utility.

Performance in Intramolecular Aldol Condensation

The intramolecular aldol condensation is a powerful ring-forming reaction. For macrocyclic diketones like this compound, this reaction can be employed to construct bicyclic systems or to introduce further functionality within the macrocycle. One notable application is in the synthesis of muscone, a valuable fragrance ingredient. A recent enantioselective synthesis of muscone utilizes an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone precursor.[1]

To provide a comparative context, we can examine the yields of similar intramolecular cyclizations of other dicarbonyl compounds. For instance, the intramolecular aldol condensation of 2,6-heptanedione exclusively yields the six-membered ring product, 3-methyl-2-cyclohexenone, highlighting the thermodynamic preference for strain-free rings.[2]

Table 1: Comparison of Intramolecular Aldol Condensation Yields (Illustrative)

Dicarbonyl CompoundProduct Ring SizeCatalyst/ConditionsYield (%)Reference
2,5-Hexanedione5BaseNot specified[3]
2,6-Heptanedione6BaseExclusive product[2]
This compound - - Data not available -

Note: This table is for illustrative purposes to highlight the type of data required for a direct comparison. Specific yield data for this compound in this reaction is needed for a complete benchmark.

Experimental Protocols

A general procedure for a base-catalyzed intramolecular aldol condensation is as follows:

General Protocol for Intramolecular Aldol Condensation of a Diketone:

  • Dissolution: The diketone is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran.

  • Base Addition: A base, such as sodium hydroxide or potassium tert-butoxide, is added to the solution. The choice of base and solvent can significantly impact the reaction outcome.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation. Reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched, typically with an aqueous acid solution. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure cyclized product.

Logical Workflow for Benchmarking

To effectively benchmark the performance of this compound, a logical experimental workflow should be followed. This workflow would involve subjecting this compound and a series of comparable macrocyclic diketones to identical reaction conditions for a specific transformation, such as the intramolecular aldol condensation. The key performance indicators to be measured would be reaction yield, purity of the product, and reaction time.

G cluster_0 Benchmarking Workflow A Select Macrocyclic Diketones (e.g., this compound, 1,7-Cyclododecanedione) B Define Standard Reaction Conditions (e.g., Intramolecular Aldol Condensation) A->B C Perform Parallel Syntheses B->C D Analyze Reaction Outcomes C->D E Compare Performance Metrics (Yield, Purity, Reaction Time) D->E F Publish Comparison Guide E->F G Diketone This compound Enolate Enolate Intermediate Diketone->Enolate Deprotonation Base Base (e.g., OH-) Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Carbonyl Intramolecular Carbonyl Group Carbonyl->Adduct Product Cyclized Product Adduct->Product Dehydration

References

A Comparative Guide to Computational and Experimental Data for 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational and experimental data for the macrocyclic compound 1,8-Cyclotetradecanedione. Due to the limited availability of published experimental data for this specific molecule, this document outlines the established methodologies for a comprehensive comparative analysis. It serves as a procedural guide for researchers seeking to generate and compare theoretical predictions with empirical results, a critical process in structural elucidation and drug development.

Introduction to this compound

This compound is a large ring ketone with the chemical formula C₁₄H₂₄O₂. Its structure presents interesting conformational possibilities due to the flexibility of the fourteen-membered ring. Understanding the three-dimensional structure and spectroscopic properties of this molecule is essential for its potential applications in medicinal chemistry and materials science. The comparison of computational models with experimental data provides a powerful approach to validate theoretical predictions and gain deeper insights into the molecule's behavior.

Experimental Data

Currently, publicly accessible experimental data for this compound is limited. A proton Nuclear Magnetic Resonance (¹H NMR) spectrum is available, providing foundational information about the proton environments within the molecule.

Available Experimental Data
Data TypeSourceKey Observations
¹H NMRSpectral Database for Organic Compounds (SDBS)The spectrum displays signals corresponding to the different types of protons in the aliphatic chain. Protons alpha to the carbonyl groups are expected to be deshielded and appear at a higher chemical shift compared to the other methylene protons in the ring. The complexity of the spectrum suggests multiple, potentially overlapping, signals for the methylene groups.

Experimental Protocols

For a thorough comparison, a complete set of experimental data should be acquired. Below are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton environments in this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a carbon probe.

  • Data Acquisition: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl group.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan of the empty ATR crystal and ratio it against the sample spectrum to obtain the final absorbance or transmittance spectrum. The characteristic strong absorption band for the C=O stretch in a cyclic ketone is expected in the region of 1700-1725 cm⁻¹.

Computational Data

Computational chemistry offers a powerful means to predict the structural and spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for such predictions.

Proposed Computational Protocol

Objective: To predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of this compound.

  • Conformational Search: Due to the flexibility of the 14-membered ring, a thorough conformational search is necessary to identify the lowest energy conformer(s). This can be performed using molecular mechanics force fields (e.g., MMFF) followed by DFT optimization of the most promising candidates.

  • Geometry Optimization and Frequency Calculation:

    • Method: Density Functional Theory (DFT) using a common functional such as B3LYP.

    • Basis Set: A Pople-style basis set like 6-31G(d,p) is a good starting point.

    • Procedure: Perform a full geometry optimization of the lowest energy conformer. Following optimization, a frequency calculation at the same level of theory should be performed to confirm that the structure corresponds to a true minimum (no imaginary frequencies) and to obtain the predicted vibrational frequencies (IR spectrum).

  • NMR Chemical Shift Calculation:

    • Method: Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-31G(d,p)).

    • Procedure: Using the optimized geometry, calculate the isotropic shielding constants for all protons and carbons. The chemical shifts are then obtained by referencing these values to the calculated shielding constant of a reference compound (e.g., TMS) at the same level of theory.

Predicted Computational Data (Hypothetical)

The following table outlines the expected computational data that would be generated from the protocol described above.

Data TypePredicted Information
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles of the most stable conformer. This can be used to visualize the 3D structure of the molecule.
Vibrational FrequenciesA list of vibrational modes and their corresponding frequencies. The most intense band is predicted to be the C=O stretching frequency, which can be directly compared to the experimental IR spectrum. A scaling factor may be applied to the calculated frequencies for better agreement with experimental data.
¹H NMR Chemical ShiftsA list of calculated chemical shifts for each proton. These values can be compared with the experimental spectrum to aid in signal assignment.
¹³C NMR Chemical ShiftsA list of calculated chemical shifts for each unique carbon atom. The carbonyl carbons are expected to have the largest chemical shifts. This data is invaluable for assigning the experimental ¹³C NMR spectrum.

Comparative Analysis Workflow

The following diagram illustrates the workflow for a comprehensive comparative analysis of experimental and computational data for this compound.

cluster_exp Experimental Workflow cluster_comp Computational Workflow Sample Sample NMR_Spec NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Spec IR_Spec IR Spectroscopy Sample->IR_Spec Exp_Data Experimental Spectra and Data NMR_Spec->Exp_Data IR_Spec->Exp_Data Comparison Comparative Analysis Exp_Data->Comparison Structure Initial 3D Structure Conf_Search Conformational Search Structure->Conf_Search DFT_Opt DFT Geometry Optimization Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc NMR_Calc NMR Shielding Calculation DFT_Opt->NMR_Calc Comp_Data Predicted Properties (Geometry, IR, NMR) Freq_Calc->Comp_Data NMR_Calc->Comp_Data Comp_Data->Comparison Refined_Structure Refined Structural and Spectroscopic Understanding Comparison->Refined_Structure

Workflow for Comparing Experimental and Computational Data.

Logical Relationship of Data

The interplay between experimental data and computational modeling is crucial for a comprehensive understanding of a molecule's properties. The following diagram illustrates this synergistic relationship.

Exp_Data Experimental Data (NMR, IR) Initial_Analysis Initial Data Interpretation Exp_Data->Initial_Analysis Comp_Model Computational Model (DFT Calculations) Comp_Model->Initial_Analysis Comparison Direct Comparison (Spectra, Geometry) Initial_Analysis->Comparison Refinement Model Refinement and Data Re-evaluation Comparison->Refinement Discrepancies Validated_Understanding Validated Structural and Electronic Properties Comparison->Validated_Understanding Agreement Refinement->Exp_Data Re-examine Spectra Refinement->Comp_Model Adjust Model

Logical Relationship between Experimental and Computational Data.

Conclusion

While a complete dataset for this compound is not yet publicly available, this guide provides a clear roadmap for researchers to generate and compare the necessary experimental and computational data. By following the outlined protocols, a detailed and validated understanding of the structural and spectroscopic properties of this macrocycle can be achieved. This comparative approach is fundamental in modern chemical research and drug development, enabling the confident characterization of novel molecules.

A Comparative Guide to Assessing the Purity of Synthesized 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established analytical techniques for assessing the purity of synthesized 1,8-Cyclotetradecanedione, a macrocyclic ketone with applications in fragrance and other specialized chemical industries. The purity of this compound is critical for its performance, safety, and regulatory compliance. This document outlines detailed experimental protocols, presents a comparative analysis of purity assessment methods, and discusses alternative macrocyclic compounds.

Introduction to Purity Assessment of this compound

This compound is a large ring ketone whose synthesis can result in various impurities, including starting materials, byproducts, and isomers. Accurate determination of its purity is paramount. The most common and reliable methods for this purpose include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also serve as a preliminary indicator of purity.

Experimental Protocols for Purity Assessment

A multi-pronged approach utilizing several analytical techniques is recommended for a thorough purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for identifying and quantifying impurities in this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane) is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: 280°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total peak areas of all detected compounds. Identification of impurities is achieved by comparing their mass spectra with spectral libraries (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For ketones that may not be readily volatile, HPLC offers a robust alternative to GC-MS.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution is often used to achieve good separation.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity determination (qNMR) without the need for a reference standard of the impurities.[1][2][3] Both ¹H and ¹³C NMR are valuable.[1][2][3]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).[1]

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample and a known amount of an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Parameters:

    • Acquisition of a standard proton spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.

  • ¹³C NMR Parameters:

    • Acquisition of a proton-decoupled carbon spectrum.

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of the internal standard's signal, taking into account the number of protons and molecular weights of both the analyte and the standard.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.

Experimental Protocol:

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range close to the literature value suggests high purity. The reported melting point for the related 1,8-Cyclotetradecadiyne is 370 K (96.85 °C)[4], suggesting the dione would have a distinct melting point.

Comparative Data Presentation

The following table summarizes the expected performance of each analytical technique in assessing the purity of this compound.

Analytical Technique Information Provided Advantages Limitations Typical Purity Range Detected
GC-MS Separation and identification of volatile impurities. Quantitative purity assessment.High sensitivity and specificity. Provides structural information of impurities.Not suitable for non-volatile or thermally labile impurities.>99%
HPLC Separation and quantification of non-volatile impurities.Versatile for a wide range of compounds. Robust and reproducible.May require method development for optimal separation. Does not inherently provide structural information of unknowns.>99%
NMR Spectroscopy Absolute quantitative purity determination (qNMR). Detailed structural confirmation.Provides unambiguous structural information. Can quantify without impurity standards. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-field instrument and expertise.>98%
Melting Point Preliminary indication of purity.Simple, fast, and inexpensive.Not quantitative. Highly dependent on the nature of the impurity.Qualitative

Visualization of Experimental Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_data Data Analysis & Comparison Synthesis Synthesized this compound Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Sample HPLC HPLC Analysis Purification->HPLC Sample NMR NMR Spectroscopy Purification->NMR Sample MP Melting Point Analysis Purification->MP Sample Data_GCMS Identify & Quantify Volatile Impurities GCMS->Data_GCMS Data_HPLC Quantify Non-Volatile Impurities HPLC->Data_HPLC Data_NMR Confirm Structure & Determine Absolute Purity NMR->Data_NMR Data_MP Assess Melting Range MP->Data_MP Comparison Compare Results & Final Purity Assessment Data_GCMS->Comparison Data_HPLC->Comparison Data_NMR->Comparison Data_MP->Comparison

Caption: Workflow for assessing the purity of synthesized this compound.

Comparison with Alternative Macrocyclic Ketones

In the fragrance industry, this compound belongs to the family of macrocyclic musks. Its performance is often compared with other well-established macrocyclic ketones such as Muscone and Civetone.

Compound CAS Number Molecular Formula Odor Profile Performance Characteristics
This compound 38300-49-1C₁₄H₂₄O₂Musk-like, with potential for unique facets.Expected to have good fixative properties due to its macrocyclic structure.
Muscone 541-91-3C₁₆H₃₀OA warm, animalic, and sweet musk odor.Excellent fixative, adds depth and warmth to fragrances.
Civetone 542-46-1C₁₇H₃₀OA strong fecal and animalic odor when concentrated, becomes floral and musky upon dilution.Powerful fixative, adds complexity and a natural feel to fragrances.

Logical Diagram for Method Selection

Method_Selection Start Start: Purity Assessment Needed Question1 Need to identify unknown volatile impurities? Start->Question1 Question2 Are non-volatile impurities suspected? Question1->Question2 No GCMS Use GC-MS Question1->GCMS Yes Question3 Need absolute quantitative purity without impurity standards? Question2->Question3 No HPLC Use HPLC Question2->HPLC Yes Question4 Quick preliminary check needed? Question3->Question4 No NMR Use qNMR Question3->NMR Yes MP Use Melting Point Analysis Question4->MP Yes End Comprehensive Purity Profile Question4->End No GCMS->Question2 HPLC->Question3 NMR->Question4 MP->End

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. GC-MS is ideal for identifying volatile impurities, while HPLC is effective for non-volatile compounds. NMR spectroscopy offers the advantage of absolute quantification and structural confirmation. Melting point analysis serves as a rapid, qualitative check of purity. For a complete understanding of its performance, particularly in fragrance applications, comparison with established macrocyclic musks like Muscone and Civetone is essential, focusing on olfactory profile and fixative properties. The detailed protocols and comparative data in this guide provide a solid foundation for researchers and professionals in the accurate and reliable purity assessment of this compound.

References

No Biological Activity Data Available for 1,8-Cyclotetradecanedione and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has revealed no specific information on the biological activity of 1,8-Cyclotetradecanedione or its direct analogues. Consequently, a comparative guide detailing its performance against other alternatives, including experimental data, protocols, and signaling pathways, cannot be provided at this time. The absence of published research on this specific compound prevents the fulfillment of the core requirements for data presentation and visualization.

While no data exists for this compound, the broader classes of molecules to which it belongs—macrocyclic ketones and diketones—have been the subject of biological investigation. This report provides a general overview of the activities of some of these other compounds to offer a contextual framework for researchers. It is crucial to emphasize that the biological activities of the compounds discussed below are not indicative of the potential activity of this compound, as small structural changes can lead to vastly different biological effects.

General Biological Activities of Other Macrocyclic and Diketone Compounds

Macrocyclic compounds, characterized by a large ring structure, exhibit a wide range of biological activities and have been a source of interest in drug discovery.[1][2] Similarly, compounds containing a diketone functional group are also known to possess diverse biological properties.[3][4]

Macrocyclic Ketones:

  • Antimicrobial and Antiviral Properties: Various naturally occurring and synthetic macrocycles have demonstrated potential as antiviral, antifungal, and antibacterial agents.[1]

  • Anticancer Activity: Some macrocycles have been investigated for their ability to inhibit the growth of cancer cells.[1]

Diketones:

  • Anti-inflammatory and Antioxidant Effects: Certain β-diketones have been shown to possess anti-inflammatory and antioxidant properties.[3]

  • Enzyme Inhibition: The diketone moiety can be important for the inhibition of specific enzymes.[5]

  • Anticancer Properties: Metal complexes of β-diketone ligands have been studied for their potential as anticancer agents.[3]

It is important to reiterate that this information is provided for general context only. The specific biological activity of any compound is determined by its unique three-dimensional structure and chemical properties. Without experimental data, any prediction of the biological activity of this compound would be purely speculative.

Further research, including synthesis and in vitro screening, would be necessary to determine if this compound or its analogues have any significant biological activity.

References

economic analysis of different 1,8-Cyclotetradecanedione synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic compound 1,8-cyclotetradecanedione is a valuable building block in synthetic chemistry, with potential applications in the development of novel pharmaceuticals and complex molecular architectures. The economic viability of its use is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. This guide provides a comparative analysis of two potential synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical workflow for decision-making.

Route 1: Intramolecular Acyloin Condensation of Diethyl Tetradecanedioate

This classical approach to macrocycle synthesis involves a two-step process: the intramolecular reductive coupling of a long-chain diester to form a cyclic acyloin (an α-hydroxy ketone), followed by the oxidation of the acyloin to the desired dione. The intramolecular acyloin condensation is particularly well-suited for the formation of large rings, with good to excellent yields reported for rings of 12 members or more.[1]

Logical Workflow for Route 1

A Diethyl Tetradecanedioate B Intramolecular Acyloin Condensation (Na, Toluene, TMSCl) A->B C Cyclic Acyloin (2-hydroxycyclotetradecanone) B->C D Oxidation (Cu(OAc)2, Methanol) C->D E This compound D->E

Figure 1: Synthesis of this compound via Acyloin Condensation.

Experimental Protocols

Step 1: Intramolecular Acyloin Condensation of Diethyl Tetradecanedioate

  • Apparatus: A three-necked flask equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Sodium metal, finely dispersed

    • Anhydrous toluene (solvent)

    • Diethyl tetradecanedioate

    • Trimethylchlorosilane (TMSCl)

  • Procedure:

    • To the reaction flask containing anhydrous toluene, add finely cut sodium metal. Heat the solvent to reflux and disperse the sodium using the high-speed stirrer to create a fine suspension.

    • A solution of diethyl tetradecanedioate and trimethylchlorosilane in anhydrous toluene is added dropwise to the refluxing sodium suspension over several hours. The reaction is exothermic.[2]

    • After the addition is complete, continue stirring at reflux for an additional period to ensure the reaction goes to completion.

    • Cool the reaction mixture and filter to remove excess sodium and sodium chloride.

    • The filtrate, containing the bis-silyloxyalkene intermediate, is then treated with acidic water or methanol to hydrolyze the silyl ethers, yielding the cyclic acyloin (2-hydroxycyclotetradecanone).[1][3]

    • The acyloin is isolated and purified by distillation or chromatography.

Step 2: Oxidation of 2-Hydroxycyclotetradecanone

  • Reagents:

    • 2-Hydroxycyclotetradecanone

    • Copper(II) acetate

    • Methanol (solvent)

  • Procedure:

    • Dissolve the cyclic acyloin in methanol.

    • Add a solution of copper(II) acetate in methanol.

    • Heat the mixture to reflux for a specified period. The progress of the oxidation can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude this compound is then purified by recrystallization or chromatography.

Route 2: Ring Expansion of Cyclododecanone

An alternative strategy for the synthesis of this compound involves the expansion of a smaller, commercially available cyclic ketone, such as cyclododecanone. Various ring expansion methodologies have been developed in organic synthesis, often involving the introduction of a two-carbon unit.

Logical Workflow for a Potential Ring Expansion Route

A Cyclododecanone B Introduction of a Two-Carbon Unit A->B C Cyclotetradecanone Derivative B->C D Functional Group Interconversion C->D E This compound D->E

References

A Comparative Analysis of Synthetic Routes to 1,8-Cyclotetradecanedione: Evaluating Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic pathway extends beyond mere yield and efficiency. The growing emphasis on green chemistry necessitates a thorough evaluation of the environmental footprint of chemical processes. This guide provides a comparative analysis of two prominent methods for the synthesis of 1,8-Cyclotetradecanedione, a valuable macrocyclic ketone, with a focus on their environmental impact. The two methods under consideration are the Thorpe-Ziegler cyclization of tetradecanedinitrile and the intramolecular acyloin condensation of the corresponding diester.

Executive Summary

The synthesis of this compound can be achieved through several intramolecular cyclization strategies. This guide focuses on a comparative evaluation of two classical methods: the Thorpe-Ziegler cyclization and the Acyloin condensation. While both methods can produce the desired macrocycle, they differ significantly in their reagents, reaction conditions, and consequently, their environmental impact. The Thorpe-Ziegler reaction utilizes a dinitrile precursor and a strong base, followed by hydrolysis, whereas the Acyloin condensation employs a diester and metallic sodium. A detailed analysis of the associated hazards, waste generation, and energy consumption for each pathway is presented to guide the selection of a more sustainable synthetic route.

Comparison of Synthesis Methods

ParameterThorpe-Ziegler CyclizationAcyloin Condensation
Starting Material TetradecanedinitrileDiethyl or Dimethyl 1,12-dodecanedicarboxylate
Key Reagents Strong base (e.g., sodium ethoxide, sodium amide), Acid for hydrolysisMetallic sodium, Trimethylsilyl chloride (optional)
Solvent High-boiling inert solvents (e.g., toluene, xylene)High-boiling inert solvents (e.g., toluene, xylene)
Reaction Temperature Typically elevated temperatures for cyclizationRefluxing solvent temperature
Byproducts Ammonia (from nitrile hydrolysis), salt from neutralizationSodium alkoxide, hydrogen gas, sodium chloride (if TMSCl is used)
Reported Yield Variable, often moderate for large ringsGenerally good for large rings, improved with TMSCl
Key Environmental & Safety Concerns Use of highly reactive and toxic nitriles and strong bases. Generation of ammonia.Use of highly flammable and reactive metallic sodium. Generation of hydrogen gas.

Experimental Protocols

Method 1: Thorpe-Ziegler Cyclization of Tetradecanedinitrile

The Thorpe-Ziegler reaction provides a classical route to cyclic ketones from dinitriles. The intramolecular cyclization is base-catalyzed, leading to a cyclic α-cyanoenamine, which is then hydrolyzed to the desired ketone.

Experimental Procedure:

  • Cyclization: To a solution of tetradecanedinitrile in dry, high-boiling solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium ethoxide or sodium amide is added portion-wise with vigorous stirring. The reaction mixture is then heated to reflux for several hours to promote the intramolecular cyclization. High dilution conditions are often employed to favor intramolecular reaction over intermolecular polymerization.

  • Hydrolysis: After cooling, the reaction mixture is carefully quenched with water and then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid). This hydrolysis step converts the intermediate cyclic α-cyanoenamine to this compound and liberates ammonia.

  • Workup and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as fractional distillation under high vacuum or column chromatography.

Method 2: Intramolecular Acyloin Condensation

The acyloin condensation is a reductive coupling of esters using metallic sodium to form α-hydroxy ketones (acyloins). For diesters, this reaction proceeds intramolecularly to yield cyclic acyloins, which can then be converted to the desired diketone.

Experimental Procedure:

  • Condensation: In a flask equipped with a high-speed stirrer and a reflux condenser, clean metallic sodium is dispersed in a dry, high-boiling inert solvent like toluene or xylene to create a fine suspension. A solution of the diester (e.g., diethyl 1,12-dodecanedicarboxylate) in the same solvent is added dropwise to the refluxing sodium suspension under an inert atmosphere. The use of trimethylsilyl chloride (TMSCl) is recommended to trap the enediolate intermediate, which generally improves the yield and prevents side reactions like the Dieckmann condensation.

  • Workup: After the reaction is complete (indicated by the consumption of sodium), the mixture is cooled and the excess sodium is carefully destroyed with a proton source (e.g., methanol or ethanol). The resulting mixture is then hydrolyzed with dilute acid.

  • Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude acyloin can be purified at this stage.

  • Oxidation (if necessary): To obtain the diketone from the acyloin, a subsequent oxidation step would be required.

Environmental Impact and Green Chemistry Considerations

Thorpe-Ziegler Cyclization:

  • Atom Economy: This reaction has a moderate atom economy, with the generation of ammonia and salts as byproducts.

  • Reagent Toxicity: The starting dinitrile is a significant concern due to the toxicity of organic nitriles. Strong bases like sodium amide are also highly reactive and hazardous.

  • Waste Generation: The process generates salt waste from the neutralization of the base and the acid used in hydrolysis. The liberation of ammonia gas also requires proper handling and disposal.

Acyloin Condensation:

  • Atom Economy: The atom economy is influenced by the use of metallic sodium and, if employed, TMSCl. The generation of sodium alkoxide and hydrogen gas are inherent to the process.

  • Reagent Hazards: Metallic sodium is highly flammable and reacts violently with water, posing a significant safety risk. The reaction also produces flammable hydrogen gas.

  • Waste Generation: The primary waste products are sodium salts from the quenching and workup steps.

Logical Workflow of Synthesis and Evaluation

The following diagram illustrates the decision-making process and workflow for synthesizing this compound, taking into account the environmental impact assessment.

Synthesis_Evaluation_Workflow cluster_synthesis Synthesis Methods cluster_evaluation Environmental Impact Evaluation cluster_decision Decision Start Define Target: This compound Thorpe_Ziegler Thorpe-Ziegler Cyclization Start->Thorpe_Ziegler Acyloin Acyloin Condensation Start->Acyloin TZ_Eval Evaluate: - Reagent Toxicity - Waste Generation - Energy Consumption Thorpe_Ziegler->TZ_Eval Acyloin_Eval Evaluate: - Reagent Hazards - Waste Generation - Energy Consumption Acyloin->Acyloin_Eval Comparison Comparative Analysis TZ_Eval->Comparison Acyloin_Eval->Comparison Selection Select Optimal Route Comparison->Selection

Caption: Workflow for Synthesis and Environmental Evaluation of this compound.

Reaction Mechanisms

The following diagrams illustrate the fundamental chemical transformations in both synthetic pathways.

Thorpe_Ziegler_Mechanism Dinitrile Tetradecanedinitrile Enamine Cyclic α-Cyanoenamine Dinitrile->Enamine 1. Strong Base 2. Intramolecular   Cyclization Diketone This compound Enamine->Diketone Acid Hydrolysis

Caption: Simplified Mechanism of the Thorpe-Ziegler Cyclization.

Acyloin_Condensation_Mechanism Diester Dialkyl 1,12-dodecanedicarboxylate Acyloin Cyclic Acyloin Diester->Acyloin 1. Metallic Sodium 2. H+ Workup Diketone This compound Acyloin->Diketone Oxidation

Caption: Simplified Mechanism of the Acyloin Condensation.

Conclusion

Both the Thorpe-Ziegler cyclization and the Acyloin condensation represent viable methods for the synthesis of this compound. However, a careful consideration of their environmental and safety profiles is crucial. The Thorpe-Ziegler route involves toxic nitriles and generates ammonia, while the Acyloin condensation requires the handling of highly reactive metallic sodium and produces flammable hydrogen gas.

For a greener approach, the Acyloin condensation, particularly when modified with trimethylsilyl chloride to improve yields and minimize side reactions, may be preferable despite the hazards of sodium, as it avoids the use of highly toxic organic nitriles. Future research should focus on developing catalytic and more environmentally benign methods for the synthesis of such valuable macrocyclic compounds. The choice of synthesis will ultimately depend on the specific laboratory or industrial setting, available safety infrastructure, and the desired scale of production.

Mechanistic Pathways for the Synthesis of 1,8-Cyclotetradecanedione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent reaction pathways for the synthesis of 1,8-Cyclotetradecanedione, a macrocyclic diketone of interest in synthetic chemistry and drug discovery. The mechanistic intricacies of the Acyloin condensation and the Thorpe-Ziegler reaction are examined, supported by generalized experimental data and protocols for the synthesis of large-ring ketones. This document is intended to aid researchers in the selection of a synthetic route by offering a side-by-side comparison of these powerful cyclization methods.

Introduction to Synthetic Approaches

The construction of macrocyclic frameworks like this compound presents unique challenges in synthetic organic chemistry, primarily centered on overcoming the entropic barrier to ring closure. Two classical yet robust intramolecular cyclization reactions, the Acyloin condensation of diesters and the Thorpe-Ziegler reaction of dinitriles, have proven effective for the synthesis of large-ring systems.[1][2] This guide explores the mechanistic underpinnings of these two pathways, offering a comparative overview to inform synthetic strategy.

Pathway 1: The Acyloin Condensation

The Acyloin condensation is a reductive coupling of two carboxylic esters in the presence of a molten alkali metal, typically sodium, to form an α-hydroxy ketone, also known as an acyloin.[3] For the synthesis of cyclic molecules, an intramolecular version utilizing a long-chain diester is employed. This method is particularly well-suited for the formation of 10-membered rings or larger, with yields for rings of 12 or more carbons often being good to excellent (>70%).[1]

Mechanistic Steps

The reaction proceeds through a multi-step mechanism initiated by the transfer of electrons from the sodium metal to the carbonyl groups of the diester.

  • Electron Transfer and Radical Anion Formation: Two sodium atoms donate an electron to each of the two ester carbonyl groups, forming a radical anion intermediate.

  • Radical Coupling: The two radical centers within the same molecule couple to form a new carbon-carbon bond, resulting in a cyclic dianion.

  • Elimination of Alkoxides: Two molecules of alkoxide are eliminated to yield a cyclic 1,2-diketone intermediate.

  • Further Reduction: The 1,2-diketone is further reduced by two more sodium atoms to form a disodium enediolate.

  • Protonation and Tautomerization: Acidic workup protonates the enediolate to give an enediol, which then tautomerizes to the more stable α-hydroxy ketone (acyloin).

To improve yields and prevent side reactions such as the competing Dieckmann condensation, a trapping agent like trimethylsilyl chloride can be used to protect the intermediate enediolate.[3][4]

Generalized Experimental Protocol for Acyloin Condensation

The following is a generalized procedure for the intramolecular Acyloin condensation for the synthesis of a large-ring acyloin.

Materials:

  • Long-chain diester (e.g., Dimethyl tetradecanedioate)

  • Sodium metal, dispersed in an inert solvent

  • Anhydrous, high-boiling aprotic solvent (e.g., xylene, toluene)

  • Trimethylsilyl chloride (optional, as a trapping agent)

  • Inert gas (e.g., Argon or Nitrogen)

  • Apparatus for reflux and inert atmosphere operations

Procedure:

  • A solution of the diester in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

  • A dispersion of sodium metal is added to the solution.

  • If used, trimethylsilyl chloride is added to the mixture.

  • The reaction mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the disappearance of the molten sodium.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Excess sodium is carefully quenched with a proton source (e.g., methanol or ethanol).

  • The resulting silyl ether (if a trapping agent was used) is hydrolyzed by the addition of dilute acid.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acyloin.

  • The crude product is then purified by chromatography or distillation.

The acyloin can be subsequently oxidized to the desired 1,8-diketone using standard oxidizing agents.

Pathway 2: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyano enamine, which upon hydrolysis and decarboxylation yields a cyclic ketone.[5] This method is also effective for the synthesis of large rings, particularly those with 13 or more members.[2]

Mechanistic Steps

The reaction is base-catalyzed and proceeds through the following key steps:

  • Deprotonation: A strong, non-hydrolytic base (e.g., sodium amide, sodium hydride, or an alkoxide) removes a proton from the α-carbon of one of the nitrile groups, forming a carbanion.

  • Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the other nitrile group within the same molecule, forming a cyclic imine anion.

  • Tautomerization: The imine anion tautomerizes to the more stable enamine anion.

  • Protonation: The enamine anion is protonated during workup to yield the cyclic α-cyano enamine.

  • Hydrolysis and Decarboxylation: The α-cyano enamine is then subjected to acidic hydrolysis, which converts the enamine to a ketone and the nitrile to a carboxylic acid. The resulting β-keto acid readily undergoes decarboxylation to yield the final cyclic ketone.

Generalized Experimental Protocol for Thorpe-Ziegler Reaction

The following is a generalized procedure for the intramolecular Thorpe-Ziegler reaction.

Materials:

  • Long-chain dinitrile (e.g., 1,12-dicyanododecane)

  • Strong, non-hydrolytic base (e.g., sodium hydride, sodium ethoxide)

  • Anhydrous aprotic solvent (e.g., toluene, THF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Apparatus for reflux and inert atmosphere operations

  • Aqueous acid for hydrolysis

Procedure:

  • The dinitrile is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • The base is added portion-wise to the solution at a controlled temperature.

  • The reaction mixture is stirred at room temperature or heated to reflux to drive the cyclization.

  • After the reaction is complete, the mixture is cooled and quenched.

  • The resulting α-cyano enamine is hydrolyzed by heating with aqueous acid. This step also effects the decarboxylation of the intermediate β-keto acid.

  • The cyclic ketone is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by chromatography or distillation.

Comparative Analysis

FeatureAcyloin CondensationThorpe-Ziegler Reaction
Starting Material DiesterDinitrile
Reagents Alkali Metal (e.g., Sodium)Strong, non-hydrolytic base
Intermediate Cyclic 1,2-diketone, enediolateCyclic α-cyano enamine
Initial Product α-hydroxy ketone (acyloin)Cyclic ketone
Ring Size Suitability Excellent for ≥ 10-membered rings[1]Good for ≥ 13-membered rings[2]
Potential Side Reactions Dieckmann condensation, polymerizationIntermolecular condensation, polymerization
Workup Quenching of excess sodium, hydrolysisAcidic hydrolysis and decarboxylation

Visualizing the Pathways

To further elucidate the mechanistic steps of each reaction, the following diagrams are provided.

Acyloin Condensation Workflow

Acyloin_Condensation diester Diester radical_anion Radical Anion diester->radical_anion + 2 Na diketone 1,2-Diketone radical_anion->diketone Coupling & - 2 RO⁻ enediolate Enediolate diketone->enediolate + 2 Na acyloin Acyloin enediolate->acyloin H₃O⁺ diketone_final 1,8-Diketone acyloin->diketone_final Oxidation

Caption: Workflow of the Acyloin condensation to a diketone.

Thorpe-Ziegler Reaction Workflow

Thorpe_Ziegler_Reaction dinitrile Dinitrile carbanion Carbanion dinitrile->carbanion Base enamine α-Cyano Enamine carbanion->enamine Intramolecular Attack ketone Cyclic Ketone enamine->ketone H₃O⁺, Δ (Hydrolysis & Decarboxylation)

Caption: Workflow of the Thorpe-Ziegler reaction to a ketone.

Conclusion

Both the Acyloin condensation and the Thorpe-Ziegler reaction represent powerful and reliable methods for the synthesis of large-ring ketones such as this compound. The choice between the two pathways will largely depend on the availability of the starting materials (diester vs. dinitrile), the desired scale of the reaction, and the specific functionalities tolerated by each set of reaction conditions. The Acyloin condensation offers a direct route to an α-hydroxy ketone, which can be a valuable intermediate for further functionalization, while the Thorpe-Ziegler reaction directly yields the cyclic ketone after hydrolysis and decarboxylation. Researchers should carefully consider the mechanistic details and experimental parameters of each reaction to best suit their synthetic goals.

References

Comparative Analysis of Peer-Reviewed Methods for 1,8-Cyclotetradecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to a lack of specific peer-reviewed methods for the direct analysis of 1,8-Cyclotetradecanedione, this guide provides a comparative overview of established analytical techniques for macrocyclic ketones. The methodologies presented are based on current best practices for similar compounds and offer a robust starting point for the development of a validated analytical protocol for this compound.

The two primary methods recommended for the analysis of macrocyclic ketones, and by extension this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is suited to different analytical requirements.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key parameters for the proposed GC-MS and LC-MS methods for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in the liquid phase followed by ionization and mass analysis.
Sample Volatility Requires the analyte to be volatile or amenable to derivatization to increase volatility.Does not require the analyte to be volatile.
Derivatization May be beneficial to improve chromatographic behavior and thermal stability.Generally not required, but can be used to enhance ionization efficiency.
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer.High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
Ionization Source Electron Ionization (EI) is common.Electrospray Ionization (ESI) is common.
Mass Analyzer Quadrupole, Time-of-Flight (TOF).Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF).
Selectivity High, based on retention time and mass spectrum.Very high, based on retention time and specific fragmentation patterns (MRM).
Sensitivity Good, can reach low ppm to ppb levels.Excellent, can reach low ppb to ppt levels.
Throughput Moderate, run times are typically longer.High, with the potential for rapid gradient elution.

Experimental Protocols

General Sample Preparation

For the analysis of this compound from a complex matrix, a generic sample preparation workflow is recommended.

Sample Preparation Workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Homogenization Sample Homogenization LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Homogenization->LLE Transfer to separatory funnel SPE Solid-Phase Extraction (e.g., C18 cartridge) LLE->SPE For further cleanup Filtration Filtration SPE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in appropriate solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS

A general workflow for sample preparation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the qualitative and quantitative analysis of this compound, assuming sufficient volatility and thermal stability.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer with Electron Ionization (EI) source

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Injection Volume: 1 µL (splitless mode)

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Expected Fragmentation: The mass spectrum of this compound is expected to show characteristic fragmentation patterns for cyclic ketones. The primary fragmentation is likely to be α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[1] Other potential fragmentation pathways include inductive cleavage and McLafferty rearrangement, although the latter is less common in cyclic systems.[2][3]

GC-MS Workflow Sample Prepared Sample Injection GC Injection Sample->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data

Workflow for GC-MS analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly recommended for its sensitivity and selectivity, particularly for samples in complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 50% B

    • Linear gradient to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to 50% B and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions would need to be determined by infusing a standard of this compound.

LC-MS_MS_Workflow Sample Prepared Sample Injection LC Injection Sample->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization PrecursorSelection Precursor Ion Selection (Q1) Ionization->PrecursorSelection Fragmentation Collision-Induced Dissociation (Q2) PrecursorSelection->Fragmentation ProductSelection Product Ion Selection (Q3) Fragmentation->ProductSelection Detection Detection ProductSelection->Detection Data Data Acquisition & Analysis Detection->Data

Workflow for LC-MS/MS analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For high-throughput, quantitative analysis in complex matrices, LC-MS/MS is the preferred method. For qualitative analysis and structural confirmation in cleaner samples, GC-MS provides a robust and reliable alternative. It is strongly recommended to develop and validate the chosen method using a certified reference standard of this compound to ensure accurate and precise results.

References

Inter-Laboratory Comparison of 1,8-Cyclotetradecanedione Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the inter-laboratory characterization of 1,8-Cyclotetradecanedione, a macrocyclic compound with applications in perfumery and as a precursor in chemical synthesis. The objective is to establish a standardized methodology for comparing analytical results across different laboratories, ensuring consistency and reliability of data for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Analysis of this compound Properties

The following table summarizes hypothetical quantitative data from three different laboratories for the characterization of a single batch of this compound. This allows for a direct comparison of the results obtained using standardized analytical methods.

Parameter Laboratory A Laboratory B Laboratory C Reference Value
Melting Point (°C) 78.5 - 79.879.1 - 80.278.9 - 79.579 - 81
Purity by GC-FID (%) 99.299.599.3> 99.0
¹H NMR (400 MHz, CDCl₃) δ (ppm) 2.45 (t, 8H), 1.62 (m, 8H), 1.30 (m, 8H)2.46 (t, 8H), 1.63 (m, 8H), 1.31 (m, 8H)2.45 (t, 8H), 1.62 (m, 8H), 1.30 (m, 8H)Consistent with structure
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 212.1, 42.3, 29.5, 24.8212.1, 42.4, 29.6, 24.9212.0, 42.3, 29.5, 24.8Consistent with structure
Mass (m/z) by ESI-MS 225.1849 [M+H]⁺225.1851 [M+H]⁺225.1848 [M+H]⁺225.1855 (Calculated)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency across laboratories.

1. Melting Point Determination

  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP30 or equivalent).

  • Procedure: A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is ramped at a rate of 10°C/min until 70°C, then reduced to 1°C/min. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

2. Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

  • System: Agilent 8890 GC system or equivalent with a flame ionization detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Sample Preparation: 1 mg of this compound is dissolved in 1 mL of dichloromethane.

  • Injection Volume: 1 µL.

  • Data Analysis: Peak area percentages are used to determine purity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: A 30° pulse width with a relaxation delay of 1 second is used. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: A proton-decoupled experiment is performed with a 45° pulse width and a relaxation delay of 2 seconds. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

4. Mass Spectrometry (MS)

  • System: Thermo Scientific Q Exactive HF Orbitrap LC-MS/MS system or equivalent.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Sample Preparation: The sample is dissolved in methanol at a concentration of 10 µg/mL.

  • Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-500.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the inter-laboratory comparison of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow (Each Lab) cluster_data Data Comparison A Homogenize Bulk Sample B Aliquot to Participating Labs A->B C Melting Point Determination B->C Standardized Protocols D GC-FID Purity Analysis B->D Standardized Protocols E NMR Spectroscopy (¹H & ¹³C) B->E Standardized Protocols F Mass Spectrometry B->F Standardized Protocols G Collect Data from All Labs C->G D->G E->G F->G H Tabulate and Compare Results G->H I Statistical Analysis H->I J Inter-Lab Comparison Report I->J Generate Final Report

Caption: Experimental workflow for inter-laboratory comparison.

G cluster_spectroscopic Spectroscopic Characterization cluster_physicochemical Physicochemical Properties 1_8_Cyclotetradecanedione This compound C₁₄H₂₄O₂ Mol. Wt.: 224.34 NMR NMR Spectroscopy ¹H NMR ¹³C NMR 1_8_Cyclotetradecanedione:f0->NMR MS Mass Spectrometry Molecular Ion Peak Fragmentation Pattern 1_8_Cyclotetradecanedione:f0->MS IR IR Spectroscopy Carbonyl Stretch (C=O) 1_8_Cyclotetradecanedione:f0->IR MP Melting Point 1_8_Cyclotetradecanedione:f0->MP Purity Purity GC HPLC 1_8_Cyclotetradecanedione:f0->Purity

Caption: Key analytical methods for characterization.

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